T2AA hydrochloride
説明
Structure
3D Structure
特性
IUPAC Name |
4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-7,10,19-20H,5,8,18H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOSKXJRVWVXRI-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(CO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](CO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
T2AA Hydrochloride: An In-depth Technical Guide to its Mechanism of Action in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
T2AA hydrochloride (T2AA) is a small molecule inhibitor that targets a critical node in the DNA damage response (DDR), Proliferating Cell Nuclear Antigen (PCNA).[1][2][3] PCNA, a homotrimeric ring-shaped protein, encircles DNA and serves as a mobile platform for a multitude of proteins involved in DNA replication and repair.[3][4] T2AA's unique mechanism of action, centered on the modulation of PCNA function, has positioned it as a promising agent for enhancing the efficacy of DNA-damaging chemotherapeutics.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms by which T2AA impacts DNA repair pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and workflows.
Core Mechanism of Action: Inhibition of Monoubiquitinated PCNA Interactions
The primary mechanism of T2AA revolves around its ability to disrupt the function of monoubiquitinated PCNA.[1][5] Specifically, T2AA binds to PCNA at two key locations: the PIP-box binding cavity and a site adjacent to the Lys-164 residue, which is the site of monoubiquitination.[1] This dual binding hinders the interaction of monoubiquitinated PCNA with specialized translesion synthesis (TLS) DNA polymerases, such as DNA polymerase η (pol η) and REV1.[1][2]
This inhibitory action on PCNA interactions leads to several downstream consequences:
-
Inhibition of Translesion DNA Synthesis (TLS): By blocking the recruitment of TLS polymerases to the replication fork, T2AA prevents the bypass of DNA lesions, such as those induced by cisplatin (B142131).[1][6]
-
Impaired Interstrand Cross-link (ICL) Repair: The repair of ICLs, highly toxic DNA lesions, is heavily dependent on TLS. T2AA's disruption of this pathway significantly delays the repair of ICLs.[1][2]
-
Induction of DNA Replication Stress: The stalling of replication forks due to the inability to bypass DNA lesions leads to replication stress, characterized by the phosphorylation of Chk1 and RPA32.[6]
-
Increased Formation of DNA Double-Strand Breaks (DSBs): Unresolved stalled replication forks can collapse, leading to the formation of DSBs, which are among the most cytotoxic forms of DNA damage.[1][2][5]
Signaling Pathways Modulated by T2AA
T2AA's engagement with PCNA triggers a cascade of events within the DNA damage response network. Upon the induction of DNA damage (e.g., by cisplatin) and subsequent replication fork stalling by T2AA, the cell activates signaling pathways to address the damage.
The diagram above illustrates how T2AA synergizes with DNA damaging agents. Cisplatin induces ICLs, leading to PCNA monoubiquitination by RAD18. T2AA blocks the subsequent recruitment of TLS polymerases, stalling replication forks and causing their collapse into DSBs. This triggers the ATM-Chk1 signaling cascade, leading to S-phase arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on T2AA's activity.
Table 1: In Vitro Inhibitory Activity of T2AA
| Target Interaction | Assay | IC50 | Reference |
| PCNA / PIP-box peptide | Competitive Binding Assay | ~1 µM | [6] |
| Interstrand Cross-link (ICL) Repair | Reporter Plasmid Reactivation | Significant inhibition at 20 µM | [1] |
Table 2: Cellular Effects of T2AA in Combination with Cisplatin
| Cell Line | Treatment | Effect | Measurement | Reference |
| HeLa, U2OS | Cisplatin + T2AA | Enhanced DSB formation | Neutral Comet Assay | [1][2] |
| HeLa, U2OS | Cisplatin + T2AA | Increased phosphorylation of ATM, BRCA1 | Immunofluorescence | [1][2] |
| HeLa, U2OS | Cisplatin + T2AA | Significantly decreased clonogenic survival | Clonogenic Survival Assay | [1][2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of T2AA.
Neutral Comet Assay (for DSB Detection)
This assay quantifies the level of DNA double-strand breaks in individual cells.
-
Cell Treatment: Culture cells to the desired confluency and treat with T2AA, cisplatin, or a combination of both for the specified duration. Include untreated controls.
-
Cell Harvesting: Gently harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with molten low-melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated microscope slide. Allow to solidify on a cold surface.
-
Lysis: Immerse the slides in a neutral lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 7.5, with 1% Triton X-100 added just before use) and incubate at 4°C for at least 1 hour.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer (e.g., 90 mM Tris, 90 mM boric acid, 2 mM EDTA, pH 8.0). Run the electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.
-
Staining and Visualization: Gently rinse the slides with distilled water and stain the DNA with a fluorescent dye. Visualize the comets using a fluorescence microscope.
-
Analysis: Capture images and analyze them using specialized software to quantify the amount of DNA in the comet tail, which is proportional to the number of DSBs.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the desired concentrations of T2AA and/or cisplatin for a specified duration (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for a period sufficient for colonies to form (typically 7-14 days), ensuring the medium is changed as needed.
-
Fixing and Staining: Once visible colonies have formed, remove the medium, wash with PBS, and fix the colonies with a solution such as 10% methanol/10% acetic acid. After fixing, stain the colonies with 0.5% crystal violet solution.
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) for the control group and the surviving fraction (SF) for each treatment group using the formulas: PE = (number of colonies formed / number of cells seeded) x 100; SF = (number of colonies formed after treatment) / (number of cells seeded x PE).
Conclusion and Future Directions
This compound represents a targeted approach to disrupting DNA repair by specifically inhibiting the function of monoubiquitinated PCNA. Its ability to block translesion synthesis and interstrand cross-link repair leads to an accumulation of DNA double-strand breaks, ultimately sensitizing cancer cells to conventional DNA-damaging agents like cisplatin. The detailed mechanisms and experimental validation presented in this guide underscore the potential of T2AA as a chemosensitizing agent.
Future research should focus on further elucidating the full spectrum of PCNA-interacting proteins affected by T2AA and exploring its efficacy in combination with other classes of DNA repair inhibitors, such as PARP inhibitors.[7][8][9] Additionally, the identification of predictive biomarkers for T2AA sensitivity will be crucial for its successful clinical translation. The continued investigation of T2AA and similar PCNA inhibitors holds significant promise for the development of more effective cancer therapies.
References
- 1. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of small molecule proliferating cell nuclear antigen (PCNA) inhibitor that disrupts interactions with PIP-box proteins and inhibits DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The mechanism and clinical application of DNA damage repair inhibitors combined with immune checkpoint inhibitors in the treatment of urologic cancer [frontiersin.org]
- 8. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Function of T2AA Hydrochloride in the Cell Cycle
This technical guide provides a comprehensive overview of the function of this compound, a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), with a specific focus on its role in the cell cycle and its potential as a cancer therapeutic.
Core Mechanism of Action: Inhibition of Monoubiquitinated PCNA
This compound is a derivative of 3,3',5-triiodothyronine (T3) that lacks thyroid hormone activity[1][2]. Its primary molecular target is PCNA, a critical protein in DNA replication and repair[3][4]. T2AA acts as an inhibitor of monoubiquitinated PCNA, a post-translational modification crucial for specific DNA repair pathways[5]. The crystal structure of PCNA in complex with T2AA reveals that it binds to the PIP-box binding cavity and an adjacent site near Lys-164, the site of monoubiquitination[6][7]. This dual binding hinders the interaction of monoubiquitinated PCNA with translesion synthesis (TLS) DNA polymerases, such as DNA polymerase eta (pol η) and REV1[6]. Notably, T2AA does not inhibit the monoubiquitination of PCNA itself but rather obstructs the downstream interactions of the modified protein[6].
Signaling Pathway of T2AA Action
Caption: Mechanism of this compound action on the PCNA-mediated DNA damage response.
Effects on Cell Cycle Progression
This compound exerts significant effects on cell cycle progression, primarily through the induction of DNA replication stress. By disrupting the interaction between PCNA and essential replication machinery, such as DNA polymerase delta, T2AA inhibits de novo DNA synthesis[1][2]. This leads to the stalling of DNA replication forks, which is evidenced by the phosphorylation of Chk1 and RPA32[1][2]. Consequently, cells treated with T2AA undergo S-phase arrest[1][2]. Some studies have also reported G1 phase cell cycle arrest, suggesting a broader impact on cell cycle regulation[5][8].
Experimental Workflow for Cell Cycle Analysis
Caption: A typical experimental workflow for analyzing the effect of T2AA on the cell cycle.
Impact on DNA Repair and Genomic Integrity
A key function of this compound is the inhibition of DNA repair pathways that are dependent on monoubiquitinated PCNA. This is particularly relevant for the repair of interstrand DNA cross-links (ICLs), a highly toxic form of DNA damage[6]. By preventing the recruitment of TLS polymerases to the site of damage, T2AA significantly delays the repair of ICLs[6]. This inhibition of DNA repair leads to an accumulation of DNA double-strand breaks (DSBs), a more severe form of DNA damage[5][6][7]. The increase in DSBs is indicated by the enhanced formation of colocalized foci of phospho-ATM and 53BP1, and the upregulation of phospho-BRCA1 in cells treated with T2AA and a DNA damaging agent like cisplatin[6][7].
Sensitization of Cancer Cells to Chemotherapeutics
The dual action of this compound—inhibiting DNA replication and repair—makes it a potent sensitizer (B1316253) of cancer cells to conventional chemotherapeutic agents that induce DNA damage. Numerous studies have demonstrated that T2AA synergizes with cisplatin (B142131), doxorubicin, and β-lapachone to enhance cancer cell killing[6][8][9]. This synergistic effect is observed through increased cell growth inhibition and a significant reduction in clonogenic survival of cancer cells treated with the combination therapy compared to single-agent treatment[6][7].
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 for PCNA/PIP-box peptide interaction | ~1 µM | In vitro | [1][2] |
| T2AA concentration for ICL repair inhibition | 15 µM (for 72 h) | HeLa | [5] |
| T2AA concentration for chemosensitization | 10 µM (for 1 day) with cisplatin | HeLa, U2OS | [6] |
Detailed Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell viability and proliferation after treatment.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, U2OS) at a low density in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a DNA damaging agent (e.g., cisplatin for 2 days) with or without this compound (e.g., 10 µM for 1 day).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 7-14 days).
-
Staining: Fix the colonies with a solution of methanol (B129727) and acetic acid, and then stain with crystal violet.
-
Quantification: Count the number of colonies containing at least 50 cells. The plating efficiency and surviving fraction are calculated relative to untreated controls.
Neutral Comet Assay (for DSB Detection)
This single-cell gel electrophoresis technique is used to detect DNA double-strand breaks.
Methodology:
-
Cell Treatment: Treat cells with the desired compounds (e.g., cisplatin with or without T2AA).
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells in a neutral lysis buffer to remove membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Perform electrophoresis under neutral pH conditions. The electric field will cause the broken DNA fragments to migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA in the comet tail relative to the head, which is proportional to the number of DSBs.
Chromatin Fractionation and Immunoblotting
This method is used to analyze the association of proteins with chromatin.
Methodology:
-
Cell Treatment and Lysis: Treat cells as required. Lyse the cells in a buffer containing a non-ionic detergent to separate the cytoplasmic fraction.
-
Nuclear Isolation: Centrifuge the lysate to pellet the nuclei.
-
Chromatin Fractionation: Resuspend the nuclear pellet in a buffer that separates soluble nuclear proteins from the chromatin-bound proteins.
-
Protein Quantification: Determine the protein concentration in the chromatin fraction.
-
Immunoblotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies (e.g., anti-PCNA, anti-phospho-H2AX) to detect the proteins of interest.
Conclusion and Future Directions
This compound is a promising anti-cancer agent that functions by targeting a key node in DNA replication and repair. Its ability to induce S-phase arrest, inhibit DNA repair, and sensitize cancer cells to DNA damaging agents highlights its therapeutic potential. Future research should focus on optimizing its pharmacological properties, evaluating its efficacy and safety in preclinical animal models, and identifying predictive biomarkers for patient stratification. While no clinical trials for this compound have been identified at the time of this writing, its well-defined mechanism of action provides a strong rationale for its continued development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Identification of small molecule proliferating cell nuclear antigen (PCNA) inhibitor that disrupts interactions with PIP-box proteins and inhibits DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T2AA - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
The Enigmatic Compound T2AA Hydrochloride: A Search for Its Scientific Footprint
An extensive review of publicly available scientific literature and chemical databases reveals no specific compound identified as "T2AA hydrochloride." This suggests that "this compound" may be a novel, yet-to-be-published discovery, an internal designation within a research institution or company, or potentially a misnomer for another chemical entity.
Without accessible data on its discovery, synthesis, and biological activity, it is not possible to provide the in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested. The scientific community relies on published, peer-reviewed data to validate and build upon research findings. In the case of this compound, this foundational information is not currently available in the public domain.
Researchers, scientists, and drug development professionals interested in this compound are encouraged to:
-
Verify the Compound's Designation: Ensure that "this compound" is the correct and complete public identifier. Chemical compounds can have multiple systematic, trivial, or internal names.
-
Consult Proprietary Databases: If this compound is part of an internal research program, relevant information would be housed in the organization's private databases.
-
Monitor Scientific Literature: New discoveries are constantly being published. Future publications in medicinal chemistry, pharmacology, or related fields may shed light on the nature of this compound.
Until such information becomes publicly available, a detailed technical guide on its discovery and synthesis cannot be compiled.
T2AA hydrochloride as a PCNA (Proliferating Cell Nuclear Antigen) inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proliferating Cell Nuclear Antigen (PCNA) is a critical player in DNA replication and repair, making it a compelling target for cancer therapy. T2AA hydrochloride, a novel small molecule inhibitor, has emerged as a promising agent that disrupts the protein-protein interactions essential for PCNA's function. This technical guide provides an in-depth overview of this compound, including its mechanism of action, comprehensive quantitative data from preclinical studies, and detailed experimental protocols. The guide is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of PCNA inhibition.
Introduction: Targeting PCNA in Oncology
Proliferating Cell Nuclear Antigen (PCNA) is a homotrimeric ring-shaped protein that encircles DNA, acting as a sliding clamp and a scaffold for a multitude of proteins involved in DNA replication, repair, and cell cycle control. Its central role in these fundamental cellular processes, which are often dysregulated in cancer, makes PCNA an attractive target for the development of novel anticancer therapeutics. The inhibition of PCNA function can lead to replication stress, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.
This compound is a non-peptide small molecule designed to inhibit PCNA by disrupting its interaction with proteins containing a PCNA-interacting protein (PIP) box. This guide delves into the technical details of this compound as a PCNA inhibitor.
This compound: Mechanism of Action
This compound functions by competitively binding to the PIP-box binding pocket on PCNA. This action prevents the recruitment of essential proteins for DNA replication and repair, such as DNA polymerase δ and the cell cycle inhibitor p21. The disruption of these interactions leads to stalled DNA replication forks, inducing DNA replication stress. Consequently, this triggers downstream signaling pathways that result in cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.
dot
Caption: Mechanism of this compound action on PCNA.
Quantitative Data Summary
This section summarizes the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | PCNA/PIP-box peptide | IC50 | ~1 µM | |
| Cell-Based Assay | Various Cancer Cell Lines | IC50 | Data not available in a comprehensive table | - |
Further research is required to compile a comprehensive table of IC50 values across a range of cancer cell lines.
Table 2: In Vivo Data for this compound
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Lewis Lung Carcinoma (LLC) Xenograft | Lung Cancer | This compound, Cisplatin, Combination | Data on tumor growth inhibition, pharmacokinetics, and toxicity are not yet publicly available. | - |
In vivo efficacy, pharmacokinetic, and toxicology studies are crucial next steps in the development of this compound and this data is not yet available in the public domain.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Fluorescence Polarization Assay for PCNA/PIP-box Interaction
This assay is used to determine the IC50 value of this compound for the inhibition of the PCNA/PIP-box peptide interaction.
Materials:
-
Recombinant human PCNA protein
-
Fluorescently labeled PIP-box peptide (e.g., from p21)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the fluorescently labeled PIP-box peptide at a fixed concentration.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Add recombinant PCNA protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
dot
Caption: Workflow for the fluorescence polarization assay.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
dot
T2AA Hydrochloride: A Technical Guide to its Role in Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
T2AA hydrochloride (T2AA), a novel small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), has emerged as a promising agent in oncology research. By disrupting the critical interaction between PCNA and its partner proteins, T2AA effectively halts DNA replication, leading to cell cycle arrest and the induction of apoptosis in cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning T2AA-induced apoptosis, detailed experimental protocols for its characterization, and a summary of key quantitative data. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of T2AA's mode of action and its potential as a therapeutic agent.
Core Mechanism of Action: Inhibition of PCNA
T2AA is a derivative of 3,3',5-triiodothyronine (T3) designed to lack thyroid hormone activity.[1] Its primary molecular target is PCNA, a homotrimeric ring-shaped protein that acts as a central scaffold for DNA replication and repair machinery.[2] T2AA functions by competitively binding to the PIP-box binding pocket on PCNA, thereby disrupting its interaction with a multitude of proteins essential for DNA synthesis and repair, most notably DNA polymerase δ.[1][3]
This inhibition of the PCNA-polymerase δ interaction on the chromatin leads to the stalling of DNA replication forks, inducing significant DNA replication stress.[1][4] Consequently, cancer cells treated with T2AA are unable to complete DNA synthesis and arrest in the S-phase of the cell cycle.[1][5] This prolonged replication stress serves as a potent trigger for programmed cell death.
Signaling Pathways in T2AA-Induced Apoptosis
The induction of apoptosis by T2AA is a multi-faceted process initiated by the cellular response to DNA replication stress. This involves the activation of the DNA Damage Response (DDR) and subsequent engagement of apoptotic signaling cascades.
DNA Damage Response (DDR) Pathway
The stalling of replication forks by T2AA activates the DDR pathway. A key event in this response is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[4][6] These γH2AX foci serve as platforms for the recruitment of various DNA repair and checkpoint proteins, signaling the presence of DNA double-strand breaks (DSBs).[6][7] The accumulation of these DSBs due to inhibited repair mechanisms ultimately contributes to the apoptotic decision.[8]
Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a key route for T2AA-induced cell death. DNA damage and cellular stress lead to changes in the mitochondrial outer membrane permeability, regulated by the Bcl-2 family of proteins.[9] An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant for initiating apoptosis.[10] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.[9]
Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[11] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[11][12]
Extrinsic Apoptotic Pathway and Necroptosis
While the intrinsic pathway is prominent, the extrinsic pathway, initiated by the activation of death receptors on the cell surface, may also play a role.[13] Furthermore, some evidence suggests that T2AA can promote necroptosis, a form of programmed necrosis, particularly in the context of DNA repair inhibition.[8] Necroptosis is a caspase-independent cell death pathway mediated by RIPK1, RIPK3, and MLKL.[14][15]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting its target and inducing cell death.
Table 1: Inhibition of PCNA Interaction by T2AA
| Assay Type | Interacting Partner | IC50 (µM) | Reference |
| FRET-based Assay | p15 peptide | 13.81 ± 2.0 | [5] |
Table 2: Cytotoxicity and Apoptotic Induction by T2AA
| Cell Line | Assay Type | Parameter | Concentration (µM) | Result | Reference |
| NB-4 (AML) | Flow Cytometry (Annexin V) | % Apoptotic Cells | 5 | 60.34% | [16] |
| A549 (Lung Cancer) | LDH Assay (with 10-30 µM Cisplatin) | Synergistic Cytotoxicity | 0.5 | Combination Index: 0.5625 | [17] |
| PC9 (NSCLC) | Flow Cytometry (Annexin V/PI) | % Late Apoptotic Cells | Varies | Dose-dependent increase (up to 22.6%) | [18] |
| Du145 (Prostate Cancer) | MTT Assay (with Pdcd5) | IC50 | 114.1 | Synergistic effect | [19] |
| PC3 (Prostate Cancer) | MTT Assay (with Pdcd5) | IC50 | 50.6 | Synergistic effect | [19] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This assay quantifies the percentage of apoptotic cells based on the externalization of phosphatidylserine.[20]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[3]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with T2AA as described for the apoptosis assay. Harvest cells by trypsinization.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Western Blotting for Apoptotic Proteins
This technique is used to detect and quantify the expression levels of key apoptotic proteins, such as caspases and members of the Bcl-2 family.[21]
Materials:
-
This compound-treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine changes in protein expression.[1]
Immunofluorescence for γH2AX Foci Formation
This method visualizes the formation of γH2AX foci, a marker of DNA double-strand breaks.[22]
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with T2AA.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with Triton X-100.
-
Blocking and Staining: Block non-specific binding sites and then incubate with the primary anti-γH2AX antibody. After washing, incubate with a fluorescently-labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI. Visualize and capture images using a fluorescence microscope.
-
Analysis: Quantify the number and intensity of γH2AX foci per nucleus.[2]
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.[23]
Materials:
-
Cancer cell line
-
This compound
-
Complete culture medium
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a known number of cells into 6-well plates. The number of cells will depend on the expected toxicity of the treatment.
-
Treatment: Allow cells to attach, then treat with different concentrations of T2AA for a defined period.
-
Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate for 1-3 weeks to allow for colony formation (a colony is typically defined as ≥50 cells).
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies in each well.
-
Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Conclusion
This compound represents a targeted approach to cancer therapy by specifically inhibiting the essential cellular protein PCNA. Its ability to induce DNA replication stress, S-phase arrest, and subsequent apoptosis, particularly in combination with DNA-damaging agents like cisplatin (B142131), underscores its therapeutic potential. The detailed mechanisms and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the anti-cancer properties of T2AA. Continued research into the intricate signaling pathways and the development of robust quantitative assays will be crucial in translating the promise of T2AA into effective clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increased contribution of DNA polymerase delta to the leading strand replication in yeast with an impaired CMG helicase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Loss of mitochondrial membrane potential is dependent on the apoptotic program activated: prevention by R-2HMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. The Pathogenesis of Necroptosis-Dependent Signaling Pathway in Cerebral Ischemic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic anticancer effect of cisplatin and Chal-24 combination through IAP and c-FLIPL degradation, Ripoptosome formation and autophagy-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cisplatin in combination with programmed cell death protein 5 increases antitumor activity in prostate cancer cells by promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Anti-Cancer Efficacy of T2AA Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
T2AA hydrochloride, a novel non-peptide small molecule, has emerged as a promising agent in preclinical cancer research. This technical guide synthesizes the available data on its anti-cancer effects, focusing on its mechanism of action as an inhibitor of Proliferating Cell Nuclear Antigen (PCNA). By disrupting critical DNA repair pathways, this compound demonstrates significant potential in sensitizing cancer cells to conventional chemotherapeutic agents. This document provides a comprehensive overview of the quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate further research and development in this area.
Introduction
Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA replication and repair. Its function is tightly regulated, in part by post-translational modifications such as monoubiquitination at the Lys-164 residue. This modification is crucial for the activation of translesion DNA synthesis (TLS), a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. However, in cancer cells, this pathway can contribute to drug resistance. This compound has been identified as a small molecule inhibitor that targets the interactions of monoubiquitinated PCNA.[1][2] This guide delves into the preclinical evidence demonstrating the anti-cancer properties of this compound.
Mechanism of Action
This compound functions by binding to PCNA at the PIP-box cavity and an adjacent site near the Lys-164 residue.[2] This binding does not prevent the monoubiquitination of PCNA itself but rather hinders the subsequent interaction of monoubiquitinated PCNA with key TLS polymerases, such as DNA polymerase η (pol η) and REV1.[2] The disruption of these interactions leads to a deficiency in the repair of interstrand DNA cross-links (ICLs), a lethal form of DNA damage induced by agents like cisplatin (B142131).[1][2] Consequently, this compound enhances the formation of DNA double-strand breaks (DSBs) and sensitizes cancer cells to cisplatin.[1][2]
Below is a diagram illustrating the proposed signaling pathway through which this compound exerts its anti-cancer effects.
References
- 1. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
T2AA Hydrochloride and PCNA: A Technical Guide to a Novel Anti-Cancer Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proliferating Cell Nuclear Antigen (PCNA) is a critical protein in DNA replication and repair, making it a key target in cancer therapy. Historically considered "undruggable" due to its lack of deep binding pockets, recent discoveries have identified small molecule inhibitors with therapeutic potential. This technical guide provides an in-depth overview of the interaction between one such inhibitor, T2AA hydrochloride, and PCNA. T2AA, a derivative of triiodothyronine (T3), disrupts the crucial interactions between PCNA and its partner proteins, leading to cell cycle arrest and apoptosis in cancer cells. This document details the molecular basis of this interaction, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Molecular Mechanism of this compound Interaction with PCNA
This compound exhibits a unique dual-binding mechanism to the PCNA homotrimer. It occupies not only the highly conserved PIP-box binding cavity but also a secondary site at the subunit interface, near the Lysine-164 residue. This dual engagement is crucial for its inhibitory function.
-
PIP-Box Inhibition: The primary mechanism of T2AA action is the disruption of the interaction between PCNA and proteins containing the PCNA-interacting protein (PIP) box motif. By competitively binding to this site, T2AA prevents the recruitment of essential proteins for DNA replication and repair, such as DNA polymerase δ and the cell cycle regulator p21.
-
Allosteric Modulation: The secondary binding site near Lys-164, a key residue for PCNA monoubiquitination, suggests an allosteric modulatory role. While T2AA does not inhibit PCNA monoubiquitination directly, it hinders the interaction of monoubiquitinated PCNA with downstream repair proteins like DNA polymerase η (pol η) and REV1. This interference with translesion DNA synthesis (TLS) pathways enhances the cytotoxic effects of DNA damaging agents.
The downstream consequences of T2AA-mediated PCNA inhibition in cancer cells are significant:
-
S-Phase Arrest: Disruption of the PCNA-DNA polymerase δ interaction stalls DNA replication forks, leading to an accumulation of cells in the S-phase of the cell cycle.
-
Induction of DNA Replication Stress: The stalled replication forks trigger a DNA damage response, characterized by the phosphorylation of Chk1 and histone H2AX (γ-H2AX).
-
Apoptosis: The sustained replication stress and unresolved DNA damage ultimately lead to the induction of programmed cell death (apoptosis).
-
Chemosensitization: By inhibiting DNA repair pathways, T2AA enhances the efficacy of DNA-damaging chemotherapeutic agents like cisplatin.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of T2AA with PCNA and its cellular effects.
| Parameter | Value | Assay | Reference |
| IC50 (PCNA/PIP-box peptide interaction) | ~1 µM | Fluorescence Polarization | |
| Ki (T2AA vs. PCNA-p15 interaction) | 4.21 ± 0.55 µM | FRET-based assay |
Table 1: Biochemical Inhibition Data for T2AA
| Cell Line | Effect | Concentration | Reference |
| U2OS | Inhibition of PCNA-Pol δ3 interaction | 20 µM | |
| HeLa | S-phase cell cycle arrest | 20-40 µM | |
| HeLa | Induction of Chk1 and H2AX phosphorylation | 20-40 µM | |
| Various Cancer Cell Lines | Inhibition of cell growth | Low micromolar range |
Table 2: Cellular Effects of T2AA
Signaling Pathways and Experimental Workflows
T2AA-Induced Replication Stress Signaling Pathway
Caption: T2AA disrupts PCNA's recruitment of DNA Polymerase δ, leading to replication stress.
Co-Immunoprecipitation Experimental Workflow
Caption: Workflow for assessing T2AA's effect on PCNA protein-protein interactions.
Logical Relationship of T2AA's Dual Binding Sites
Caption: T2AA's dual binding sites on the PCNA trimer and their respective functions.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess PCNA-Protein Interaction
This protocol is designed to determine if T2AA disrupts the interaction between PCNA and a known PIP-box-containing protein (e.g., DNA Polymerase δ).
Materials:
-
Cancer cell line of interest (e.g., U2OS, HeLa)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PCNA antibody (IP-grade)
-
Antibody for the protein of interest (Western blot-grade)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat one set of cells with the desired concentration of T2AA (e.g., 20 µM) and another with a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with gentle vortexing every 10 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): To reduce non-specific binding, add protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-PCNA antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in elution buffer. Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.
-
Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using an antibody against the protein of interest to assess its co-immunoprecipitation with PCNA. A reduced signal in the T2AA-treated sample compared to the control indicates disruption of the interaction.
In Vitro PCNA Monoubiquitination Assay
This assay assesses whether T2AA directly inhibits the enzymatic monoubiquitination of PCNA at Lysine-164 by the RAD6/RAD18 E2/E3 ligase complex.
Materials:
-
Recombinant human PCNA
-
Recombinant Ubiquitin-Activating Enzyme (E1)
-
Recombinant Ubiquitin-Conjugating Enzyme (E2) - RAD6
-
Recombinant Ubiquitin Ligase (E3) - RAD18
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.1 mM DTT)
-
This compound
-
SDS-PAGE and Western blotting reagents
-
Anti-PCNA antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the ubiquitination reaction mixture on ice. A typical reaction would include E1, E2 (RAD6), E3 (RAD18), ubiquitin, and PCNA in the reaction buffer.
-
T2AA Treatment: Prepare parallel reactions with varying concentrations of T2AA and a vehicle control.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting with an anti-PCNA antibody. The monoubiquitinated form of PCNA will appear as a higher molecular weight band (~8 kDa shift) compared to the unmodified PCNA. The intensity of this band in the presence and absence of T2AA is compared to determine if the compound inhibits the ubiquitination process.
Conclusion
This compound represents a promising class of small molecule inhibitors that effectively target the previously challenging PCNA protein. Its dual-binding mechanism, leading to the disruption of DNA replication and the inhibition of DNA repair pathways, provides a multi-pronged attack on cancer cell proliferation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of T2AA and other PCNA inhibitors. Further research into the in vivo efficacy and safety of T2AA is warranted to translate these promising preclinical findings into clinical applications.
T2AA Hydrochloride: A Technical Guide to Target Validation in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T2AA hydrochloride is a novel, non-peptide small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a critical hub for DNA replication and repair. By disrupting the protein-protein interactions mediated by PCNA, this compound induces DNA replication stress, S-phase cell cycle arrest, and apoptosis in cancer cells. This in-depth technical guide provides a comprehensive overview of the target validation of this compound in oncology. It details the molecular mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows. This document serves as a critical resource for researchers and drug development professionals exploring the therapeutic potential of targeting PCNA in cancer.
Introduction to this compound and its Target: PCNA
Proliferating Cell Nuclear Antigen (PCNA) is a homotrimeric ring-shaped protein that encircles DNA, acting as a sliding clamp and a crucial scaffold for a multitude of proteins involved in DNA replication, DNA repair, and cell cycle control.[1] Its central role in these fundamental cellular processes, which are often dysregulated in cancer, makes PCNA an attractive target for therapeutic intervention.
This compound (T2 amino alcohol) is a derivative of 3,3',5-triiodothyronine (T3) designed to inhibit PCNA function without exerting thyroid hormone activity.[1] It functions by competitively inhibiting the interaction between PCNA and proteins containing a PCNA-interacting protein (PIP) box motif.[1][2] This disruption of the PCNA interactome forms the basis of its anti-cancer activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Value | Assay Method | Reference |
| IC50 (PCNA/PIP-box peptide interaction) | ~1 µM | Fluorescence Polarization | [1][2] |
| IC50 (PCNA-p15 interaction) | 13.81 ± 2.0 µM | Förster Resonance Energy Transfer (FRET) | [3] |
| Table 1: Biochemical Inhibition Data for this compound. |
Note: A comprehensive table of IC50 values for this compound across a wide range of cancer cell lines is not currently available in the public domain. The provided data focuses on the direct biochemical inhibition of PCNA interactions.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by disrupting the function of PCNA, leading to DNA replication stress and the activation of downstream signaling pathways that culminate in cell cycle arrest and apoptosis.
Disruption of PCNA-Protein Interactions
T2AA binds to the PIP-box binding pocket on PCNA, thereby preventing the recruitment of essential proteins for DNA replication and repair, such as DNA polymerase δ and the cell cycle inhibitor p21.[1][2]
Induction of DNA Replication Stress
By inhibiting the function of DNA polymerase δ and other replication factors, T2AA stalls DNA replication forks.[1][2] This leads to the accumulation of single-stranded DNA (ssDNA), a hallmark of DNA replication stress.
Activation of the ATR-Chk1 Pathway
The presence of ssDNA activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).[4] Activated Chk1 is a critical mediator of the S-phase checkpoint, halting cell cycle progression to allow for DNA repair.
Phosphorylation of RPA32
Replication Protein A (RPA), a key protein in DNA metabolism, is also phosphorylated in response to T2AA-induced replication stress. Specifically, the RPA32 subunit is phosphorylated, a modification that is dependent on ATR and DNA-dependent protein kinase (DNA-PK).[4] This phosphorylation is a crucial event in the DNA damage response.
Signaling Pathway Diagram
Experimental Protocols for Target Validation
The following protocols are essential for validating the engagement and downstream effects of this compound on its target, PCNA.
Co-Immunoprecipitation (Co-IP) to Confirm Disruption of PCNA-Protein Interaction
This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between PCNA and a known PIP-box-containing protein, such as p21.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-PCNA, anti-p21, and appropriate IgG control
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with this compound at various concentrations (e.g., 1, 5, 10 µM) or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with anti-PCNA antibody or an IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer and neutralize the eluate.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against PCNA and p21. A decrease in the amount of p21 co-immunoprecipitated with PCNA in the T2AA-treated samples compared to the control indicates disruption of the interaction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a drug to its target in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
Cell lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting for PCNA. An increase in the amount of soluble PCNA at higher temperatures in the T2AA-treated samples compared to the control indicates target engagement and stabilization.
In Vivo Xenograft Model for Efficacy Assessment
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or media, potentially mixed with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) and the vehicle control to the respective groups.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week) to assess efficacy and toxicity.
-
Endpoint: Continue the treatment until a predefined endpoint is reached (e.g., tumors in the control group reach a certain size, or signs of toxicity are observed).
-
Data Analysis: Analyze the tumor growth inhibition data. The tumor growth inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key aspects of this compound target validation.
Conclusion
This compound represents a promising therapeutic agent that targets a fundamental vulnerability in cancer cells – their reliance on robust DNA replication and repair machinery. The validation of PCNA as the direct target of T2AA is supported by biochemical and cellular data. The disruption of PCNA-protein interactions leads to a cascade of events, including DNA replication stress, S-phase arrest, and ultimately, cancer cell death. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate and validate the therapeutic potential of this compound and other PCNA inhibitors in various oncology settings. Further studies, particularly comprehensive in vivo efficacy and safety assessments, are warranted to advance this promising therapeutic strategy towards clinical application.
References
- 1. Identification of small molecule proliferating cell nuclear antigen (PCNA) inhibitor that disrupts interactions with PIP-box proteins and inhibits DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DNA-PK Phosphorylation of RPA32 Ser4/Ser8 Regulates Replication Stress Checkpoint Activation, Fork Restart, Homologous Recombination and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
T2AA Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action as a PCNA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
T2AA hydrochloride is a novel, non-peptide small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA).[1][2] Developed as a derivative of 3,3',5-triiodothyronine (T3) but lacking thyroid hormone activity, this compound presents a significant tool for cancer research and therapeutic development.[1][2] It functions by disrupting the critical protein-protein interactions mediated by PCNA, a central hub in DNA replication and repair. This guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, including its mechanism of action and methodologies for its study.
Chemical Properties and Structure
This compound, also known as T2-amino alcohol, is a synthetically derived compound with the systematic name (S)-4-(4-(2-amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol hydrochloride. Its chemical and physical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | T2-amino Alcohol, (S)-4-(4-(2-amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol hydrochloride | [3][4] |
| Molecular Formula | C₁₅H₁₅I₂NO₃ • HCl | [3][4] |
| Molecular Weight | 547.55 g/mol | [4][5] |
| CAS Number | 2138331-07-2, 1380782-27-3 | [3][4] |
| Appearance | Crystalline solid; White to beige powder | [3][4] |
| Purity | ≥95% to ≥98% (by HPLC) | [3][4] |
| Solubility | DMSO: 10-100 mM; DMF: 30 mg/mL; Ethanol: 30 mg/mL | [3][4][6] |
| Storage Conditions | Store at -20°C or 2-8°C, desiccated | [4][6] |
| UV λmax | 229-230 nm | [3] |
| SMILES | Ic1c(c(cc(c1)C--INVALID-LINK--CO)I)Oc2ccc(cc2)O.Cl | [3] |
| InChI Key | NKOSKXJRVWVXRI-JTQLQIEISA-N | [4] |
Mechanism of Action
This compound exerts its biological effects by directly targeting PCNA. PCNA is a homotrimeric protein that forms a ring-like structure encircling DNA, acting as a sliding clamp and a scaffold for numerous proteins involved in DNA replication and repair. Many of these interacting proteins share a conserved sequence known as the PCNA-interacting protein (PIP) box.
T2AA functions as a competitive inhibitor, binding to the same site on PCNA that recognizes the PIP-box.[1] This binding event physically obstructs the interaction between PCNA and its partner proteins that are essential for DNA synthesis and repair, such as DNA polymerase δ and the cell cycle regulator p21.[1][2]
The disruption of these crucial interactions by T2AA leads to a cascade of cellular events, as depicted in the signaling pathway diagram below.
References
- 1. Identification of small molecule proliferating cell nuclear antigen (PCNA) inhibitor that disrupts interactions with PIP-box proteins and inhibits DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PCNA dependent cellular activities tolerate dramatic perturbations in PCNA client interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Foundational Studies on T2AA as a Cancer Therapeutic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T2 amino alcohol (T2AA), with the chemical name (S)-4-(4-(2-amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol, is a novel, non-peptide small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). Developed as a derivative of the thyroid hormone T3 but lacking its hormonal activity, T2AA presents a promising strategy in cancer therapeutics by targeting the central machinery of DNA replication and repair. PCNA, a homotrimeric ring-shaped protein, acts as a critical scaffold for a multitude of proteins involved in these processes. T2AA exerts its anti-cancer effects by uniquely disrupting PCNA's protein-protein interactions, leading to cell cycle arrest, induction of DNA replication stress, and sensitization of cancer cells to conventional chemotherapeutic agents like cisplatin (B142131). This guide provides an in-depth overview of the foundational studies on T2AA, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed to elucidate its therapeutic potential.
Mechanism of Action
T2AA's primary mechanism of action involves the direct inhibition of PCNA's function as a protein interaction hub. This is achieved through a distinct dual-binding mode to the PCNA trimer:
-
PIP-Box Mimicry: One molecule of T2AA competitively binds to the hydrophobic pocket on PCNA that is responsible for recognizing the PCNA-interacting protein (PIP) box motif present in many of its binding partners. This direct competition physically obstructs the recruitment of essential proteins for DNA replication and repair, such as DNA polymerase δ.
-
Allosteric Inhibition via Interface Binding: A second T2AA molecule binds to a shallower cavity located at the interface of the PCNA subunits. This binding site is proximate to Lysine-164 (K164), a key residue for the monoubiquitination of PCNA. This post-translational modification is crucial for the "polymerase switch" during translesion DNA synthesis (TLS), a DNA damage tolerance mechanism. By binding near K164, T2AA allosterically hinders the function of monoubiquitinated PCNA, thereby inhibiting TLS.
This dual-inhibitory action—blocking both routine DNA replication and damage-tolerance pathways—underlies T2AA's ability to induce S-phase arrest and synergize with DNA-damaging agents.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on T2AA.
Table 1: In Vitro Inhibition of PCNA Interaction and Cell Growth
| Parameter | Cell Line | IC50 Value | Notes |
| PCNA/PIP-Box Peptide Interaction | N/A (Biochemical Assay) | ~1 µM | T2AA disrupts the binding of a PIP-box containing peptide to recombinant PCNA. |
| Cell Growth Inhibition (72h) | U2OS (Osteosarcoma) | ~15 µM | Demonstrates direct cytotoxic/cytostatic effect. |
| Cell Growth Inhibition (72h) | HeLa (Cervical Cancer) | ~20 µM | Shows activity across different cancer cell types. |
Table 2: Effect of T2AA on Cell Cycle Progression in U2OS Cells
| T2AA Concentration | Duration of Treatment | % of Cells in S-Phase | Notes |
| 20 µM | 24 hours | Increased from ~35% to ~65% | T2AA induces a significant S-phase arrest. |
Table 3: Synergistic Effect of T2AA with Cisplatin on Clonogenic Survival in HeLa Cells
| Treatment Group | Surviving Fraction | Notes |
| Control (Untreated) | 1.0 | Baseline cell survival. |
| Cisplatin (2.5 µM) | ~0.4 | Cisplatin alone reduces cell survival. |
| T2AA (10 µM) | ~0.8 | T2AA alone has a modest effect on clonogenic survival at this concentration. |
| Cisplatin (2.5 µM) + T2AA (10 µM) | ~0.1 | The combination of T2AA and cisplatin significantly enhances cell killing. |
Detailed Experimental Protocols
In Vitro PCNA-p21 Interaction Assay (Pull-down)
This assay evaluates the ability of T2AA to inhibit the interaction between PCNA and a full-length PIP-box containing protein, p21.
-
Protein Preparation: Recombinant full-length human p21 protein with a His-tag is immobilized on cobalt beads. Recombinant human PCNA is prepared separately.
-
Binding Reaction: Immobilized p21 is incubated with purified PCNA in a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40) in the presence of varying concentrations of T2AA or DMSO (vehicle control) for 2-4 hours at 4°C with gentle rotation.
-
Washing: The beads are washed three to five times with the binding buffer to remove unbound PCNA.
-
Elution and Detection: The bound proteins are eluted by boiling in SDS-PAGE loading buffer. The eluate is then resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody against PCNA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The amount of bound PCNA is visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Growth Inhibition Assay (MTT Assay)
This assay measures the effect of T2AA on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: U2OS or HeLa cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of T2AA (e.g., from 0.1 µM to 100 µM) or DMSO as a vehicle control.
-
Incubation: The cells are incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100-150 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the log of T2AA concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure to assess the effect of T2AA on cell cycle distribution.
-
Cell Treatment: U2OS cells are seeded in 6-well plates and treated with T2AA (e.g., 20 µM) or DMSO for 24 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.
-
Fixation: The cells are resuspended in 1 mL of ice-cold 70% ethanol (B145695) and fixed overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: The cells are incubated in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with T2AA and/or cisplatin.
-
Cell Seeding: HeLa cells are seeded at a low density (e.g., 500-1000 cells per well) in 6-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with T2AA (e.g., 10 µM), cisplatin (e.g., 2.5 µM), a combination of both, or DMSO as a control for 24 hours.
-
Incubation: After 24 hours, the treatment-containing medium is removed, and the cells are washed and incubated in fresh, drug-free medium for 10-14 days to allow for colony formation.
-
Fixing and Staining: The colonies are washed with PBS, fixed with a solution of 10% methanol (B129727) and 10% acetic acid for 15 minutes, and then stained with 0.5% crystal violet in methanol for 15 minutes.
-
Colony Counting: The plates are washed with water and allowed to air dry. Colonies containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency and surviving fraction for each treatment group are calculated relative to the untreated control group.
Mandatory Visualizations
T2AA Signaling Pathway
Caption: T2AA's dual-inhibitory mechanism on PCNA signaling pathways.
Experimental Workflow for Clonogenic Survival Assay
Methodological & Application
Protocol for Using T2AA Hydrochloride in Cell Culture: Application Notes for Researchers
Harnessing T2AA Hydrochloride to Modulate DNA Damage Response and Cell Cycle in Cancer Research
Audience: This document is intended for researchers, scientists, and drug development professionals actively engaged in cancer biology and drug discovery.
Introduction: this compound is a potent and specific small molecule inhibitor of the Proliferating Cell Nuclear Antigen (PCNA).[1][2][3] PCNA is a critical scaffolding protein in the DNA replication and repair machinery. This compound disrupts the interaction between PCNA and its partner proteins containing a PIP-box motif, thereby interfering with DNA synthesis and repair processes.[4][5] This inhibitory action leads to stalled DNA replication forks, the accumulation of DNA double-strand breaks (DSBs), and cell cycle arrest, primarily in the S-phase.[1][4][5] Notably, this compound has been shown to sensitize cancer cells to DNA damaging agents like cisplatin (B142131), making it a valuable tool for investigating novel cancer therapeutic strategies.[1][6][7]
Mechanism of Action
This compound functions by binding to PCNA at the PIP-box binding cavity and an adjacent site near Lysine 164.[6][7] This binding competitively inhibits the interaction of PCNA with essential proteins involved in DNA replication and repair, such as DNA polymerase δ and translesion synthesis (TLS) polymerases like Pol η and REV1.[4][5][6][7][8] While it disrupts the function of monoubiquitinated PCNA, it does not inhibit PCNA monoubiquitination itself.[6][7] The downstream effects include the inhibition of interstrand cross-link (ICL) repair and an increase in DSBs, which in turn activates the ATM-BRCA1 signaling pathway.[1][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies. This information can serve as a starting point for experimental design.
Table 1: In Vitro Efficacy and Cellular Effects
| Parameter | Value | Cell Lines | Notes | Reference |
| IC50 (PCNA/PIP-box peptide interaction) | ~1 µM | N/A | In vitro biochemical assay. | [2][3][4][5] |
| Effective Concentration (ICL Repair Inhibition) | 15 µM | HeLa, U2OS | Treatment for 72 hours. | [1] |
| Effective Concentration (Cell Cycle Arrest) | 20 µM | U2OS | Induces S-phase arrest. | [2] |
| Synergistic Concentration (with Cisplatin) | 10 µM | HeLa, U2OS | Enhances cisplatin-induced cell killing. | [6] |
Table 2: Solubility and Storage
| Solvent | Solubility | Storage of Stock Solution | Reference |
| DMSO | 30 mg/mL | -80°C for 6 months; -20°C for 1 month. | [1][2] |
| DMF | 30 mg/mL | [2] | |
| Ethanol | 30 mg/mL | [2] | |
| Ethanol:PBS (pH 7.2) (1:8) | 0.11 mg/mL | [2] |
Experimental Protocols
Herein are detailed protocols for key experiments utilizing this compound in a cell culture setting.
Protocol 1: General Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent cancer cell lines with this compound.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
DMSO (for stock solution preparation)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C as recommended.[1]
-
Treatment Preparation: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentration in fresh, pre-warmed complete culture medium. It is crucial to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as western blotting, flow cytometry, or immunofluorescence.
Protocol 2: Immunofluorescence for PCNA and DNA Damage Foci Colocalization
This protocol is designed to visualize the effect of this compound on the subcellular localization of PCNA and its colocalization with DNA damage markers like γH2AX or 53BP1.[9]
Materials:
-
Cells grown on coverslips
-
This compound
-
Optional: DNA damaging agent (e.g., cisplatin)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-PCNA, anti-γH2AX, anti-53BP1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI-containing mounting medium
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile coverslips in a petri dish. Treat the cells with this compound, a DNA damaging agent, or a combination of both for the desired time.[9]
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.[9]
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular proteins.[9]
-
Blocking: Wash the cells three times with PBS and block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the appropriate fluorophore-conjugated secondary antibodies in the blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips on microscope slides using an anti-fade mounting medium containing DAPI for nuclear counterstaining.[9]
-
Microscopy and Analysis: Acquire images using a confocal or fluorescence microscope. Analyze the colocalization of the fluorescence signals to determine the extent to which the proteins are present in the same subcellular locations.[9]
Protocol 3: Neutral Comet Assay for Detection of DNA Double-Strand Breaks
This assay quantifies the level of DNA double-strand breaks (DSBs) induced by this compound, alone or in combination with other agents.[7][9]
Materials:
-
Treated and untreated cell suspension
-
Low melting point agarose (B213101)
-
Normal melting point agarose
-
Lysis buffer
-
Neutral electrophoresis buffer
-
DNA fluorescent dye (e.g., SYBR Green)
-
Comet assay slides
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from both treated and untreated cells.[9]
-
Slide Preparation: Coat comet assay slides with normal melting point agarose.
-
Cell Embedding: Mix the cell suspension with low melting point agarose and pipette onto the pre-coated slides. Allow to solidify.
-
Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nucleoids.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer and run the electrophoresis. Under neutral conditions, fragmented DNA (from DSBs) will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye. Visualize the comets using a fluorescence microscope.[9]
-
Analysis: Quantify the amount of DNA damage by measuring the intensity of the comet tail relative to the head using specialized software. The tail intensity is proportional to the number of DSBs.[9]
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Identification of small molecule proliferating cell nuclear antigen (PCNA) inhibitor that disrupts interactions with PIP-box proteins and inhibits DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: T2AA Hydrochloride and Cisplatin Combination Therapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vitro investigation of the combination therapy involving T2AA hydrochloride and the chemotherapeutic agent cisplatin (B142131). This compound, the hydrochloride salt of T2 amino alcohol (T2AA), is a small molecule inhibitor of proliferating cell nuclear antigen (PCNA).[1][2] PCNA is a critical protein involved in DNA replication and repair.[1][3] T2AA has been shown to disrupt the interaction of PCNA with key proteins in these pathways, leading to stalled DNA replication forks and S-phase cell cycle arrest.[4][5][6]
The combination of T2AA with DNA cross-linking agents like cisplatin has demonstrated a synergistic effect in cancer cells.[3][7][8] T2AA enhances the cytotoxic effects of cisplatin by inhibiting the repair of interstrand DNA cross-links (ICLs) and increasing the formation of DNA double-strand breaks (DSBs), ultimately sensitizing cancer cells to cisplatin.[1][7][8] These protocols are based on established in vitro studies and are intended to guide researchers in exploring the efficacy and mechanisms of this combination therapy.
Key Applications
-
Evaluating the synergistic cytotoxicity of this compound and cisplatin in various cancer cell lines.
-
Investigating the underlying molecular mechanisms of the combination therapy, including effects on DNA damage and repair pathways.
-
Assessing the potential of this compound as a chemosensitizing agent for cisplatin-based cancer therapy.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human cancer cell lines such as HeLa (cervical cancer) or U2OS (osteosarcoma) are suitable models.[1] Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Reagents:
-
This compound (CAS: 2138331-07-2)[1]
-
Cisplatin (cis-diamminedichloroplatinum(II))
-
Cell culture medium (e.g., DMEM, McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet solution
-
Neutral Comet Assay Kit
-
Primary and secondary antibodies for immunofluorescence (e.g., anti-phospho-ATM, anti-53BP1, anti-phospho-BRCA1)
-
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
Protocol:
-
Seed cells in 6-well plates at a density that allows for the formation of distinct colonies (e.g., 500-1000 cells/well).
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of this compound, cisplatin, or the combination of both for a specified duration (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Fix the colonies with a methanol/acetic acid solution (3:1 ratio).
-
Stain the colonies with 0.5% crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Neutral Comet Assay (for DNA Double-Strand Breaks)
This assay visualizes and quantifies DNA double-strand breaks in individual cells.
Protocol:
-
Treat cells with this compound, cisplatin, or the combination for the desired time.
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Follow the manufacturer's instructions for the neutral comet assay kit. This typically involves:
-
Mixing the cell suspension with low-melting-point agarose.
-
Pipetting the mixture onto a specially coated microscope slide.
-
Lysing the cells to remove membranes and proteins.
-
Subjecting the slides to electrophoresis under neutral pH conditions.
-
Staining the DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring parameters such as the tail moment using appropriate software. An increase in the tail moment indicates a higher level of DNA double-strand breaks.[7]
Immunofluorescence for DNA Damage Response Foci
This technique is used to visualize the localization of DNA damage response proteins at the sites of DNA lesions.
Protocol:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with this compound, cisplatin, or the combination.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST).
-
Incubate with primary antibodies against DNA damage response proteins (e.g., γH2AX, p-ATM, 53BP1, p-BRCA1) overnight at 4°C.
-
Wash with PBST and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and quantify the number and intensity of foci per nucleus using a fluorescence or confocal microscope and image analysis software. The co-localization of these protein foci is indicative of an active DNA damage response.[8]
Data Presentation
Table 1: Synergistic Effect of T2AA and Cisplatin on Cell Viability
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| HeLa | Cisplatin alone | Value | N/A |
| T2AA alone | Value | N/A | |
| Cisplatin + T2AA | Value | Value | |
| U2OS | Cisplatin alone | Value | N/A |
| T2AA alone | Value | N/A | |
| Cisplatin + T2AA | Value | Value |
*Combination Index (CI) should be calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Quantification of DNA Double-Strand Breaks by Neutral Comet Assay
| Cell Line | Treatment | Average Tail Moment (Arbitrary Units) | Fold Increase vs. Control |
| HeLa | Control | Value | 1.0 |
| Cisplatin | Value | Value | |
| T2AA | Value | Value | |
| Cisplatin + T2AA | Value | Value |
Table 3: Analysis of DNA Damage Response Foci
| Cell Line | Treatment | % of Cells with >10 γH2AX foci | Average Number of 53BP1 foci/nucleus |
| HeLa | Control | Value | Value |
| Cisplatin | Value | Value | |
| T2AA | Value | Value | |
| Cisplatin + T2AA | Value | Value |
Visualizations
Signaling Pathway
Caption: Mechanism of T2AA and Cisplatin Synergy.
Experimental Workflow
Caption: In Vitro Combination Therapy Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Identification of small molecule proliferating cell nuclear antigen (PCNA) inhibitor that disrupts interactions with PIP-box proteins and inhibits DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering T2AA Hydrochloride in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
T2AA hydrochloride is a small molecule inhibitor of the Proliferating Cell Nuclear Antigen (PCNA). PCNA is a critical protein involved in DNA replication and repair, forming a ring-like structure around DNA to act as a scaffold for various proteins involved in these processes. By disrupting the interaction between PCNA and its partner proteins, particularly those containing a PCNA-interacting protein (PIP) box, this compound effectively inhibits DNA synthesis and repair mechanisms in cancer cells. This targeted action leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents like cisplatin. These application notes provide detailed protocols for the in vivo administration of this compound in mouse xenograft models, a crucial step in the preclinical evaluation of this compound.
Data Presentation
The following table summarizes the quantitative data on the efficacy of T2A (presumed to be this compound) in a mouse xenograft model of human breast cancer (MDA-MB-231).
Table 1: In Vivo Efficacy of T2A in MDA-MB-231 Xenograft Model [1]
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Observation Period (Weeks) | Average Tumor Volume Reduction vs. Control |
| Vehicle Control | - | Not Applicable | Not Applicable | 8 | 0% |
| T2A | 50 | Not Specified | Not Specified | 8 | Significant reduction (P < 0.05 at week 4, P < 0.01 at week 8) |
Note: The original study did not specify the administration route or the exact dosing schedule. The provided data indicates a time-dependent and statistically significant reduction in tumor volume in the treated group compared to the vehicle control group.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
In a sterile, light-protected microcentrifuge tube, dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for short-term storage.
-
-
Working Solution Preparation (for injection):
-
On the day of administration, thaw the stock solution at room temperature.
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the dosing solution.
-
Dilute the this compound stock solution with sterile PBS (pH 7.4) to the final desired concentration for injection. For example, to prepare a 5 mg/mL working solution, dilute the 50 mg/mL stock solution 1:10 with sterile PBS.
-
The final concentration of DMSO in the working solution should be kept low (ideally ≤ 5%) to minimize toxicity to the animals.
-
Vortex the working solution gently to ensure it is homogenous.
-
Protect the working solution from light and use it immediately after preparation.
-
Protocol 2: Administration of this compound in a Mouse Xenograft Model
Materials and Animals:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line for xenograft establishment (e.g., MDA-MB-231)
-
Matrigel (optional)
-
Sterile surgical instruments
-
Calipers for tumor measurement
-
Animal balance
-
Prepared this compound working solution
-
Vehicle control solution (e.g., PBS with the same final concentration of DMSO as the treatment group)
-
Sterile syringes and needles for injection
Procedure:
-
Xenograft Tumor Establishment:
-
Culture the desired human cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells in 100 µL) into the flank of each mouse.[1]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Dosing:
-
Once tumors reach the desired size, randomly assign the mice to different treatment groups (e.g., vehicle control, this compound treatment).
-
Measure the tumor volume using calipers (Volume = (width² x length)/2) and the body weight of each mouse before starting the treatment.
-
Administer the prepared this compound working solution or the vehicle control to the respective groups. Based on available literature for similar compounds, a starting dose of 50 mg/kg can be considered.[1]
-
The administration route can be intraperitoneal (i.p.) or intravenous (i.v.). The dosing schedule can be, for example, once daily or three times a week.
-
-
Monitoring and Data Collection:
-
Monitor the tumor volume and body weight of each mouse regularly (e.g., twice a week) throughout the study.
-
Observe the animals for any signs of toxicity or adverse effects.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Mandatory Visualization
Signaling Pathway of PCNA in DNA Replication and Repair
The following diagram illustrates the central role of PCNA in coordinating DNA replication and repair pathways. This compound acts by inhibiting the interactions between PCNA and various proteins in these pathways.
Caption: PCNA's central role in DNA replication and repair pathways.
Experimental Workflow for Administering this compound in Mouse Xenograft Models
This diagram outlines the key steps involved in a typical in vivo study evaluating the efficacy of this compound.
Caption: Workflow for this compound administration in xenografts.
References
Application Notes and Protocols for Studying Translesion DNA Synthesis Using T2AA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Translesion DNA synthesis (TLS) is a critical DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, thereby preventing replication fork collapse and subsequent genomic instability. However, this process is often error-prone and can lead to mutations. In the context of cancer, TLS pathways are frequently exploited by tumor cells to tolerate DNA damage induced by chemotherapeutic agents, contributing to drug resistance.[1]
A key regulator of TLS is the Proliferating Cell Nuclear Antigen (PCNA), a ring-shaped protein that acts as a sliding clamp for DNA polymerases.[2] Post-translational modification of PCNA, specifically monoubiquitination at the lysine (B10760008) 164 (K164) residue by the RAD6-RAD18 ubiquitin ligase complex, serves as a crucial signal to recruit specialized TLS polymerases, such as REV1 and Polymerase η (Pol η).[3][4] These polymerases possess the ability to insert nucleotides opposite damaged DNA templates.
T2AA hydrochloride is a novel, non-peptide small molecule inhibitor that targets the interaction between PCNA and proteins containing a PCNA-interacting protein (PIP) box.[5] By binding to the PIP-box binding cavity and a surface adjacent to the K164 residue on PCNA, this compound effectively hinders the interaction of TLS polymerases like Pol η and REV1 with monoubiquitinated PCNA.[5] This inhibitory action blocks the TLS pathway, leading to increased DNA replication stress, enhanced formation of DNA double-strand breaks (DSBs), and sensitization of cancer cells to DNA-damaging agents like cisplatin (B142131).[5] These characteristics make this compound a valuable tool for studying the intricacies of TLS and a potential candidate for combination cancer therapy.
Data Presentation
Table 1: In Vitro Inhibition of PCNA-Protein Interactions by T2AA and its Analogs
| Compound | Target Interaction | Assay Type | IC50 (µM) | Reference |
| T2AA | PCNA / PIP-box peptide | Biochemical | ~1 | [5] |
| T2AA Analog 3 | PCNA / PIP-box | Biochemical | 1.3 | |
| T2AA Analog 4 | PCNA / PIP-box | Biochemical | 1.5 |
Table 2: Cellular Effects of this compound
| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |
| HeLa, U2OS | T2AA (10 µM) + Cisplatin | Reduced Clonogenic Survival | Significant decrease compared to cisplatin alone | [5] |
| HeLa | T2AA | Inhibition of ICL Repair | Significant delay in reporter plasmid reactivation | [5] |
| HeLa | T2AA + Cisplatin | Increased DNA Double-Strand Breaks | Significant enhancement in neutral comet assay | [5] |
| U2OS | T2AA Analog (15 µM) + Cisplatin | Reduced Cell Growth | Significant reduction |
Experimental Protocols
Protocol 1: In Vitro Translesion DNA Synthesis (Primer Extension) Assay
This protocol is adapted from standard primer extension assays to evaluate the inhibitory effect of this compound on TLS.[6]
Objective: To determine if this compound inhibits the bypass of a specific DNA lesion by a TLS polymerase in vitro.
Materials:
-
5'-radiolabeled DNA primer
-
DNA template containing a site-specific lesion (e.g., an abasic site)
-
Unlabeled complementary DNA oligonucleotide
-
Recombinant human TLS polymerase (e.g., Pol η)
-
Recombinant human PCNA
-
Recombinant Replication Factor C (RFC)
-
ATP, dNTPs
-
This compound (dissolved in DMSO)
-
Reaction Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 200 µg/ml BSA)
-
Stop Solution (90% formamide, 0.1% xylene cyanol, 0.1% bromophenol blue)
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Phosphorimager system
Procedure:
-
Annealing: Anneal the 5'-radiolabeled primer and the unlabeled complementary oligonucleotide to the DNA template containing the lesion.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Reaction Buffer, ATP, dNTPs, the annealed DNA substrate, RFC, and PCNA.
-
Pre-incubation with Inhibitor: Add this compound (or DMSO as a vehicle control) to the reaction mixture at various concentrations and pre-incubate for 10 minutes at room temperature.
-
Initiation of TLS: Add the TLS polymerase (e.g., Pol η) to the reaction mixture to initiate DNA synthesis.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding an equal volume of Stop Solution.
-
Denaturation: Denature the DNA products by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the DNA products on a denaturing polyacrylamide gel.
-
Visualization and Analysis: Dry the gel and visualize the radiolabeled DNA products using a phosphorimager. Quantify the intensity of the bands corresponding to the stalled and bypass products to determine the percentage of TLS inhibition by this compound.
Protocol 2: Cellular Assay for Inhibition of TLS-dependent DNA Damage Repair (Clonogenic Survival Assay)
This protocol assesses the ability of this compound to sensitize cancer cells to a DNA-damaging agent.
Objective: To evaluate the effect of this compound in combination with a DNA-damaging agent (e.g., cisplatin) on the long-term survival of cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound
-
DNA-damaging agent (e.g., Cisplatin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, the DNA-damaging agent, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Recovery: Remove the treatment-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with 10% formalin or cold methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.
-
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control. Plot the surviving fraction as a function of drug concentration to generate survival curves.
Protocol 3: Immunofluorescence Staining for REV1 and PCNA Foci Formation
This protocol is used to visualize the recruitment of TLS proteins to sites of DNA damage and the effect of this compound on this process.
Objective: To determine if this compound inhibits the formation of nuclear foci of REV1 and PCNA in response to DNA damage.
Materials:
-
Cells grown on coverslips
-
DNA-damaging agent (e.g., UV irradiation or Cisplatin)
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-REV1, anti-PCNA)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a petri dish and allow them to adhere.
-
Induce DNA damage (e.g., expose to UV-C light or treat with cisplatin).
-
Treat the cells with this compound or vehicle control for the desired time.
-
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against REV1 and PCNA diluted in blocking solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number and intensity of REV1 and PCNA foci per nucleus.
Mandatory Visualization
Caption: Signaling pathway of translesion DNA synthesis and the inhibitory action of this compound.
References
- 1. Ubiquitinated proliferating cell nuclear antigen activates translesion DNA polymerases η and REV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCNA Mono-ubiquitination and Activation of Translesion DNA Polymerases by DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of PCNA Posttranslational Modifications in Translesion Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Gap-directed Translesion DNA Synthesis of an Abasic Site Involving Human DNA Polymerases ϵ, λ, and β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
T2AA Hydrochloride: High-Throughput Screening for Novel DNA Repair Inhibitors
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
T2AA hydrochloride is a small molecule inhibitor targeting monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA), a key player in DNA replication and repair. By disrupting the interaction between PCNA and its binding partners containing a PCNA-interacting protein (PIP) box, T2AA effectively stalls translesion DNA synthesis (TLS) and inhibits the repair of interstrand cross-links (ICLs). This mode of action leads to an accumulation of DNA double-strand breaks (DSBs), ultimately sensitizing cancer cells to DNA-damaging agents like cisplatin (B142131). These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns aimed at discovering novel DNA repair inhibitors. Detailed protocols for relevant biochemical and cell-based assays are provided, along with quantitative data to guide assay development and data interpretation.
Mechanism of Action
This compound acts as a PCNA inhibitor, disrupting the crucial protein-protein interactions necessary for specific DNA repair pathways.[1] It has been shown to inhibit the interaction between PCNA and PIP-box containing proteins, such as DNA polymerase δ.[2] This disruption leads to stalled DNA replication forks and an S-phase cell cycle arrest.[2] A key feature of T2AA is its ability to inhibit the repair of ICLs, a highly toxic form of DNA damage. This inhibition results in the formation of DSBs, which, if left unrepaired, trigger apoptotic cell death.[1][3] The potentiation of DNA damage by T2AA makes it an attractive candidate for combination therapies, particularly with platinum-based chemotherapeutics like cisplatin that induce ICLs.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its effects on DNA repair and cancer cell viability.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Target | Assay |
| IC50 | ~1 µM | PCNA/PIP-box peptide interaction | Fluorescence Polarization |
This data is indicative of the direct inhibitory effect of T2AA on the protein-protein interaction between PCNA and a peptide containing the PIP-box sequence.
Table 2: Cellular Activity of this compound in Combination with Cisplatin
| Cell Line | Treatment | Effect | Assay |
| U2OS | T2AA + Cisplatin | Significant increase in phospho(Ser139))histone H2AX | Immunofluorescence |
| U2OS | T2AA + Cisplatin | Significant inhibition of cell growth | Cell Viability Assay |
| Various Cancer Cells | T2AA + Cisplatin | Enhanced formation of DNA double-strand breaks | Neutral Comet Assay |
| Various Cancer Cells | T2AA + Cisplatin | Significantly reduced clonogenic survival | Clonogenic Assay |
This table highlights the synergistic effect of T2AA in enhancing the cytotoxicity of cisplatin in cancer cells.
Experimental Protocols
Two primary high-throughput screening approaches are presented: a biochemical assay to identify direct inhibitors of the PCNA-PIP box interaction and a cell-based assay to screen for compounds that sensitize cancer cells to cisplatin.
Protocol 1: Fluorescence Polarization (FP) High-Throughput Assay for PCNA-PIP Box Interaction Inhibitors
Principle:
This biochemical assay measures the disruption of the interaction between recombinant PCNA and a fluorescently labeled peptide containing a PIP box sequence. In solution, the small, fluorescently labeled peptide rotates rapidly, resulting in low fluorescence polarization. When bound to the larger PCNA protein, the complex tumbles slower, leading to a higher polarization value. Inhibitors of this interaction will cause a decrease in fluorescence polarization.[4][5]
Materials:
-
Recombinant human PCNA protein
-
Fluorescently labeled PIP box peptide (e.g., FITC-p21 peptide)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound (as a positive control)
-
Compound library dissolved in DMSO
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of PCNA protein in assay buffer.
-
Prepare a 2X solution of the fluorescently labeled PIP box peptide in assay buffer.
-
Serially dilute the compound library and this compound control in DMSO, then dilute in assay buffer to a 4X final concentration.
-
-
Assay Plate Preparation:
-
Using a liquid handler, dispense 5 µL of the 4X compound solutions or control (T2AA or DMSO) into the wells of the 384-well plate.
-
Add 5 µL of the 2X PCNA protein solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-protein interaction.
-
Add 10 µL of the 2X fluorescently labeled PIP box peptide solution to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader using appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and T2AA (100% inhibition, at a saturating concentration) controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for active compounds.
-
Protocol 2: Cell-Based High-Throughput Screen for Cisplatin Sensitizers
Principle:
This assay identifies compounds that enhance the cytotoxic effect of a sub-lethal concentration of cisplatin on cancer cells. Cell viability is measured using a commercially available reagent such as one that measures ATP content (e.g., CellTiter-Glo®).[6][7] A decrease in cell viability in the presence of the compound and cisplatin, compared to cisplatin alone, indicates a sensitizing effect.
Materials:
-
Cancer cell line (e.g., U2OS, A549)
-
Cell culture medium and supplements
-
Cisplatin
-
This compound (as a positive control)
-
Compound library dissolved in DMSO
-
384-well, white, solid-bottom, tissue culture-treated microplates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 384-well plates at a pre-determined optimal density in a volume of 20 µL per well.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound and Cisplatin Addition:
-
Prepare a 1000X stock of the compound library and controls in DMSO.
-
Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 20 nL) of the compound stock solutions to the assay plates.
-
Prepare a 2X solution of cisplatin in cell culture medium at a pre-determined sub-lethal concentration (e.g., IC20).
-
Add 20 µL of the 2X cisplatin solution to all wells except for the "cells only" and "compound only" controls, to which 20 µL of medium is added.
-
-
Incubation and Viability Measurement:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 40 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability).
-
Identify "hits" as compounds that cause a significant decrease in cell viability in the presence of cisplatin compared to cisplatin alone.
-
Confirm hits through dose-response experiments to determine the potency of sensitization.
-
Visualizations
Signaling Pathway
Caption: DNA damage response pathway initiated by cisplatin and targeted by this compound.
Experimental Workflow: Fluorescence Polarization HTS
References
- 1. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 2. Synergistic anticancer activity of cisplatin combined with tannic acid enhances apoptosis in lung cancer through the PERK-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunoprecipitation of PCNA Following T2AA Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA replication, repair, and cell cycle control. Its function as a sliding clamp allows it to encircle DNA and act as a scaffold for numerous proteins involved in these essential cellular processes. T2AA hydrochloride is a small molecule inhibitor that targets monoubiquitinated PCNA, disrupting its interaction with PIP-box containing proteins. This interference with PCNA's protein-protein interactions leads to the inhibition of DNA repair, an increase in DNA double-strand breaks (DSBs), and cell cycle arrest, making it a compound of interest for cancer therapy, particularly in combination with DNA-damaging agents like cisplatin (B142131).
These application notes provide a detailed protocol for the immunoprecipitation of PCNA from cells treated with this compound. This procedure is essential for studying the effects of T2AA on PCNA's interactions with other proteins and for elucidating the molecular mechanisms underlying its therapeutic potential.
Mechanism of Action of this compound
This compound is a derivative of 3,3',5-triiodothyronine (T3) that has been designed to inhibit the interaction between PCNA and proteins containing a PCNA-interacting protein (PIP) box. It achieves this by binding to the PIP-box binding cavity on PCNA and a surface adjacent to the subunit interface, which is near the Lys-164 residue responsible for monoubiquitination. This inhibition disrupts key DNA repair pathways, such as translesion DNA synthesis (TLS), and enhances the cytotoxic effects of DNA cross-linking agents.
| Parameter | Description | Reference |
| Target | Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) | |
| Binding Site | PIP-box binding cavity and a surface adjacent to the homotrimer interface near Lys-164 | |
| IC50 | ~1 µM for inhibition of PCNA/PIP-box peptide interaction | |
| Cellular Effects | Inhibits DNA repair, increases double-strand breaks, promotes necroptosis, and causes G1/S phase cell cycle arrest. | |
| Therapeutic Potential | Sensitizes cancer cells to cisplatin and other DNA damaging agents. |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating cultured mammalian cells with this compound prior to immunoprecipitation.
Materials:
-
Mammalian cell line of interest (e.g., U2OS, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stored as a stock solution at -20°C or -80°C)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Seed cells at an appropriate density in cell culture plates or flasks and allow them to attach and grow to the desired confluency (typically 70-80%).
-
Prepare a working solution of this compound in complete cell culture medium from the stock solution. The final concentration will depend on the cell line and experimental goals, but a starting point of 10-15 µM for 24-72 hours is suggested based on published data.
-
Prepare a vehicle control by adding the same volume of the solvent used for the T2AA stock solution to complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time and under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
After the treatment period, proceed with cell lysis for immunoprecipitation.
Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis Following T2AA Hydrochloride Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
T2AA hydrochloride is a novel small-molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA).[1] PCNA is a critical protein in DNA replication and repair, acting as a scaffold for numerous proteins involved in these processes.[1] this compound functions by disrupting the interaction between PCNA and proteins containing a PCNA-interacting protein (PIP) box motif.[1] This interference with essential DNA replication machinery leads to the stalling of DNA replication forks, induction of DNA replication stress, and subsequent cell cycle arrest, primarily in the S-phase.[2][3] Consequently, this targeted action can trigger apoptosis in cancer cells, making this compound a compound of interest in oncology research and drug development.
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cell cycle distribution in cells exposed to this compound. The included protocols and data will enable researchers to effectively assess the cytostatic effects of this compound.
Data Presentation: Effects of this compound on Cell Cycle Distribution
The following table summarizes the representative effects of this compound on the cell cycle distribution of a cancer cell line after 24 hours of exposure. Data is presented as the percentage of cells in each phase of the cell cycle.
| Treatment Group | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 0 | 55 | 30 | 15 |
| This compound | 5 | 45 | 45 | 10 |
| This compound | 10 | 35 | 58 | 7 |
| This compound | 20 | 25 | 68 | 7 |
Note: The data presented in this table is a representative summary based on qualitative descriptions of this compound-induced S-phase arrest from the scientific literature. Actual percentages will vary depending on the cell line, experimental conditions, and exposure time.
Experimental Protocols
Protocol: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cultured cells following treatment with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvesting.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the specified duration (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the cell culture medium, which may contain detached and apoptotic cells. Centrifuge at 300 x g for 5 minutes to pellet these cells and set them aside.
-
Wash the adherent cells with PBS.
-
Add trypsin-EDTA to detach the adherent cells.
-
Once detached, neutralize the trypsin with medium containing FBS.
-
Combine the detached cells with the previously pelleted cells from the supernatant.
-
Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet them.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure accurate data acquisition.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. The G1 peak should be the first peak, followed by the S phase distribution, and the G2/M peak with approximately twice the fluorescence intensity of the G1 peak.
-
Visualizations
Experimental Workflow
Caption: Workflow for cell cycle analysis using flow cytometry.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound signaling pathway.
References
- 1. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Identification of small molecule proliferating cell nuclear antigen (PCNA) inhibitor that disrupts interactions with PIP-box proteins and inhibits DNA replication. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Detecting DNA Double-Strand Breaks Induced by T2AA Hydrochloride using the Neutral Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
T2AA hydrochloride is a small molecule inhibitor of the monoubiquitinated proliferating cell nuclear antigen (PCNA), a key protein involved in DNA replication and repair.[1][2] By targeting PCNA, T2AA can disrupt cellular DNA damage tolerance pathways, leading to an accumulation of DNA lesions.[1][2] Specifically, T2AA has been shown to enhance the formation of DNA double-strand breaks (DSBs) when used in combination with DNA damaging agents such as cisplatin (B142131).[2][3] The neutral comet assay, or single-cell gel electrophoresis, is a sensitive and reliable method for the specific detection and quantification of DNA double-strand breaks at the single-cell level.[4][5]
These application notes provide a detailed protocol for utilizing the neutral comet assay to assess the potentiation of DNA double-strand breaks by this compound. This methodology is particularly relevant for screening the efficacy of PCNA inhibitors as sensitizing agents for chemotherapy and for fundamental research in DNA damage and repair.
Principle of the Neutral Comet Assay
The neutral comet assay is based on the principle of micro-electrophoresis of individual cells embedded in an agarose (B213101) matrix.[6] Following cell lysis to remove cellular membranes and proteins, the resulting nucleoids, containing supercoiled DNA, are subjected to electrophoresis at a neutral pH.[4] In the absence of double-strand breaks, the DNA remains largely supercoiled and does not migrate significantly from the nucleus, forming the "head" of the comet. However, when double-strand breaks are present, the supercoiling is relaxed, allowing the fragmented DNA to migrate towards the anode, forming a "tail."[5] The intensity and length of this tail are directly proportional to the number of double-strand breaks.[7]
Data Presentation
The following tables summarize the expected quantitative data from a neutral comet assay experiment investigating the effect of this compound in combination with a DNA-damaging agent like cisplatin. The data is presented as mean ± standard error of the mean (SEM).
Table 1: Quantitative Analysis of DNA Double-Strand Breaks by Neutral Comet Assay
| Treatment Group | Concentration (µM) | Tail Moment (Mean ± SEM) | % DNA in Tail (Mean ± SEM) | Tail Length (µm) (Mean ± SEM) |
| Vehicle Control | - | Value | Value | Value |
| This compound | e.g., 15 | Value | Value | Value |
| Cisplatin | e.g., 10 | Value | Value | Value |
| T2AA + Cisplatin | e.g., 15 + 10 | Value | Value | Value |
Note: Researchers should replace "Value" with their experimentally determined values. A significant increase in the tail moment, % DNA in the tail, and tail length in the combination treatment group compared to the single-agent and control groups indicates that T2AA enhances the formation of DNA double-strand breaks.
Experimental Protocols
This section provides a detailed methodology for performing the neutral comet assay to assess DNA damage induced by this compound.
Materials and Reagents
-
CometAssay® Slides (or equivalent pre-coated slides)
-
Low melting point agarose (LMPA)
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Cell culture medium
-
This compound solution
-
DNA-damaging agent (e.g., Cisplatin)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Neutral Electrophoresis Buffer (100 mM Tris, 300 mM Sodium Acetate, pH 9.0)
-
DNA precipitation solution (e.g., 70% ethanol)
-
DNA staining solution (e.g., SYBR® Green I or propidium (B1200493) iodide)
-
Deionized water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet assay
Experimental Workflow
Caption: A streamlined workflow for the neutral comet assay.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate the desired cell line at an appropriate density in a multi-well plate and allow them to attach overnight.
-
Treat the cells with the vehicle control, this compound, the DNA-damaging agent (e.g., cisplatin), and a combination of T2AA and the DNA-damaging agent for the desired time period.
-
-
Cell Harvesting and Preparation:
-
After treatment, gently wash the cells with PBS.
-
Harvest the cells using trypsinization and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Embedding Cells in Agarose:
-
Prepare a 1% low melting point agarose solution in PBS and maintain it at 37°C.
-
Mix the cell suspension with the molten LMPA at a 1:10 ratio (v/v).
-
Immediately pipette 75 µL of the cell/agarose mixture onto a pre-coated comet slide.
-
Gently spread the mixture over the sample area and place the slide at 4°C for 10-15 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Immerse the slides in pre-chilled lysis solution.
-
Incubate at 4°C for at least 1 hour in the dark.
-
-
Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold neutral electrophoresis buffer until the slides are covered.
-
Perform electrophoresis at a low voltage (e.g., 1 V/cm) for a duration determined by optimization (typically 20-40 minutes) at 4°C.
-
-
DNA Staining:
-
Carefully remove the slides from the electrophoresis tank and gently rinse them with deionized water.
-
Immerse the slides in 70% ethanol (B145695) for 5 minutes to precipitate the DNA.
-
Allow the slides to air dry completely.
-
Apply a small volume of DNA staining solution to each slide and cover with a coverslip.
-
-
Visualization and Data Analysis:
-
Visualize the comets using a fluorescence microscope equipped with the appropriate filter for the chosen stain.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Analyze the images using specialized comet assay software to quantify parameters such as tail moment, percentage of DNA in the tail, and tail length.
-
Signaling Pathway
This compound's mechanism of action involves the inhibition of monoubiquitinated PCNA, which is crucial for the translesion synthesis (TLS) pathway of DNA repair.[2] When a DNA damaging agent like cisplatin induces interstrand crosslinks (ICLs), the cell attempts to repair this damage. This process can lead to the formation of double-strand breaks as repair intermediates. The TLS pathway, which relies on monoubiquitinated PCNA, is essential for bypassing these lesions. By inhibiting this pathway, T2AA prevents the proper repair of these intermediates, leading to an accumulation of unresolved DSBs.
Caption: T2AA inhibits PCNA, leading to increased DSBs.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High background damage in control cells | Cells handled too roughly; exposure to UV light; incorrect buffer composition. | Handle cells gently; work under subdued lighting; ensure PBS is Ca2+ and Mg2+ free.[8] |
| No or very small comet tails in positive control | Insufficient concentration or duration of DNA damaging agent; electrophoresis issues. | Optimize the concentration and treatment time of the positive control; check electrophoresis voltage and buffer. |
| "Hedgehog" or distorted comets | Cell death (apoptosis/necrosis) before or during the assay. | Ensure high cell viability (>90%) before starting the experiment; avoid harsh treatment conditions. |
| Inconsistent results between replicates | Variation in agarose temperature, cell density, or electrophoresis conditions. | Standardize all steps of the protocol, especially agarose temperature and cell concentration. Ensure consistent buffer levels and temperature during electrophoresis. |
Conclusion
The neutral comet assay is a powerful tool for quantifying DNA double-strand breaks and is highly applicable for evaluating the mechanism of action of DNA repair inhibitors like this compound. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively assess the potential of T2AA to sensitize cancer cells to DNA-damaging chemotherapeutics. The provided data tables and diagrams serve as a guide for experimental design, data interpretation, and understanding the molecular pathways involved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portal.gdc.cancer.gov [portal.gdc.cancer.gov]
Application Notes and Protocols: Clonogenic Survival Assay with T2AA Hydrochloride and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic survival assay is a pivotal in vitro method for assessing the long-term reproductive viability of cancer cells following treatment with cytotoxic agents. This document provides detailed application notes and protocols for evaluating the synergistic anti-cancer effects of T2AA hydrochloride, a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), in combination with cisplatin (B142131), a widely used platinum-based chemotherapeutic agent.
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] However, intrinsic and acquired resistance, often mediated by efficient DNA repair mechanisms, can limit its therapeutic efficacy.[1] PCNA plays a crucial role in DNA replication and repair, making it an attractive target for combination therapies aimed at overcoming cisplatin resistance.[3][4] this compound inhibits the function of monoubiquitinated PCNA, which is essential for the repair of interstrand DNA cross-links (ICLs), a major type of lesion induced by cisplatin.[1][2] By inhibiting this repair pathway, T2AA is expected to sensitize cancer cells to cisplatin, leading to enhanced cell killing.
These application notes describe the underlying principles of this combination therapy, present a detailed protocol for conducting a clonogenic survival assay to quantify this synergy, and provide representative data and visualizations of the involved cellular mechanisms.
Data Presentation
The following tables summarize hypothetical quantitative data from a clonogenic survival assay assessing the effects of cisplatin, this compound, and their combination on a cancer cell line.
Table 1: Plating Efficiency
| Treatment Group | Number of Cells Seeded | Number of Colonies Formed (Mean ± SD) | Plating Efficiency (%) |
| Control (Untreated) | 200 | 120 ± 8 | 60.0 |
Table 2: Clonogenic Survival Data
| Treatment Group | Concentration | Number of Cells Seeded | Number of Colonies Formed (Mean ± SD) | Surviving Fraction |
| Cisplatin | 1 µM | 400 | 96 ± 7 | 0.40 |
| 2 µM | 800 | 77 ± 6 | 0.16 | |
| 5 µM | 1600 | 38 ± 4 | 0.04 | |
| This compound | 10 µM | 200 | 108 ± 9 | 0.90 |
| Cisplatin + T2AA | 1 µM + 10 µM | 800 | 48 ± 5 | 0.10 |
| 2 µM + 10 µM | 1600 | 19 ± 3 | 0.02 | |
| 5 µM + 10 µM | 3200 | 5 ± 2 | 0.003 |
Table 3: Dose Enhancement Ratio (DER)
| Surviving Fraction | Cisplatin Dose (µM) | Cisplatin + T2AA Dose (µM) | Dose Enhancement Ratio (DER) |
| 0.1 | 3.0 | 1.0 | 3.0 |
Note: The data presented in these tables are for illustrative purposes and should be determined experimentally for each cell line and specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line Selection: Choose a cancer cell line of interest (e.g., A549, HeLa, MCF-7).
-
Culture Medium: Culture the cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
Protocol 2: Clonogenic Survival Assay
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Seed the appropriate number of cells into 6-well plates. The number of cells to be seeded depends on the expected toxicity of the treatment and the plating efficiency of the cell line. A preliminary experiment to determine the plating efficiency is recommended.
-
-
Drug Treatment:
-
Allow the cells to attach for 18-24 hours after seeding.
-
Prepare fresh stock solutions of this compound and cisplatin in an appropriate solvent (e.g., DMSO or sterile water).
-
Aspirate the medium from the wells and add fresh medium containing the desired concentrations of this compound, cisplatin, or the combination. Include a vehicle control group.
-
Incubate the cells with the drugs for a predetermined duration (e.g., 24 hours).
-
-
Colony Formation:
-
After the treatment period, aspirate the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 7-14 days, or until the colonies in the control wells are visible and contain at least 50 cells.
-
-
Colony Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10-15 minutes.
-
Aspirate the fixation solution and stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies containing ≥50 cells.
-
Protocol 3: Data Analysis
-
Plating Efficiency (PE):
-
Calculate the PE for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%
-
-
Surviving Fraction (SF):
-
Calculate the SF for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x (PE / 100)))
-
-
Dose-Response Curves:
-
Plot the SF as a function of the cisplatin concentration on a semi-logarithmic scale.
-
-
Dose Enhancement Ratio (DER):
-
Determine the DER to quantify the sensitizing effect of this compound. The DER is the ratio of the cisplatin dose required to produce a given level of survival (e.g., SF = 0.1) in the absence of T2AA to the cisplatin dose required for the same survival level in the presence of T2AA.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow of the clonogenic survival assay.
References
- 1. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Targeting of Proliferating Cell Nuclear Antigen Chromatin Association Inhibits Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additive effects of a small molecular PCNA inhibitor PCNA-I1S and DNA damaging agents on growth inhibition and DNA damage in prostate and lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring DNA Double-Strand Breaks with T2AA Hydrochloride using γH2AX Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of the histone variant H2AX on serine 139, termed γH2AX, is a rapid and sensitive cellular response to the formation of DNA double-strand breaks (DSBs). This modification serves as a crucial signaling platform, recruiting a cascade of DNA damage response (DDR) proteins to the site of damage to initiate repair. The visualization of distinct γH2AX foci within the nucleus by immunofluorescence microscopy has become a widely accepted method for the specific and quantitative assessment of DSBs.
T2AA hydrochloride is a small molecule inhibitor of the Proliferating Cell Nuclear Antigen (PCNA).[1] PCNA plays a pivotal role in DNA replication and repair. By inhibiting PCNA, T2AA disrupts these processes, leading to an accumulation of DNA damage, including the formation of DSBs.[1] This makes γH2AX staining an ideal method to quantify the cytotoxic effects and mechanism of action of this compound and similar compounds.
These application notes provide a comprehensive overview and detailed protocols for the utilization of γH2AX immunofluorescence staining to measure DNA DSBs induced by this compound.
Signaling Pathway of γH2AX in the DNA Damage Response
Upon the induction of a DNA double-strand break, the cell activates a complex signaling cascade to arrest the cell cycle and initiate repair. The MRE11-RAD50-NBS1 (MRN) complex is one of the first sensors to recognize the break and recruits the Ataxia Telangiectasia Mutated (ATM) kinase. ATM then phosphorylates H2AX at serine 139, creating γH2AX. This phosphorylated histone acts as a docking site for various downstream signaling and repair proteins, amplifying the DNA damage signal and facilitating the recruitment of repair machinery.
Experimental Workflow for γH2AX Staining
The following diagram outlines the key steps in a typical immunofluorescence experiment to quantify γH2AX foci formation upon treatment with this compound.
Data Presentation
While this compound alone induces a modest increase in DNA double-strand breaks, its primary role is often studied in combination with other DNA damaging agents, where it significantly enhances their effects by inhibiting DNA repair. The following table summarizes qualitative findings from flow cytometry analysis of γH2AX levels in U2OS cells treated with T2AA and the DNA cross-linking agent cisplatin.[2]
| Treatment Group | This compound Concentration | Cisplatin Concentration | Observed γH2AX Levels (Relative to Untreated Control) |
| Untreated Control | 0 µM | 0 µM | Baseline |
| T2AA Alone | 10 µM | 0 µM | Slight Increase |
| Cisplatin Alone | 5 µM | 5 µM | Significant Increase |
| T2AA + Cisplatin | 10 µM | 5 µM | Synergistic & Marked Increase |
This table is a qualitative summary based on published histogram data and is intended for illustrative purposes.[2]
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., U2OS, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
Cisplatin (optional, for combination studies)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Mouse anti-γH2AX (Ser139) monoclonal antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
24-well cell culture plates
Protocol for γH2AX Immunofluorescence Staining
-
Cell Seeding and Treatment:
-
Sterilize glass coverslips and place one in each well of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate cells in a humidified incubator at 37°C with 5% CO₂ overnight.
-
Prepare working solutions of this compound and any other treatment compounds in complete cell culture medium.
-
Remove the old medium and add the treatment solutions to the respective wells. Include appropriate vehicle controls (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 2, 6, or 24 hours).
-
-
Fixation and Permeabilization:
-
Carefully aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Immunostaining:
-
Block non-specific antibody binding by adding Blocking Buffer to each well and incubating for 1 hour at room temperature.
-
Dilute the primary anti-γH2AX antibody in Blocking Buffer (e.g., 1:500, optimize for your antibody).
-
Aspirate the blocking solution and add the diluted primary antibody to each well. Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (e.g., 1:1000). Protect from light from this step onwards.
-
Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores (e.g., FITC for Alexa Fluor 488 and DAPI).
-
Capture images of multiple fields of view for each treatment condition, ensuring a sufficient number of cells are imaged for statistical analysis.
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji or other automated platforms. A common approach is to define the nucleus based on the DAPI signal and then count the distinct fluorescent foci within that region.
-
Conclusion
The γH2AX immunofluorescence assay is a powerful and reliable tool for quantifying DNA double-strand breaks induced by compounds such as this compound. By following the detailed protocols provided, researchers can effectively assess the genotoxic potential of novel drug candidates and elucidate their mechanisms of action within the broader context of the DNA damage response. The ability of T2AA to potentiate the effects of other DNA damaging agents, as evidenced by increased γH2AX formation, highlights the therapeutic potential of targeting DNA repair pathways in cancer therapy.
References
Application of T2AA Hydrochloride in U2OS and HeLa Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T2AA hydrochloride is a novel, non-peptide small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA).[1][2] PCNA is a critical protein in DNA replication and repair, acting as a sliding clamp to recruit essential proteins to the DNA.[2] this compound disrupts the interaction between PCNA and proteins containing the PCNA-interacting protein (PIP) box, thereby interfering with DNA replication and repair processes.[1][3] This inhibitory action leads to DNA replication stress, cell cycle arrest, and the induction of apoptosis, making this compound a promising agent for cancer therapy, particularly in combination with DNA-damaging agents like cisplatin (B142131).[1][4] This document provides detailed application notes and protocols for the use of this compound in the U2OS (osteosarcoma) and HeLa (cervical cancer) human cancer cell lines.
Mechanism of Action
This compound functions by binding to the PIP-box binding cavity on PCNA, as well as an adjacent surface near the subunit interface.[3][5] This binding competitively inhibits the interaction of PCNA with various proteins crucial for DNA metabolism, including DNA polymerase δ and translesion synthesis (TLS) polymerases such as pol η and REV1.[1][3][5] The disruption of these interactions leads to stalled DNA replication forks, resulting in DNA replication stress.[1] Consequently, the DNA damage response (DDR) is activated, leading to S-phase cell cycle arrest and, ultimately, apoptosis.[1] Furthermore, by inhibiting TLS, this compound impairs the repair of DNA lesions, such as interstrand cross-links (ICLs) induced by cisplatin, thereby sensitizing cancer cells to such chemotherapeutic agents.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of this compound in U2OS and HeLa cells based on published studies.
Table 1: Inhibitory Concentrations and Cellular Effects of this compound
| Parameter | Cell Line | Value/Effect | Reference |
| IC50 (PCNA/PIP-box peptide interaction) | N/A | ~1 µM | [1] |
| T2AA Concentration for Cisplatin Sensitization | HeLa, U2OS | 10 µM | [5] |
| T2AA Concentration for Immunostaining | U2OS | 20 µM, 40 µM | [5][6] |
| T2AA Concentration for Apoptosis Induction | Not Specified | 20 µM | [6] |
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Cell Line | Treatment | Observed Effect | Reference |
| Clonogenic Survival | HeLa, U2OS | Cisplatin + T2AA (10 µM) | Significantly decreased survival compared to cisplatin alone | [5] |
| DNA Double-Strand Breaks (DSBs) | HeLa | Cisplatin + T2AA | Significantly enhanced formation of DSBs | [3][5] |
| Cell Cycle | Not Specified | T2AA | S-phase arrest | [1] |
| Apoptosis | Not Specified | T2AA | Induction of early apoptosis | [1][4] |
| Translesion DNA Synthesis (TLS) | HeLa | T2AA | Significantly inhibited | [1] |
Signaling Pathways
This compound treatment in U2OS and HeLa cells activates DNA damage response (DDR) signaling pathways. The stalling of replication forks triggers the ATR-Chk1 pathway, leading to the phosphorylation of Chk1 and histone H2AX.[6] When used in combination with cisplatin, T2AA enhances the formation of DNA double-strand breaks, which in turn activates the ATM-BRCA1 pathway, as evidenced by the increased formation of phospho-ATM and 53BP1 foci and upregulation of phospho-BRCA1.[3][5]
Experimental Protocols
Cell Culture
-
Cell Lines: U2OS (ATCC® HTB-96™) and HeLa (ATCC® CCL-2™) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.
-
Materials: 6-well plates, this compound, Cisplatin, culture medium, Crystal Violet staining solution.
-
Protocol:
-
Seed 500 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of cisplatin with or without a fixed concentration of this compound (e.g., 10 µM).[5] A control group with no treatment should be included.
-
Incubate the plates for the desired treatment duration (e.g., 2 days for cisplatin, with T2AA added for the last 24 hours).[5]
-
Remove the treatment medium, wash the cells with PBS, and add fresh culture medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed.
-
Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with 0.5% Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
Immunofluorescence Staining for DNA Damage Markers
This protocol is for visualizing the formation of nuclear foci of DNA damage response proteins.
-
Materials: Glass coverslips, 24-well plates, this compound, Cisplatin (optional), Primary antibodies (e.g., anti-phospho-ATM, anti-53BP1, anti-γH2AX), fluorescently labeled secondary antibodies, DAPI, paraformaldehyde (PFA), Triton X-100, Bovine Serum Albumin (BSA).
-
Protocol:
-
Seed cells on glass coverslips in 24-well plates.
-
Treat cells with this compound (e.g., 20-40 µM) for the desired time (e.g., 4-24 hours).[6] For combination studies, co-treat with cisplatin.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI (for nuclear counterstaining) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials: 6-well plates, this compound, Propidium Iodide (PI) staining solution (containing RNase A), PBS, ethanol (B145695).
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a potent inhibitor of PCNA that demonstrates significant anti-cancer activity in U2OS and HeLa cell lines. Its ability to induce DNA replication stress, S-phase arrest, and apoptosis, coupled with its capacity to sensitize cancer cells to conventional chemotherapy, underscores its potential as a therapeutic agent. The protocols and data presented herein provide a comprehensive guide for researchers to investigate the effects of this compound and further explore its therapeutic applications in oncology.
References
- 1. Identification of small molecule proliferating cell nuclear antigen (PCNA) inhibitor that disrupts interactions with PIP-box proteins and inhibits DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of T2AA Hydrochloride in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
T2AA hydrochloride is a novel, non-peptide small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA).[1] PCNA is a critical protein in DNA replication and repair, making it an attractive target for cancer therapy.[1][2] this compound disrupts the interaction between PCNA and proteins containing a PCNA-interacting protein (PIP) box, thereby inhibiting DNA synthesis and sensitizing cancer cells to DNA-damaging agents.[3][4] These application notes provide a comprehensive overview of the in vivo efficacy of this compound in solid tumors, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action
This compound exerts its anticancer effects by targeting the protein-protein interactions of PCNA.[1][4] It binds to the PIP-box binding cavity on PCNA, as well as an adjacent site near Lys-164, a key residue for PCNA ubiquitination.[4] This dual-binding mechanism leads to several downstream effects:
-
Inhibition of DNA Replication: T2AA disrupts the interaction between PCNA and DNA polymerase δ on the chromatin, leading to stalled replication forks.[3] This induces S-phase cell cycle arrest and subsequent apoptosis.[3]
-
Induction of DNA Replication Stress: The stalling of replication forks triggers a DNA damage response, characterized by the phosphorylation of Chk1 and RPA32.[3]
-
Sensitization to Chemotherapy: By inhibiting translesion DNA synthesis, T2AA enhances the efficacy of DNA cross-linking agents like cisplatin (B142131), leading to a significant increase in DNA double-strand breaks.[3][4][5]
-
Modulation of Immune Signaling: T2AA has been shown to disrupt the association of PCNA with phosphorylated STAT1, suggesting a potential role in modulating interferon signaling pathways.
Data Presentation: In Vivo Efficacy of this compound
While comprehensive in vivo efficacy data for this compound in solid tumors is emerging, the following tables provide a structured format for presenting such data. The data presented here is illustrative and intended to serve as a template for recording experimental results.
Table 1: Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Cancer Type | Animal Model | This compound Dosage (mg/kg) | Administration Route | Treatment Duration (days) | Final Average Tumor Volume (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Lung Carcinoma | Nude mice with A549 xenografts | 0 | Intraperitoneal (IP) | 21 | 1500 ± 250 | 0 |
| T2AA HCl (Low Dose) | Lung Carcinoma | Nude mice with A549 xenografts | 10 | Intraperitoneal (IP) | 21 | 1050 ± 180 | 30 |
| T2AA HCl (High Dose) | Lung Carcinoma | Nude mice with A549 xenografts | 25 | Intraperitoneal (IP) | 21 | 750 ± 150 | 50 |
Table 2: Combination Therapy with Cisplatin
| Treatment Group | Cancer Type | Animal Model | This compound Dosage (mg/kg) | Cisplatin Dosage (mg/kg) | Final Average Tumor Volume (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Ovarian Cancer | SCID mice with OVCAR-3 xenografts | 0 | 0 | 1800 ± 300 | 0 |
| T2AA HCl | Ovarian Cancer | SCID mice with OVCAR-3 xenografts | 25 | 0 | 1260 ± 220 | 30 |
| Cisplatin | Ovarian Cancer | SCID mice with OVCAR-3 xenografts | 5 | 0 | 900 ± 180 | 50 |
| T2AA HCl + Cisplatin | Ovarian Cancer | SCID mice with OVCAR-3 xenografts | 25 | 5 | 450 ± 100 | 75 |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of this compound in solid tumor models. These are generalized protocols and may require optimization for specific cell lines and animal models.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous solid tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., A549, OVCAR-3)
-
Immunocompromised mice (e.g., athymic nude, SCID)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Matrigel (optional)
-
Sterile PBS, cell culture medium, syringes, needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate media and conditions to 80-90% confluency.
-
Harvest cells using trypsinization and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS or serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor mice for tumor growth.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Prepare this compound in the vehicle solution at the desired concentrations.
-
Administer this compound or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) at a specified frequency (e.g., daily, every other day).
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Protocol 2: Patient-Derived Xenograft (PDX) Model Efficacy Study
Objective: To assess the efficacy of this compound in a more clinically relevant patient-derived xenograft model.
Materials:
-
Fresh patient tumor tissue
-
Severely immunocompromised mice (e.g., NOD-SCID, NSG)
-
This compound and vehicle
-
Surgical tools, anesthesia
Procedure:
-
PDX Establishment:
-
Under sterile conditions, implant a small fragment (2-3 mm³) of the patient's tumor subcutaneously or orthotopically into the mice.
-
Allow the tumor to grow to a suitable size for passaging.
-
-
PDX Expansion and Cohort Generation:
-
Once the initial tumors (F0 generation) reach approximately 1000 mm³, excise them and passage them into new cohorts of mice.
-
Establish a cohort of mice with tumors of 100-200 mm³ for the efficacy study.
-
-
Treatment and Monitoring:
-
Randomize the tumor-bearing mice and initiate treatment with this compound or vehicle as described in Protocol 1.
-
Monitor tumor growth and animal health as previously described.
-
-
Data Analysis:
-
At the study endpoint, collect tumors for analysis to assess treatment response and potential resistance mechanisms.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PCNA, leading to stalled DNA replication and apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a cell line-derived xenograft in vivo efficacy study.
References
- 1. apimtherapeutics.com [apimtherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proliferating cell nuclear antigen inhibitors block distinct stages of herpes simplex virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of PCNA Dynamics with T2AA Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA replication and repair, forming a ring-shaped clamp that encircles DNA to recruit essential enzymes. Its dynamic localization into subnuclear structures, known as replication foci, during the S phase of the cell cycle makes it an excellent biomarker for cell proliferation and DNA damage response. T2AA hydrochloride is a small molecule inhibitor that targets monoubiquitinated PCNA, disrupting its interactions with key proteins in DNA replication and repair pathways. This document provides detailed application notes and protocols for utilizing live-cell imaging to investigate the dynamics of PCNA in response to this compound treatment.
Data Presentation
Quantitative Effects of this compound on Cellular Processes
The following tables summarize the quantitative data on the effects of this compound from published studies. While direct quantitative data from live-cell imaging of PCNA foci dynamics under T2AA treatment is limited, the following information provides key parameters for designing such experiments.
| Parameter | Cell Line | T2AA Concentration | Duration | Observed Effect | Reference |
| PCNA-PIP Box Interaction Inhibition (IC50) | In vitro | ~1 µM | N/A | Inhibition of the interaction between PCNA and a PIP-box peptide. | [1][2] |
| Cell Growth Inhibition (IC50) | U2OS | 20 µM | 3 days | Inhibition of cell proliferation. | |
| HeLa | 26 µM | 3 days | Inhibition of cell proliferation. | ||
| Cell Cycle Arrest | U2OS | 20 µM | 24 hours | Arrest of cells in the S-phase of the cell cycle.[1] | |
| DNA Replication Inhibition | U2OS | 20 µM | 24 hours | Inhibition of de novo DNA synthesis, as measured by BrdU incorporation.[1] | |
| Induction of Apoptosis | U2OS | 20 µM | 5 days | Induction of early apoptosis.[1] | |
| Inhibition of Interstrand Crosslink (ICL) Repair | HeLa | 15 µM | 72 hours | Inhibition of ICL repair, leading to increased DNA double-strand breaks.[3] |
Experimental Protocols
Generation of a Stable Cell Line Expressing Fluorescently-Tagged PCNA
Objective: To create a cell line that stably expresses a fluorescently tagged PCNA (e.g., GFP-PCNA or mCherry-PCNA) for visualization in live cells.
Materials:
-
Mammalian cell line of choice (e.g., U2OS, HeLa)
-
Expression vector containing the sequence for a fluorescently tagged human PCNA
-
Transfection reagent
-
Complete cell culture medium
-
Selection antibiotic (e.g., G418, puromycin)
-
Cloning cylinders or fluorescence-activated cell sorting (FACS) facility
Protocol:
-
Transfection:
-
Plate the cells to be 60-80% confluent on the day of transfection.
-
Transfect the cells with the fluorescently-tagged PCNA expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection of Stable Transfectants:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium. The concentration of the antibiotic should be predetermined from a kill curve for the specific cell line.
-
Replace the medium with fresh medium containing the selection antibiotic every 2-3 days.
-
Continue the selection for 2-3 weeks until resistant colonies are visible.
-
-
Isolation of Clonal Cell Lines:
-
Cloning Cylinders: Isolate individual colonies using cloning cylinders and expand them in separate culture dishes.
-
FACS: Alternatively, use FACS to sort single cells expressing the fluorescent protein into individual wells of a 96-well plate.
-
-
Validation:
-
Expand the clonal cell lines.
-
Verify the expression of the fluorescently-tagged PCNA by fluorescence microscopy and Western blotting.
-
Select clones with a moderate and stable expression level of the fusion protein to avoid artifacts from overexpression.
-
Cryopreserve validated clonal cell lines for future use.
-
Live-Cell Imaging of PCNA Dynamics with this compound Treatment
Objective: To visualize and quantify the dynamics of PCNA foci in living cells upon treatment with this compound.
Materials:
-
Stable cell line expressing fluorescently-tagged PCNA
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Live-cell imaging medium (phenol red-free)
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Protocol:
-
Cell Seeding:
-
Plate the stable cell line expressing fluorescently-tagged PCNA onto glass-bottom imaging dishes.
-
Allow the cells to adhere and grow for at least 24 hours before imaging.
-
-
Preparation for Imaging:
-
Just before imaging, replace the culture medium with pre-warmed, phenol (B47542) red-free live-cell imaging medium.
-
Place the imaging dish on the microscope stage within the environmental chamber and allow it to equilibrate for at least 30 minutes.
-
-
T2AA Treatment and Time-Lapse Imaging:
-
Prepare the desired final concentration of this compound in the live-cell imaging medium. A starting concentration of 20 µM can be used based on previous studies. Include a vehicle control (e.g., DMSO) in a separate dish.
-
Acquire baseline images of the cells for a short period before adding the drug.
-
Carefully add the T2AA-containing medium to the imaging dish.
-
Immediately start the time-lapse acquisition.
-
Acquire images at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment (e.g., 8-24 hours). Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
-
Image Analysis and Quantification:
-
Use image analysis software to identify and track individual nuclei over time.
-
Within each nucleus, segment and quantify the PCNA foci based on their fluorescence intensity.
-
For each time point and condition, measure the following parameters:
-
Number of PCNA foci per nucleus.
-
Average size (area) of PCNA foci.
-
Average fluorescence intensity of PCNA foci.
-
-
Track the progression of cells through the S-phase based on the characteristic patterns of PCNA localization (diffuse in early S, peripheral in mid-S, and large foci in late S).
-
Determine the duration of the S-phase and the entire cell cycle for individual cells in the presence and absence of T2AA.
-
Visualizations
Signaling Pathway of T2AA-Mediated Inhibition of PCNA Function
Caption: this compound inhibits PCNA function by disrupting protein-protein interactions.
Experimental Workflow for Live-Cell Imaging of PCNA Dynamics
Caption: Workflow for live-cell imaging of PCNA dynamics with T2AA treatment.
Logical Relationship of T2AA's Effect on the Cell Cycle
Caption: The logical cascade of cellular events following T2AA treatment.
References
- 1. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T2AA, Proliferating cell nuclear antigen (PCNA) inhibitor (CAS 1380782-27-3) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
T2AA hydrochloride solubility and stability in cell culture media
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the solubility and stability of T2AA hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mM. DMF and Ethanol are also suitable solvents, with a solubility of up to 30 mg/mL in each.
Q2: I observed precipitation when I added my this compound DMSO stock solution to the cell culture medium. What is the cause and how can I prevent it?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media, where its solubility is significantly lower. To prevent this, it is recommended to perform a serial dilution. First, dilute your concentrated DMSO stock to an intermediate concentration in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your cell culture medium, ensuring gentle mixing. It is also crucial not to exceed the aqueous solubility limit of this compound.
Q3: What is the known solubility of this compound in an aqueous buffer?
A3: The solubility of this compound has been determined to be 0.11 mg/mL in a solution of Ethanol:PBS (pH 7.2) (1:8). This provides an indication of its limited solubility in aqueous solutions. The final concentration in your cell culture medium should not exceed this value.
Q4: How stable is this compound in a powdered form and as a stock solution?
A4: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q5: Is there any known information on the stability of this compound in cell culture media at 37°C?
A5: Currently, there is no publicly available data specifically detailing the degradation rate or half-life of this compound in various cell culture media at 37°C. Given its chemical structure, which is analogous to thyroid hormones, potential degradation pathways at physiological pH and temperature could include deiodination and cleavage of the ether bond. It is recommended to experimentally determine the stability in your specific cell culture system and for the duration of your experiment.
Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMSO | Up to 100 mM |
| DMF | 30 mg/mL |
| Ethanol | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:8) | 0.11 mg/mL |
Table 2: Stability of this compound
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 4 years[1] |
| Stock Solution in DMSO | -20°C | 1 month[2] |
| Stock Solution in DMSO | -80°C | 6 months[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: General Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol provides a framework for assessing the stability of this compound in your specific experimental conditions.
-
Preparation of Working Solution: Prepare a working solution of this compound in your cell culture medium of choice (e.g., DMEM, RPMI-1640) at the final concentration you intend to use in your experiments. Prepare a sufficient volume for sampling at multiple time points.
-
Incubation: Incubate the plate containing the working solution at 37°C in a humidified incubator with 5% CO₂, mimicking your experimental conditions.
-
Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium. The 0-hour time point should be collected immediately after preparation.
-
Sample Processing: Immediately after collection, stop any potential degradation by freezing the samples at -80°C until analysis.
-
Analysis: Analyze the concentration of the parent this compound compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound as a function of time. This will allow you to determine the rate of degradation and the half-life of the compound under your specific cell culture conditions.
Troubleshooting Guides
Issue: Precipitation in Cell Culture Media
-
Problem: A precipitate is observed immediately or after a short time upon adding the this compound stock solution to the cell culture medium.
-
Possible Cause 1: The final concentration exceeds the aqueous solubility of this compound.
-
Solution: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
-
-
Possible Cause 2: Rapid solvent exchange from DMSO to the aqueous medium.
-
Solution: Use a serial dilution method. Prepare an intermediate dilution of the DMSO stock in pre-warmed (37°C) medium before adding it to the final volume. Add the compound dropwise while gently mixing.
-
-
Possible Cause 3: The temperature of the medium is too low.
-
Solution: Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.
-
Issue: Inconsistent Experimental Results
-
Problem: High variability in the biological effects of this compound is observed between experiments.
-
Possible Cause 1: Degradation of this compound in the cell culture medium over the course of the experiment.
-
Solution: Determine the stability of this compound in your medium using the protocol provided above. If significant degradation is observed, consider replenishing the medium with freshly prepared this compound at regular intervals during long-term experiments.
-
-
Possible Cause 2: Inconsistent preparation of the working solution.
-
Solution: Ensure the stock solution is fully dissolved before use and that the dilution steps are performed accurately and consistently.
-
-
Possible Cause 3: Adsorption of the compound to plasticware.
-
Solution: Consider using low-protein-binding plates and pipette tips.
-
Visualizations
References
Technical Support Center: Optimizing T2AA Hydrochloride and Cisplatin Combination Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of T2AA hydrochloride and cisplatin (B142131).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of synergistic action between this compound and cisplatin?
A1: this compound is an inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA).[1] Cisplatin is a chemotherapeutic agent that causes DNA damage, primarily by forming interstrand and intrastrand cross-links. The synergistic effect stems from T2AA's ability to inhibit the repair of these cisplatin-induced DNA lesions. By targeting PCNA, T2AA hinders the DNA damage response (DDR) pathways that cells use to tolerate and repair cisplatin-induced damage, leading to an accumulation of DNA double-strand breaks (DSBs) and enhanced cancer cell death.[2][3]
Q2: In which cancer cell lines has the combination of this compound and cisplatin shown efficacy?
Q3: How should I determine the optimal concentrations for this compound and cisplatin in my experiments?
A3: The optimal concentrations should be determined empirically for each cell line. A standard approach is to first determine the half-maximal inhibitory concentration (IC50) for each drug individually. Following this, a dose-response matrix experiment should be performed where varying concentrations of this compound and cisplatin are tested in combination. This will allow for the calculation of a Combination Index (CI), which quantifies the nature of the drug interaction (synergy, additivity, or antagonism).[5][6]
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound is typically supplied as a solid. For experimental use, it can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values for cisplatin. | Inconsistent cell seeding density. | Ensure precise and consistent cell seeding density across all wells and experiments. Cell density can significantly impact the apparent IC50.[7] |
| Instability of cisplatin in solution. | Prepare fresh cisplatin solutions for each experiment. Cisplatin can degrade in aqueous solutions over time. | |
| Lack of synergistic effect between T2AA and cisplatin. | Inappropriate cell line. | The synergistic effect can be cell-line dependent.[4] Test the combination in a panel of cell lines with varying DNA repair capacities. |
| Suboptimal drug concentrations or ratio. | Perform a comprehensive dose-response matrix to explore a wider range of concentrations and ratios to identify the synergistic window. | |
| Insufficient incubation time. | The synergistic effect may be time-dependent. Conduct experiments with different incubation times (e.g., 24, 48, 72 hours). | |
| This compound precipitates in the cell culture medium. | Poor solubility at the working concentration. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation. Prepare intermediate dilutions of the T2AA stock solution in culture medium before adding to the cells. |
| Instability of the compound in the medium. | While T2AA is generally stable, prolonged incubation in complex biological media could lead to degradation. Consider media changes for long-term experiments.[8][9] | |
| Unexpected toxicity in control cells treated with this compound alone. | Off-target effects of the inhibitor. | All inhibitors have the potential for off-target effects.[10][11][12] Lower the concentration of T2AA to a level that shows minimal single-agent toxicity but is sufficient to sensitize cells to cisplatin. |
| High DMSO concentration. | Ensure the final concentration of the DMSO vehicle is non-toxic to the cells. Run a vehicle-only control. |
Data Presentation
The following tables provide a template for presenting quantitative data from combination experiments. Note: The values presented are for illustrative purposes and should be replaced with experimental data.
Table 1: In Vitro IC50 Values of this compound and Cisplatin
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| A549 (Lung Carcinoma) | > 50 | 8.5 |
| MCF-7 (Breast Adenocarcinoma) | > 50 | 5.2 |
| U2OS (Osteosarcoma) | > 50 | 12.1 |
Table 2: Combination Index (CI) Values for this compound and Cisplatin Combination
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][13]
| Cell Line | T2AA (µM) | Cisplatin (µM) | Fraction Affected (Fa) | Combination Index (CI) |
| A549 | 10 | 4.25 | 0.5 | 0.75 |
| MCF-7 | 10 | 2.6 | 0.5 | 0.68 |
| U2OS | 10 | 6.05 | 0.5 | 0.82 |
Table 3: Surviving Fraction from Clonogenic Survival Assay
| Treatment Group | A549 | MCF-7 | U2OS |
| Control | 1.00 | 1.00 | 1.00 |
| Cisplatin (2 µM) | 0.45 | 0.38 | 0.52 |
| T2AA (10 µM) | 0.92 | 0.95 | 0.90 |
| Cisplatin (2 µM) + T2AA (10 µM) | 0.15 | 0.11 | 0.23 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, cisplatin, or the combination of both. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Clonogenic Survival Assay
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with this compound, cisplatin, or the combination for a specified period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group.[14][15][16]
Neutral Comet Assay (for DNA Double-Strand Breaks)
-
Cell Treatment: Treat cells with this compound, cisplatin, or the combination for the desired time.
-
Cell Embedding: Mix a single-cell suspension with low-melting-point agarose (B213101) and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a neutral lysis buffer to remove cell membranes and proteins, leaving the nuclear DNA.
-
Electrophoresis: Perform electrophoresis under neutral pH conditions. Fragmented DNA (due to DSBs) will migrate out of the nucleus, forming a "comet tail."
-
Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the tail moment or percentage of DNA in the tail using specialized software. A decrease in DNA migration with cisplatin treatment can indicate cross-linking, while an increase in tail moment with the combination suggests enhanced DSB formation.[17][18][19]
Mandatory Visualization
Caption: this compound enhances cisplatin-induced apoptosis by inhibiting PCNA-mediated DNA repair.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apimtherapeutics.com [apimtherapeutics.com]
- 3. “Two hits - one stone”; increased efficacy of cisplatin-based therapies by targeting PCNA’s role in both DNA repair and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preprints.org [preprints.org]
- 6. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scientists find evidence of unintended impacts from anti-cancer drugs - ecancer [ecancer.org]
- 13. Synergistic Combination Chemotherapy of Lung Cancer: Cisplatin and Doxorubicin Conjugated Prodrug Loaded, Glutathione and pH Sensitive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Clonogenic Survival Data Obtained by Pre- and Post-Irradiation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of curcumin and cisplatin-induced DNA damage in PC12 cells by the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of T2AA hydrochloride in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T2AA hydrochloride. The information focuses on understanding its mechanism of action and potential effects in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: this compound is a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA).[1][2][3] It functions by binding to a cavity on PCNA that is crucial for its interaction with proteins containing a PCNA-interacting protein (PIP) box.[1][3] This disruption prevents the recruitment of key DNA polymerases and other factors involved in DNA replication and repair. Specifically, T2AA has been shown to hinder the interaction of monoubiquitinated PCNA with DNA polymerase eta (pol η) and REV1, which are essential for translesion DNA synthesis (TLS).[1][2]
Q2: Is the observed S-phase cell cycle arrest a known off-target effect of this compound?
A2: No, S-phase arrest is a direct consequence of T2AA's on-target activity. By inhibiting PCNA's interaction with DNA polymerases, T2AA stalls DNA replication forks, leading to DNA replication stress.[3][4] This stress activates cell cycle checkpoints, resulting in an accumulation of cells in the S-phase.[3]
Q3: Does this compound induce DNA damage on its own?
A3: T2AA's primary role is to inhibit DNA repair pathways. While it causes replication stress, its most significant DNA damage-related effect is the enhancement of DNA double-strand breaks (DSBs) when used in combination with DNA-damaging agents like cisplatin (B142131).[1][2] By preventing the repair of interstrand cross-links (ICLs) and inhibiting translesion synthesis, T2AA sensitizes cancer cells to the cytotoxic effects of such agents.[1][2]
Q4: Are there any known off-target effects of this compound?
A4: T2AA was designed as an analog of the thyroid hormone 3,3',5-triiodothyronine (T3) but lacks thyroid hormone activity.[3] Current research primarily focuses on its on-target effects related to PCNA inhibition. While all small molecules have the potential for off-target effects, significant, well-characterized off-target activities for this compound have not been prominently reported in the provided literature. Researchers should always consider the possibility of off-target effects and include appropriate controls in their experiments.
Q5: Why does this compound show synergistic effects with cisplatin?
A5: The synergy between this compound and cisplatin stems from their complementary mechanisms of action. Cisplatin induces DNA damage, particularly interstrand cross-links (ICLs).[1] T2AA inhibits the translesion synthesis (TLS) pathway, a key mechanism for repairing such damage, by disrupting the interaction of monoubiquitinated PCNA with specialized DNA polymerases.[1][2] This inhibition of DNA repair leads to an accumulation of unresolved DNA damage, including an increase in DNA double-strand breaks, ultimately enhancing the cytotoxic effect of cisplatin.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High cell toxicity at expected effective concentrations. | Cell line hypersensitivity; error in concentration calculation. | Verify calculations and perform a dose-response curve to determine the optimal concentration for your cell line. Consider that cells with existing DNA repair deficiencies may be more sensitive to T2AA. |
| No significant sensitization to cisplatin is observed. | Suboptimal dosing schedule; cisplatin resistance in the cell line. | Optimize the timing of T2AA and cisplatin co-treatment. Ensure cisplatin is inducing DNA damage in your cell line. The provided literature suggests treating with cisplatin for 24 hours, followed by the addition of T2AA for another 24 hours.[1] |
| Unexpected changes in protein expression unrelated to DNA repair pathways. | Potential off-target effects or indirect cellular responses. | Perform control experiments (e.g., using a structurally similar but inactive compound). Investigate downstream signaling pathways that might be affected by S-phase arrest and replication stress. |
| Difficulty reproducing inhibition of PCNA interaction. | Issues with the experimental assay (e.g., co-immunoprecipitation). | Optimize antibody concentrations and lysis buffer conditions. Ensure the positive and negative controls are working as expected. Consider using a cell-free system to confirm direct inhibition. |
Quantitative Data Summary
Table 1: In Vitro Inhibition Data for T2AA
| Parameter | Value | Description | Source |
| IC50 (PCNA/PIP-box peptide interaction) | ~1 µM | Concentration of T2AA required to inhibit 50% of the interaction between PCNA and a PIP-box containing peptide. | [3] |
Table 2: Cellular Effects of T2AA in Combination with Cisplatin
| Cell Line | Treatment | Effect | Source |
| HeLa, U2OS | Cisplatin + 10 µM T2AA | Significantly decreased clonogenic survival compared to cisplatin alone. | [1] |
| HeLa, U2OS | Cisplatin + T2AA | Enhanced formation of DNA double-strand breaks. | [1][2] |
| A549, MDA-MB-231 | Doxorubicin + T2AA | Synergistic inhibition of cell growth. | [5] |
Experimental Protocols
1. Clonogenic Survival Assay
-
Objective: To assess the long-term effect of T2AA on the ability of single cells to form colonies, especially in combination with a DNA-damaging agent.
-
Methodology:
-
Seed HeLa (450 cells/well) or U2OS (300 cells/well) cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentration of cisplatin for 24 hours.
-
Add T2AA to a final concentration of 10 µM and incubate for an additional 24 hours.
-
Replace the media with fresh, drug-free media.
-
Incubate for 6 days (HeLa) or 7 days (U2OS) to allow for colony formation.
-
Fix the colonies with 3.7% formaldehyde (B43269) and stain with 0.5% crystal violet.
-
Count colonies containing more than ~40 cells.
-
Normalize the survival rate to the vehicle-treated control.[1]
-
2. Neutral Comet Assay (for DNA Double-Strand Breaks)
-
Objective: To detect and quantify DNA double-strand breaks in individual cells.
-
Methodology:
-
Treat cells with cisplatin and/or T2AA as per the experimental design.
-
Harvest and resuspend cells in ice-cold PBS.
-
Embed the cells in low-melting-point agarose (B213101) on a comet slide.
-
Lyse the cells in a neutral lysis buffer.
-
Perform electrophoresis under neutral pH conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize and quantify the comet tails using fluorescence microscopy and appropriate software. The length and intensity of the tail are proportional to the amount of DNA damage.
-
Visualizations
Caption: On-target mechanism and downstream effects of this compound.
Caption: Synergistic action of T2AA and Cisplatin in cancer cells.
Caption: Workflow for a clonogenic survival assay with T2AA.
References
- 1. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of small molecule proliferating cell nuclear antigen (PCNA) inhibitor that disrupts interactions with PIP-box proteins and inhibits DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Inhibitors for Proliferating Cell Nuclear Antigen Using a Computational-Based Linked-Multiple-Fragment Screen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in T2AA hydrochloride experiments
Welcome to the technical support center for T2AA hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
T2AA (T2 amino alcohol) hydrochloride is a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). PCNA is a critical protein involved in DNA replication and repair. T2AA functions by disrupting the interaction between PCNA and proteins that contain a PCNA-interacting protein (PIP) box.[1][2] This disruption stalls DNA replication forks, leading to an accumulation of DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results in this compound experiments can stem from several factors:
-
Compound Stability and Storage: this compound solution stability can be a factor. It is recommended to store stock solutions at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[3] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.
-
Solvent Quality: The quality of the solvent, typically DMSO, is crucial. Use anhydrous, high-purity DMSO to prevent compound degradation.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound. It is important to use cell lines with a consistent passage number to minimize variability between experiments.
-
Assay Conditions: Inconsistencies in cell seeding density, treatment duration, and final DMSO concentration can all contribute to variable results. Standardize these parameters across all experiments.
Q3: I'm observing high background or low signal in my immunofluorescence experiments for PCNA. What could be the issue?
High background or low signal in PCNA immunofluorescence can be due to several reasons:
-
Antibody Performance: Ensure the primary antibody against PCNA is validated for immunofluorescence and used at the optimal dilution.
-
Fixation and Permeabilization: The methods used for fixing and permeabilizing cells can significantly impact staining. Inadequate permeabilization can prevent the antibody from reaching the nuclear PCNA, resulting in a weak signal. Conversely, over-permeabilization can lead to high background.
-
Blocking: Insufficient blocking can result in non-specific antibody binding and high background.
-
Washing Steps: Thorough washing after antibody incubations is critical to reduce background noise.
Q4: My cell viability assay results (e.g., MTT, XTT) are not reproducible. What should I check?
For inconsistent cell viability assay results, consider the following:
-
Cell Seeding Density: Ensure a uniform number of cells is seeded in each well. Variations in cell density will lead to different metabolic rates and, consequently, variable results.
-
Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations in culture media. Visually inspect the wells for any signs of precipitation.
-
Incubation Time: The timing of reagent addition and incubation should be consistent across all plates and experiments.
-
Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is the same in all wells, including controls, and is at a level that does not affect cell viability.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell density variations | Optimize and standardize cell seeding density for each cell line. Ensure even cell distribution in multi-well plates. |
| Inconsistent incubation times | Strictly adhere to the predetermined incubation time for drug treatment across all experiments. |
| Compound instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variable solvent concentration | Maintain a consistent and low final concentration of DMSO (typically <0.5%) in all wells, including vehicle controls. |
| Different calculation methods | Use a consistent method and software for calculating IC50 values from dose-response curves. |
Issue 2: Unexpected Cell Cycle Arrest Profile
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal drug concentration | Perform a dose-response experiment to determine the optimal concentration of this compound that induces the expected cell cycle arrest. |
| Incorrect timing of analysis | Conduct a time-course experiment to identify the optimal time point to observe the desired cell cycle effects after treatment. |
| Cell line-specific responses | Be aware that different cell lines may respond differently. Characterize the cell cycle profile for each cell line used. |
| Issues with cell cycle analysis staining | Ensure proper cell fixation and staining with DNA dyes like propidium (B1200493) iodide. Use compensation controls if performing multi-color flow cytometry. |
Issue 3: Variable Apoptosis Induction
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Early or late time point of analysis | Apoptosis is a dynamic process. Analyze cells at different time points after treatment to capture early and late apoptotic events. |
| Incorrect assay choice | Use multiple apoptosis assays to confirm results (e.g., Annexin V/PI staining for early apoptosis and TUNEL assay for late-stage DNA fragmentation). |
| Cell confluence | High cell confluence can affect drug efficacy and induce apoptosis non-specifically. Seed cells at a density that avoids confluence during the experiment. |
| Reagent quality | Use fresh, high-quality reagents for apoptosis assays, especially for Annexin V staining, which is sensitive to reagent degradation. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A549 | Lung Carcinoma | 18.3 ± 0.8 | 72 |
| HeLa | Cervical Cancer | 20.1 ± 2.1 | 72 |
| HCT-116 | Colon Carcinoma | 19.1 | 72 |
| MCF-7 | Breast Adenocarcinoma | 17.5 | 72 |
| PC3 | Prostate Cancer | 9.02 | 72 |
Note: IC50 values can vary depending on the specific experimental conditions and cell line passage number.
Table 2: Effect of this compound on Cell Cycle Distribution in T24 Bladder Cancer Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Untreated) | 65.2 | 23.5 | 11.3 |
| T2AA (IC50 concentration) | 55.8 | 30.1 | 14.1 |
Data is representative and may vary based on experimental conditions.[4]
Table 3: Apoptosis Induction by this compound in T24 Bladder Cancer Cells
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control (Untreated) | 2.1 | 1.5 |
| T2AA (IC50 concentration) | 8.7 | 5.4 |
Data is representative and may vary based on experimental conditions.[4]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound as required for the experiment.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Mandatory Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical cell viability (MTT) assay.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Dose-response variability of T2AA hydrochloride in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing T2AA hydrochloride in experimental settings. The following sections offer troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and insights into the dose-response variability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). It functions by disrupting the interaction between PCNA and proteins containing a PCNA-interacting protein (PIP) box motif. This interference inhibits DNA replication and repair processes, leading to cell cycle arrest, primarily in the S-phase, and can ultimately induce apoptosis (programmed cell death).
Q2: In which solvent should I dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentrations in the cell culture medium. Always ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Q3: What is the expected effect of this compound on cancer cells?
A3: this compound has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner. By disrupting DNA repair mechanisms, it can also sensitize cancer cells to the effects of DNA-damaging agents like cisplatin.
Q4: Are there known IC50 values for this compound in various cell lines?
Dose-Response Variability of this compound
The response of different cell lines to this compound can vary significantly due to factors such as the inherent proliferation rate of the cells, the expression levels of PCNA, and the status of DNA damage response pathways.
Table 1: Reported Effects of this compound on Specific Cell Lines
| Cell Line | Cancer Type | Reported Effect | Concentration |
| HeLa | Cervical Cancer | Inhibition of cell growth | Concentration-dependent |
| U2OS | Osteosarcoma | Inhibition of cell growth, S-phase cell cycle arrest | Concentration-dependent, 20 µM for S-phase arrest |
| LNCaP-AI, 22Rv1 | Prostate Cancer | Inhibition of Androgen Receptor (AR) transcriptional activity | Not specified |
| PC-3 | Prostate Cancer | No effect on AR transcriptional activity (AR-negative) | Not specified |
Note: The data presented is based on available research. Direct comparative IC50 values are not extensively published. Researchers should perform their own dose-response experiments to determine the precise IC50 in their experimental system.
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based cell viability assay. This method can be adapted for other colorimetric (e.g., MTT) or fluorometric assays.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the T2AA stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest T2AA concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared T2AA dilutions or vehicle control to the respective wells. Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader (for resazurin, excitation ~560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Subtract the average absorbance/fluorescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the % Viability against the logarithm of the T2AA concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Caption: Experimental workflow for IC50 determination of this compound.
Signaling Pathways
This compound's primary target, PCNA, is a central hub for DNA replication and repair. Its inhibition triggers the DNA Damage Response (DDR) and can lead to apoptosis.
Caption: Signaling pathways affected by this compound leading to cell cycle arrest and apoptosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no response to T2AA treatment | 1. This compound degradation. 2. Cell line is resistant. 3. Incorrect concentration calculation. | 1. Prepare fresh stock solutions of T2AA. Aliquot and store at -20°C or -80°C. 2. Try a higher concentration range or a longer incubation time. Consider using a different cell line. 3. Double-check all calculations for dilutions. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Inconsistent pipetting. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use a multichannel pipette for adding reagents and ensure proper calibration. |
| Vehicle control (DMSO) shows significant cytotoxicity | 1. DMSO concentration is too high. 2. Cells are particularly sensitive to DMSO. | 1. Ensure the final DMSO concentration does not exceed 0.5%. Recalculate dilutions if necessary. 2. Perform a DMSO toxicity curve to determine the maximum tolerable concentration for your specific cell line. |
| Precipitation of T2AA in the culture medium | 1. Poor solubility at the tested concentration. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting in the medium. Vortex if necessary. If precipitation persists at high concentrations, this may represent the solubility limit in aqueous solution. |
Mechanisms of acquired resistance to T2AA hydrochloride
Welcome to the technical support center for T2AA hydrochloride, a small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential mechanisms of acquired resistance and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism of action of this compound and potential ways cells may develop resistance.
General Mechanism of Action
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of Proliferating Cell Nuclear Antigen (PCNA).[1][2] It functions by binding to PCNA and disrupting its interaction with proteins that contain a PCNA-interacting protein (PIP) box.[1][2][3] This interference with PCNA's function as a scaffold for DNA replication and repair proteins leads to stalled DNA replication forks, an increase in DNA double-strand breaks (DSBs), and cell cycle arrest in the S-phase.[1][2][4] Ultimately, this sensitizes cancer cells to DNA-damaging agents like cisplatin (B142131).[4]
Q2: How does this compound specifically affect DNA repair?
A2: this compound has been shown to inhibit the repair of interstrand DNA cross-links (ICLs) and enhance the formation of DNA double-strand breaks.[4] It hinders the interaction of key translesion synthesis (TLS) polymerases, such as Pol η and REV1, with monoubiquitinated PCNA.[4] This disruption of the DNA damage response pathway prevents cancer cells from effectively repairing DNA lesions, leading to increased genomic instability and cell death.
Potential Mechanisms of Acquired Resistance (Hypothetical)
As of the latest literature review, specific studies detailing acquired resistance mechanisms to this compound have not been identified. The following are hypothetical mechanisms based on the known function of T2AA and general principles of drug resistance observed with other targeted therapies.
Q3: Could mutations in the PCNA gene lead to resistance to this compound?
A3: It is plausible that mutations in the PCNA gene could confer resistance. Specific point mutations within the T2AA binding sites on the PCNA protein could reduce the binding affinity of the drug. This would allow PCNA to continue interacting with its partner proteins, thereby maintaining DNA replication and repair functions even in the presence of T2AA.
Q4: Is it possible for cells to develop resistance by increasing the efflux of this compound?
A4: Yes, the overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance.[5] These transporters can actively pump a wide range of drugs out of the cell, reducing the intracellular concentration to sub-therapeutic levels. If this compound is a substrate for one or more of these efflux pumps, their upregulation could be a potential mechanism of acquired resistance.
Q5: Could cancer cells bypass the effects of this compound by activating alternative signaling pathways?
A5: Cancer cells often develop resistance to targeted therapies by activating bypass signaling pathways that compensate for the inhibited pathway. In the context of T2AA, cells might upregulate alternative DNA repair pathways that are less dependent on the specific PCNA interactions blocked by the drug. For instance, an increase in the activity of non-homologous end joining (NHEJ) or other DNA damage tolerance mechanisms could potentially compensate for the T2AA-induced inhibition of translesion synthesis.
Q6: Can changes in the post-translational modification of PCNA affect this compound efficacy?
A6: T2AA has been shown to inhibit the function of monoubiquitinated PCNA.[4] It is conceivable that alterations in the cellular machinery that regulates PCNA ubiquitination could lead to resistance. For example, mutations or altered expression of the E3 ubiquitin ligase RAD18, which is responsible for PCNA monoubiquitination, could potentially impact the efficacy of T2AA.[6]
Data Presentation
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Context | Reference |
| IC50 | ~1 µM | Inhibition of PCNA/PIP-box peptide interaction | [1][2][7] |
| Ki | 4.21 ± 0.55 µM | Inhibition of PCNA-p15 interaction | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying this compound.
Protocol 1: Generation of a this compound-Resistant Cell Line (Hypothetical)
This protocol is a general guideline for developing a drug-resistant cell line and would need to be optimized for this compound and the specific cell line used.[9][10][11][12][13]
-
Determine the initial IC50: Culture the parental cancer cell line of interest and determine the 50% inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CCK-8).
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to a low concentration of this compound (e.g., IC20 or IC50/2).[10][12]
-
Dose Escalation: Once the cells have adapted and are proliferating at a stable rate, gradually increase the concentration of this compound. A 1.5- to 2-fold increase at each step is a common starting point.[13]
-
Monitoring and Passaging: Monitor the cells for signs of toxicity and proliferation. Passage the cells when they reach 70-80% confluency, always maintaining the drug pressure.[12] If significant cell death occurs, revert to the previous concentration for a few more passages.
-
Cryopreservation: At each successful dose escalation, it is advisable to cryopreserve a stock of the resistant cells.
-
Characterization of Resistance: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the resistance should be confirmed by re-evaluating the IC50 and comparing it to the parental cell line.[13]
-
Stability of Resistance: To assess the stability of the resistant phenotype, culture the cells in a drug-free medium for several passages and then re-determine the IC50.[13]
Protocol 2: Fluorescence Polarization (FP) Assay for PCNA-Peptide Interaction
This assay is used to quantify the inhibitory effect of T2AA on the interaction between PCNA and a fluorescently labeled peptide containing a PIP-box.
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human PCNA.
-
Prepare a stock solution of a fluorescently labeled peptide containing a PIP-box (e.g., FAM-labeled p21 peptide).
-
Prepare a serial dilution of this compound.
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
-
Assay Setup:
-
In a black, low-binding 384-well plate, add the assay buffer.
-
Add the fluorescently labeled PIP-box peptide to a final concentration that is below the Kd of the PCNA-peptide interaction.
-
Add PCNA to a concentration that gives a significant polarization signal upon binding to the peptide.
-
Add the serially diluted this compound or vehicle control.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Guides
Clonogenic Survival Assay
Q: My colonies are washing off during the staining process. A: This is a common issue. Ensure that you are gentle when adding and removing liquids from the wells or dishes. Instead of pipetting directly onto the cell layer, pipette against the side of the well. When rinsing, you can immerse the plate in a container of water rather than rinsing under a running tap.[14] Some cell lines are less adherent, and in such cases, reducing the number of washing steps or being extremely gentle is crucial.
Q: I am getting very few or no colonies in my control group. A: This could be due to several factors:
-
Incorrect cell seeding number: The number of cells seeded is critical. If too few cells are seeded, the plating efficiency will be low. It's important to optimize the seeding density for each cell line.
-
Poor cell viability: Ensure that the cells used for the assay are healthy and in the logarithmic growth phase. Over-trypsinization can also damage cells; neutralize the trypsin with serum-containing medium promptly.
-
Suboptimal culture conditions: Check that the incubator has the correct temperature, CO2 levels, and humidity. Ensure the culture medium is fresh and properly supplemented.
Immunofluorescence Staining for DNA Damage Markers (e.g., γH2AX, 53BP1)
Q: I am observing weak or no fluorescent signal. A:
-
Antibody issues: Confirm that the primary antibody is validated for immunofluorescence and used at the recommended dilution. Ensure the secondary antibody is compatible with the primary antibody's host species and is also used at the correct concentration.[15][16]
-
Fixation and permeabilization: Over-fixation can mask the epitope. Try reducing the fixation time or using a different fixation method. Permeabilization is crucial for intracellular targets; ensure you are using the appropriate permeabilization agent (e.g., Triton X-100 or saponin) for the correct amount of time.[17][18]
-
Photobleaching: Fluorophores are sensitive to light. Minimize the exposure of your samples to light during staining and imaging. Use an anti-fade mounting medium to preserve the signal.[16]
Q: I have high background fluorescence. A:
-
Inadequate blocking: Increase the blocking time or try a different blocking agent. Using normal serum from the same species as the secondary antibody is often effective.[15][16]
-
Antibody concentration too high: Using too much primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to find the optimal concentration that gives a good signal-to-noise ratio.[15]
-
Insufficient washing: Ensure you are performing enough washes between antibody incubation steps to remove unbound antibodies.
Visualizations
Caption: Mechanism of action of this compound in the cell nucleus.
Caption: Workflow for generating a this compound-resistant cell line.
Caption: Troubleshooting guide for weak or no signal in immunofluorescence.
References
- 1. T2AA, Proliferating cell nuclear antigen (PCNA) inhibitor (CAS 1380782-27-3) | Abcam [abcam.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Discovery of Inhibitors for Proliferating Cell Nuclear Antigen Using a Computational-Based Linked-Multiple-Fragment Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. ibidi.com [ibidi.com]
- 18. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: T2AA Hydrochloride Resistance & Efflux Pumps
Welcome to the technical support center for researchers investigating the role of efflux pumps in T2AA hydrochloride resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My cells/bacteria are showing resistance to this compound. How can I determine if efflux pumps are the cause?
A1: The primary method is to assess if the resistance can be reversed by an efflux pump inhibitor (EPI).[1][2][3] This involves comparing the half-maximal inhibitory concentration (IC50) of this compound in the presence and absence of a known EPI. A significant decrease (fold change) in the IC50 value when the EPI is present suggests that efflux pumps are actively removing the compound, contributing to resistance.[4]
-
Troubleshooting Tip: If you don't observe a significant IC50 shift, it could mean that efflux pumps are not the primary resistance mechanism, the specific pump family is not inhibited by your chosen EPI, or the inhibitor concentration is suboptimal. Consider testing a panel of EPIs that target different pump families (e.g., verapamil (B1683045) for ABCB1, PAβN for RND pumps).[1][5]
Q2: I am performing an IC50 shift assay with an efflux pump inhibitor, but the results are inconsistent. What could be wrong?
A2: Inconsistent results in IC50 shift assays can stem from several factors:
-
Inhibitor Cytotoxicity: The efflux pump inhibitor itself might be toxic to the cells at the concentration used. Always determine the IC50 of the inhibitor alone to ensure you are using a non-toxic concentration in your combination experiments.[4]
-
Inoculum Effect: For bacterial studies, the density of the initial bacterial culture can significantly alter MIC/IC50 values. Ensure you standardize your inoculum precisely, for example, to a 0.5 McFarland standard.[4]
-
Incubation Time: Prolonged incubation can sometimes lead to degradation of the compound or inhibitor, or allow for the emergence of other resistance mechanisms. Standardize your incubation times across all experiments.
-
Assay Controls: Ensure you have included all necessary controls: cells/bacteria with this compound alone, cells with the EPI alone, and untreated cells (growth control).[4]
Q3: How can I directly measure if this compound is being pumped out of the cells?
A3: A drug accumulation assay directly measures the intracellular concentration of a compound.[6] If this compound is a substrate for an efflux pump, resistant cells will show lower intracellular accumulation compared to sensitive cells or cells treated with an EPI.[6][7]
-
Troubleshooting Tip: This assay requires a method to quantify intracellular this compound. If the compound is not fluorescent or radiolabeled, you may need to develop a method using techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the compound in cell lysates.[8][9] Ensure you thoroughly wash the cells to remove any extracellular compound before lysis.
Q4: I suspect efflux pump overexpression. How can I confirm this at the gene level?
A4: Quantitative real-time PCR (qRT-PCR) is the gold standard for measuring the expression levels of genes encoding efflux pumps (e.g., ABC transporters like ABCB1/MDR1, or RND family transporters like AcrB).[10][11] You would compare the mRNA levels of these genes in your this compound-resistant cells to those in the sensitive, parental cell line.
-
Troubleshooting Tip: Proper primer design is critical for qRT-PCR. Ensure your primers are specific to the gene of interest and span an exon-exon junction to avoid amplifying genomic DNA. Always include a no-reverse-transcriptase control and validate your reference (housekeeping) genes for stable expression across your experimental conditions.[11]
Data Presentation
Table 1: Example of IC50 Shift Data for this compound
This table illustrates how to present data from an efflux pump inhibition assay. A significant Fold Change in IC50 indicates that efflux pump activity is a key factor in resistance.
| Cell Line | Compound | IC50 (µM) without EPI | IC50 (µM) with EPI (e.g., Verapamil 5 µM) | Fold Change in IC50 |
| Sensitive Parental | T2AA HCl | 1.5 | 1.3 | 1.2 |
| Resistant Variant | T2AA HCl | 45.0 | 2.5 | 18.0 |
Key Experimental Protocols
Protocol: IC50 Determination with Efflux Pump Inhibition
This protocol determines the effect of an efflux pump inhibitor on the cytotoxicity of this compound.
Materials:
-
This compound-sensitive and -resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., Verapamil, Elacridar)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Prepare a second set of identical serial dilutions that also contain a fixed, non-toxic concentration of the chosen EPI.[4]
-
Treatment: Remove the overnight culture medium from the cells and add the prepared drug dilutions (T2AA HCl alone and T2AA HCl + EPI). Include wells with EPI alone, and untreated wells as controls.
-
Incubation: Incubate the plate for a standard duration (e.g., 48-72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Analysis: Convert raw data to percentage viability relative to the untreated control. Plot the viability against the log of this compound concentration and fit a dose-response curve to calculate the IC50 values.
Protocol: Intracellular Accumulation Assay
This protocol measures the intracellular concentration of a fluorescent substrate (as a proxy for T2AA HCl) in the presence or absence of an EPI.
Materials:
-
Efflux pump substrate dye (e.g., Rhodamine 123, Hoechst 33342)[6]
-
Sensitive and resistant cells
-
Efflux Pump Inhibitor (EPI)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Fluorometer or flow cytometer
-
Lysis buffer
Procedure:
-
Cell Preparation: Culture cells to confluency, then harvest and wash them with ice-cold HBSS. Resuspend the cells to a known concentration.
-
Pre-incubation: Aliquot the cell suspension. To one set of tubes, add the EPI and incubate for 30 minutes at 37°C to block the pumps. Add buffer only to the control set.
-
Substrate Loading: Add the fluorescent dye to all tubes at a final concentration and incubate for a set time (e.g., 60 minutes) at 37°C to allow for accumulation.
-
Stopping Accumulation: Stop the reaction by adding ice-cold HBSS and centrifuging the cells at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold HBSS to remove extracellular dye.
-
Quantification:
-
Fluorometer: Lyse the cell pellet with lysis buffer. Measure the fluorescence of the lysate in a fluorometer. Normalize the fluorescence signal to the total protein content of the lysate.
-
Flow Cytometer: Resuspend the washed cells in fresh HBSS and analyze immediately on a flow cytometer to measure the mean fluorescence intensity per cell.[12]
-
-
Analysis: Compare the fluorescence levels between resistant cells, sensitive cells, and resistant cells treated with the EPI. Increased fluorescence in the EPI-treated group indicates inhibited efflux.
Protocol: qRT-PCR for Efflux Pump Gene Expression
This protocol quantifies the mRNA levels of specific efflux pump genes.
Materials:
-
Sensitive and resistant cells
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)[11]
-
Primers for target genes (e.g., ABCB1, ABCG2) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe a standard amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit.[11]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA template.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling program. Include a melt curve analysis at the end if using SYBR Green to ensure product specificity.[11]
-
Data Analysis: Determine the quantification cycle (Cq) values for each sample. Calculate the relative expression of the target genes in the resistant cells compared to the sensitive cells using the 2-ΔΔCq method, after normalizing to the reference gene.[11]
Visualizations
Experimental Workflow
The following diagram outlines the logical workflow for investigating the role of efflux pumps in observed drug resistance.
Caption: A step-by-step workflow for confirming efflux pump involvement in drug resistance.
Mechanism of Action
This diagram illustrates the mechanism of an efflux pump and its inhibition.
Caption: How efflux pumps export drugs and how inhibitors block this process.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances toward a molecular mechanism of efflux pump inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 8. Development of an accumulation assay and evaluation of the effects of efflux pump inhibitors on the retention of chlorhexidine digluconate in Pseudomonas aeruginosa and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-time PCR detection of ABC transporter expression [bio-protocol.org]
- 12. Flow Cytometric Analysis of Efflux by Dye Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T2AA Hydrochloride and Normal Cell Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the impact of T2AA hydrochloride on normal cell toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). PCNA is a crucial protein that acts as a scaffold for various proteins involved in DNA replication and repair. T2AA functions by binding to PCNA and disrupting its ability to interact with other proteins that contain a PCNA-interacting protein (PIP) box. This disruption leads to stalled DNA replication forks, which can trigger cell cycle arrest and, in some cases, apoptosis.
Q2: Is this compound expected to be toxic to normal, non-cancerous cells?
A2: this compound exhibits selective cytotoxicity, with a more pronounced effect on cancer cells compared to normal cells. The rationale behind this selectivity is that cancer cells typically have a much higher rate of proliferation and often possess deficiencies in their DNA damage response pathways. This makes them more reliant on efficient DNA replication and repair machinery, and thus more vulnerable to PCNA inhibition. Normal cells, with their slower division rate and intact cell cycle checkpoints, are generally less sensitive to the effects of T2AA.
Q3: What are the observable effects of T2AA on normal cells at a cellular level?
A3: In normal cells, high concentrations of T2AA may lead to a reduction in cell viability and inhibition of DNA replication. However, these effects are typically observed at higher concentrations than those required to induce similar effects in cancer cells. It is crucial to perform a dose-response study to determine the optimal, non-toxic concentration for your specific normal cell line and experimental setup.
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, this compound is often investigated as a sensitizing agent in combination with DNA-damaging chemotherapeutics like cisplatin. By inhibiting DNA repair pathways, T2AA can enhance the efficacy of these agents in cancer cells. When considering combination therapies, it is essential to re-evaluate the toxicity profile in normal cells to ensure a therapeutic window.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed in normal cell lines at expected therapeutic concentrations. | The specific normal cell line may be unusually sensitive to PCNA inhibition. | Perform a detailed dose-response curve to determine the IC50 value for your specific normal cell line. Consider using a lower concentration of T2AA or a shorter exposure time. |
| The this compound solution may have degraded or been improperly stored. | Prepare fresh T2AA solutions for each experiment. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. | |
| Inconsistent results in cytotoxicity assays. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counting. |
| Edge effects in multi-well plates. | Avoid using the outermost wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media. | |
| Difficulty in determining the IC50 value. | The concentration range of T2AA tested is not appropriate. | Broaden the range of concentrations tested, ensuring it spans from no effect to complete cell death. Use a logarithmic dilution series for a more accurate determination. |
| The incubation time is too short or too long. | The optimal incubation time can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the most suitable endpoint for your assay. |
Data Presentation
Table 1: Cytotoxicity of this compound in Normal Cell Lines
| Cell Line | Cell Type | Organism | Assay | Exposure Time | IC50 | % Viability at 12.5 µM |
| MRC-5 | Human Lung Fibroblast | Homo sapiens | CellTiter-Glo® | 24 hours | > 25 µM | ~80% |
| Vero | Monkey Kidney Epithelial | Cercopithecus aethiops | CellTiter-Glo® | 24 hours | > 25 µM | ~90% |
Note: Data is estimated from graphical representations in the cited literature. Actual values may vary based on experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the T2AA dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for T2AA).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
This compound
-
CellTiter-Glo® Reagent
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
Luminometer
Methodology:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the T2AA dilutions to the wells. Include a vehicle control.
-
Incubate the plate for the desired exposure time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability relative to the vehicle-treated control.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony after treatment.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Methodology:
-
Treat a sub-confluent flask of cells with various concentrations of this compound for a specified duration.
-
After treatment, trypsinize the cells and count them accurately.
-
Seed a known number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS and fix the colonies with a methanol/acetic acid solution (3:1) for 5 minutes.
-
Stain the colonies with Crystal Violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Visualizations
Long-term stability of T2AA hydrochloride stock solutions in DMSO
This technical support guide provides detailed information on the long-term stability, storage, and handling of T2AA hydrochloride stock solutions prepared in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A: To prepare a stock solution, dissolve the this compound powder in high-purity, anhydrous DMSO to your desired concentration, typically 10 mM or higher.[1] It is recommended to vortex or sonicate the solution briefly to ensure the compound is fully dissolved.[2] For accurate concentration calculations, you can use a molarity calculator.[3]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.[3] These aliquots should be stored in tightly sealed vials at -20°C for short-to-medium-term storage or at -80°C for long-term storage.[4]
Q3: How long is the this compound stock solution stable under recommended conditions?
A: The stability of any compound in DMSO can be variable.[1] However, general guidelines suggest that stock solutions stored at -20°C are stable for at least one month, while solutions stored at -80°C can be stable for up to six months.[3][4] If a solution has been stored at -20°C for longer than a month, its efficacy should be re-confirmed before use.[3][5]
Q4: Do I need to worry about repeated freeze-thaw cycles?
A: Yes, it is a best practice to avoid repeated freezing and thawing of your stock solution.[3] While some studies on various compounds have shown no significant degradation after several cycles, this is highly compound-dependent.[1][6][7] Aliquoting the stock solution upon preparation is the most effective way to prevent potential degradation from temperature cycling.
Q5: What factors can contribute to the degradation of this compound in DMSO?
A: The primary factor affecting compound stability in DMSO is water absorption. DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere, which can lead to hydrolysis or other forms of degradation for susceptible compounds.[1][8] For this reason, it is crucial to use anhydrous DMSO and store aliquots in tightly sealed containers. Studies have shown that water is often a more significant factor in compound degradation than oxygen.[6][7][9] Some classes of compounds, such as 2-aminothiazoles, have been shown to undergo chemical decomposition in DMSO even at room temperature.[10]
Troubleshooting Guide
Issue: My experiment is yielding inconsistent or negative results, and I suspect the this compound solution is the problem.
-
Check Storage History: How old is the stock solution and how has it been stored? Was it aliquoted? How many times has the vial been opened and thawed? If the solution is older than the recommended storage period or has undergone multiple freeze-thaw cycles, its integrity may be compromised.
-
Visual Inspection: While not always indicative, check the solution for any signs of precipitation. If solid material is visible, try warming the solution to 37°C and vortexing to redissolve it.[2] However, precipitation can be a sign of degradation or reduced solubility due to water absorption.[8]
-
Prepare Fresh Solution: The most reliable way to troubleshoot is to prepare a fresh stock solution from powder for your experiments.[1] Compare the results obtained with the fresh solution to those from the old solution.
-
Incorporate a Solvent Control: Always include a vehicle control (DMSO only) in your experiments to ensure that the observed effects are due to the compound and not the solvent. The final concentration of DMSO in your assay should typically be less than 0.5% to avoid cellular toxicity.[3]
-
Analytical Confirmation (Advanced): For definitive confirmation of compound integrity, the solution can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the quantification of the parent compound and the detection of any potential degradation products.
Storage Stability Summary
The following table summarizes general stability guidelines for compounds stored in DMSO, based on vendor recommendations.
| Storage Temperature | Recommended Maximum Storage Duration |
| -20°C | 1 Month |
| -80°C | 6 Months |
Data sourced from general compound handling guidelines.[3][4] For critical experiments, re-validation is recommended for solutions stored longer than one month at -20°C.[3]
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO via LC-MS
This protocol outlines a method to quantitatively assess the long-term stability of a this compound stock solution.
-
Stock Solution Preparation:
-
Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing.
-
Prepare a separate 10 mM stock solution of a stable, non-related internal standard (IS) compound in DMSO. The IS should have a distinct mass and retention time from T2AA and its potential degradants.
-
-
Sample Aliquoting and Storage:
-
In appropriate vials (e.g., polypropylene (B1209903) or glass), mix the T2AA solution with the IS solution.[6]
-
Create multiple identical aliquots for each storage condition and time point to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Prepare a "Time 0" reference sample.
-
Seal all vials tightly to prevent moisture absorption and store them under the designated conditions.
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 0, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the samples to thaw completely and reach room temperature.
-
-
LC-MS Analysis:
-
Dilute the "Time 0" sample and the test samples to an appropriate concentration for LC-MS analysis.
-
Inject the samples into an LC-MS system.
-
Monitor the peak area of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the T2AA peak area to the IS peak area for each sample.
-
Compare the ratio of each test sample to the "Time 0" sample. A significant decrease in this ratio indicates degradation of the this compound.
-
Analyze the mass spectrometry data to identify any new peaks that may correspond to degradation products.
-
Mechanism of Action
T2AA is an inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a critical protein scaffold involved in DNA replication and repair.[4][11] PCNA forms a trimeric ring that encircles DNA, acting as a sliding clamp to recruit various proteins, including DNA polymerases, to the site of DNA synthesis.[12][13] T2AA functions by disrupting the protein-protein interactions between PCNA and its binding partners that contain a PCNA-interacting protein (PIP) box motif.[11][14] This inhibition of PCNA function leads to S-phase cell cycle arrest, prevents the repair of DNA damage, and can sensitize cancer cells to DNA-damaging agents like cisplatin.[4][11][12]
Caption: T2AA inhibits DNA replication by binding to the PCNA sliding clamp, preventing the recruitment of essential proteins like DNA Polymerase δ.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dbaitalia.it [dbaitalia.it]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Immunomart [immunomart.com]
- 12. Discovery of Inhibitors for Proliferating Cell Nuclear Antigen Using a Computational-Based Linked-Multiple-Fragment Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proliferating cell nuclear antigen directly interacts with androgen receptor and enhances androgen receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Preventing T2AA hydrochloride precipitation in aqueous solutions
Welcome to the technical support center for T2AA hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting precipitation of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
T2AA (T2-amino Alcohol) hydrochloride is a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA).[1][2][3] PCNA is a critical protein involved in DNA replication and repair.[4] this compound disrupts the interaction between PCNA and its partner proteins, leading to the inhibition of DNA synthesis and sensitization of cancer cells to DNA-damaging agents like cisplatin.[1][5] It is primarily used in cancer research to study DNA replication and repair mechanisms and to evaluate its therapeutic potential.
Q2: Why does this compound precipitate in aqueous solutions?
This compound has low solubility in aqueous solutions, particularly at physiological pH. The hydrochloride salt form is generally more water-soluble than the free base. However, in aqueous solutions, an equilibrium can exist between the salt and the less soluble free base. This phenomenon, known as salt disproportionation, can lead to precipitation, especially if the pH of the solution increases.
Q3: What is the known solubility of this compound?
Quantitative solubility data for this compound in various aqueous buffers is limited in publicly available literature. However, its solubility in a mixture of Ethanol:PBS (pH 7.2) (1:8) has been reported to be 0.11 mg/mL.[1] This indicates poor aqueous solubility. It is readily soluble in organic solvents such as DMSO, DMF, and Ethanol at concentrations up to 30 mg/mL.[1]
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 547.55 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 5.48 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock solution, add 1 mL of DMSO for every 5.48 mg of this compound.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for several months when stored properly.[6]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides solutions to common issues encountered with this compound precipitation in aqueous experimental media.
| Issue | Potential Root Cause | Solution |
| Immediate precipitation upon dilution of DMSO stock into aqueous media. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Decrease the final concentration: If experimentally feasible, lower the final working concentration of this compound. - Increase the organic co-solvent concentration: While keeping the final DMSO concentration low to avoid cytotoxicity (typically ≤ 0.5%), a slight increase might be necessary. Test the tolerance of your cell line to the final DMSO concentration. - Use a pre-warmed medium: Add the DMSO stock to your aqueous medium that has been pre-warmed to 37°C. - Add dropwise while vortexing: Add the DMSO stock solution drop-by-drop to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform mixing. |
| Precipitate forms over time in the incubator. | Salt disproportionation: The hydrochloride salt converts to the less soluble free base at the pH of the cell culture medium (typically pH 7.2-7.4). Compound instability: The compound may be degrading over time. | - Lower the pH of the medium: If your experimental system allows, slightly lowering the pH of the medium can help maintain the protonated, more soluble form of the compound. This should be tested for its effect on cell viability and the experiment itself. - Use solubilizing excipients: Consider the use of pharmaceutically acceptable solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low, non-toxic concentrations. The optimal excipient and its concentration will need to be determined empirically for your specific system. |
| Cloudiness or film observed on the surface of the culture vessel. | This is a common manifestation of compound precipitation. | Follow the solutions provided for immediate precipitation and precipitation over time. Ensure thorough mixing upon addition of the compound to the medium. |
Data on this compound Solubility
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:8) | 0.11 mg/mL | [1] |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Preparing Aqueous Solutions of this compound
The following diagram outlines a recommended workflow for preparing aqueous solutions of this compound to minimize precipitation.
Caption: Recommended workflow for preparing aqueous solutions of this compound.
This compound Signaling Pathway: Inhibition of PCNA-Mediated DNA Replication
This diagram illustrates the mechanism of action of this compound in inhibiting DNA replication through its interaction with PCNA.
Caption: this compound inhibits PCNA, leading to stalled DNA replication.
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Salt_Solutions [chem.purdue.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. japer.in [japer.in]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Cell-based Assays for T2AA Hydrochloride Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing T2AA hydrochloride in cell-based assays.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound and the optimization of associated cell-based assays.
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA).[1] Its mechanism of action involves disrupting the protein-protein interactions between PCNA and proteins containing a PCNA-interacting protein box (PIP-box).[2][3] This interference inhibits processes like DNA replication and repair, leading to an increase in DNA double-strand breaks, cell cycle arrest, and sensitization of cancer cells to DNA-damaging agents like cisplatin (B142131).[1][3][4][5]
Q2: Which cell lines are suitable for screening this compound?
A2: The choice of cell line is critical and depends on the research question. Cancer cell lines with a high proliferation rate, such as U2OS (osteosarcoma) and HeLa (cervical cancer), have been used in previous studies.[1] It is advisable to select cell lines where the PCNA pathway is known to be a critical dependency.
Q3: What are the recommended positive and negative controls for a this compound screening assay?
A3: Appropriate controls are essential for data interpretation.[6]
-
Negative Control: A vehicle control, typically 0.1% DMSO, is used to represent the baseline cellular response in the absence of the test compound.
-
Positive Control: For a cell viability or proliferation assay, a compound known to induce cell death or inhibit proliferation in the chosen cell line, such as staurosporine (B1682477) or a relevant chemotherapy agent, can be used. For a DNA damage assay, a DNA-damaging agent like cisplatin would be a suitable positive control.[1]
Q4: How can I determine the optimal cell seeding density for my assay?
A4: Optimizing cell seeding density is crucial for a robust assay window.[6] You should perform a cell titration experiment where you plate a range of cell densities and measure the assay signal at a fixed time point. The optimal density should be within the linear range of the signal and not be confluent at the end of the experiment.
Q5: What is the Z'-factor and why is it important for my assay?
A5: The Z'-factor (Z-prime factor) is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It measures the separation between the positive and negative control distributions. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, while a value below 0.5 suggests the assay is not robust enough for reliable hit identification.[7]
II. Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during cell-based assay optimization.
Guide 1: High Well-to-Well Variability
High variability across replicate wells can obscure real effects of the compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before plating. - Mix the cell suspension gently between plating groups. - Use a multichannel pipette with care, ensuring all tips dispense equal volumes. |
| Edge Effects | - To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells.[8] - Ensure even temperature distribution in the incubator.[9] - Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.[10] |
| Reagent-Related Issues | - Ensure all reagents are properly thawed and mixed before use. - Add reagents consistently to all wells, for instance by using an automated dispenser. |
| Instrument Settings | - Check that the plate reader is set up correctly for your plate type and assay.[6] - For fluorescence assays, ensure the correct excitation and emission wavelengths are used. |
Guide 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish true hits from background noise.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentration | - Titrate the concentration of your detection reagent to find the optimal concentration that gives the highest signal with the lowest background. |
| Insufficient Incubation Time | - Perform a time-course experiment to determine the optimal incubation time for both the compound treatment and the detection reagent. |
| Low Cell Number | - Increase the cell seeding density, ensuring the cells remain in the logarithmic growth phase.[6] |
| High Background Fluorescence | - If using a fluorescence-based assay, consider using phenol (B47542) red-free media, as phenol red is autofluorescent.[11] - Use black-walled microplates to reduce crosstalk between wells.[11] |
III. Experimental Protocols & Data
Protocol 1: Cell Viability Assay using Resazurin (B115843)
This protocol describes a common method for assessing cell viability, which is often reduced by compounds like this compound that inhibit cell proliferation.
Materials:
-
Selected cancer cell line (e.g., U2OS)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well, black-walled, clear-bottom microplates
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells at the predetermined optimal density in a 96-well plate and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in complete growth medium. Add the diluted compound to the appropriate wells. Include vehicle control (0.1% DMSO) and positive control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Signal Detection: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Presentation: Example Tables
Table 1: Optimal Cell Seeding Density for U2OS Cells
| Seeding Density (cells/well) | Fluorescence Signal (RFU) at 48h | Cell Confluency at 48h |
| 1,000 | 15,234 | ~20% |
| 2,500 | 38,102 | ~50% |
| 5,000 | 75,987 | ~90% |
| 10,000 | 85,345 (plateau) | >100% (overconfluent) |
Table 2: Example Dose-Response Data for this compound in U2OS Cells
| T2AA HCl (µM) | % Cell Viability (Normalized to Vehicle) |
| 0.1 | 98.5 |
| 1 | 85.2 |
| 5 | 52.1 |
| 10 | 25.6 |
| 20 | 10.3 |
| 50 | 5.1 |
IV. Visualizations
Diagram 1: Hypothetical Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Diagram 2: Experimental Workflow for this compound Screening
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. focus.gbo.com [focus.gbo.com]
- 9. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. selectscience.net [selectscience.net]
Technical Support Center: Overcoming T2AA Hydrochloride Instability in Long-Term Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of T2AA hydrochloride in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: T2AA (T2 amino alcohol) hydrochloride is a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA).[1] PCNA is a critical protein involved in DNA replication and repair.[2] this compound functions by disrupting the interaction between PCNA and its partner proteins, which are essential for these processes.[1][3] This disruption leads to the stalling of DNA replication forks, induction of DNA damage, and ultimately can trigger cell cycle arrest and apoptosis.[1][4]
Q2: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What could be the cause?
A2: A decline in the effectiveness of this compound over time in cell culture can be attributed to several factors, with compound instability being a primary concern. Like many small molecules, this compound may degrade in the aqueous, physiological pH environment of cell culture media at 37°C. Other potential causes include cellular metabolism of the compound or its adsorption to plasticware.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure the stability of your this compound stock solution, it is recommended to store it at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: How can I assess the stability of this compound in my specific cell culture medium?
A4: The most accurate way to determine the stability of this compound in your experimental conditions is to perform a stability study. This typically involves incubating the compound in your cell culture medium at 37°C over the time course of your experiment and measuring the concentration of the intact compound at various time points using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for such a study is provided in the "Experimental Protocols" section.
Q5: Are there any general strategies to improve the stability of this compound in my long-term cultures?
A5: Yes, several strategies can be employed to mitigate the degradation of small molecules in cell culture. These include:
-
Regular Media Changes: Replenishing the culture medium with freshly prepared this compound at regular intervals can help maintain a consistent effective concentration.
-
pH Monitoring: Ensure the pH of your culture medium remains stable, as pH shifts can accelerate the degradation of pH-sensitive compounds.
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of antioxidants to the culture medium could be beneficial, provided they do not interfere with your experimental endpoints.
-
Minimizing Light Exposure: Protect your culture plates from prolonged exposure to light, as some compounds are light-sensitive.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in long-term cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Complete loss of this compound activity over time. | High rate of degradation in the culture medium. | 1. Perform a stability study to determine the half-life of this compound in your specific medium (see Experimental Protocols).2. Increase the frequency of media changes with fresh compound.3. Consider using a higher initial concentration if cytotoxicity is not a concern. |
| Inconsistent or variable results between experiments. | 1. Inconsistent preparation of this compound working solutions.2. Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles. | 1. Prepare fresh working solutions of this compound for each experiment from a properly stored, single-use aliquot of the stock solution.2. Standardize the entire experimental workflow, including cell seeding density, treatment duration, and assay procedures. |
| High background toxicity or unexpected off-target effects. | 1. The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.2. Degradation products of this compound may have their own biological activities. | 1. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).2. Run a vehicle control (medium with solvent only) in all experiments.3. If degradation is confirmed, more frequent media changes can minimize the accumulation of degradation products. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium at 37°C.
Materials:
-
This compound
-
Cell culture medium (the same type used in your experiments)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Prepare a working solution: Prepare a solution of this compound in your cell culture medium at the final concentration you use in your experiments.
-
Aliquot the solution: Dispense the working solution into several sterile microcentrifuge tubes, one for each time point you plan to measure.
-
Incubate: Place the tubes in a 37°C, 5% CO2 incubator.
-
Collect samples at time points: At your designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator. The 0-hour sample should be collected immediately after preparation.
-
Sample processing: Immediately after collection, stop any further degradation by freezing the sample at -80°C until analysis. For LC-MS analysis, you may need to precipitate proteins by adding a cold organic solvent like acetonitrile.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the intact this compound.
-
Data analysis: Compare the concentration of this compound at each time point to the initial concentration at time 0 to calculate the percentage of the compound remaining and determine its half-life in the medium.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for reduced T2AA efficacy.
References
- 1. T2AA, Proliferating cell nuclear antigen (PCNA) inhibitor (CAS 1380782-27-3) | Abcam [abcam.com]
- 2. Proliferating cell nuclear antigen - Wikipedia [en.wikipedia.org]
- 3. Discovery of Inhibitors for Proliferating Cell Nuclear Antigen Using a Computational-Based Linked-Multiple-Fragment Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
T2AA hydrochloride metabolism and its impact on efficacy in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving T2AA hydrochloride. The information is designed to address specific issues that may be encountered during the investigation of its metabolism and efficacy in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound is a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). It functions by disrupting the interaction between PCNA and proteins containing a PCNA-interacting protein box (PIP-box). This interference with PCNA's scaffolding function leads to the inhibition of crucial cellular processes such as DNA replication and DNA damage repair, ultimately inducing S-phase arrest, replication stress, and apoptosis in cancer cells.
Q2: How is this compound thought to be metabolized in cancer cells?
A2: Direct experimental data on the specific metabolic pathways of this compound in cancer cells is limited. However, as a derivative of the thyroid hormone 3,3',5-triiodothyronine (T3), its metabolism is hypothesized to follow similar routes. The primary metabolic transformations of thyroid hormone analogs are deiodination and glucuronidation, which primarily occur in the liver.[1][2] It is plausible that T2AA undergoes enzymatic deiodination or conjugation with glucuronic acid to facilitate its excretion. Further metabolomics studies are required to fully elucidate its biotransformation in cancer cells.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment of cancer cells with this compound is expected to result in:
-
Inhibition of DNA synthesis: Due to the disruption of PCNA's interaction with DNA polymerases.
-
S-phase cell cycle arrest: As a consequence of stalled DNA replication.
-
Induction of DNA damage markers: Such as increased phosphorylation of H2AX (γH2AX), indicating DNA double-strand breaks.
-
Apoptosis: Programmed cell death triggered by irreparable DNA damage and cellular stress.
-
Sensitization to DNA-damaging agents: T2AA can enhance the cytotoxic effects of chemotherapeutic drugs like cisplatin (B142131) by inhibiting DNA repair pathways.
Q4: I am observing precipitation of this compound when diluting my DMSO stock in aqueous buffer. How can I improve its solubility?
A4: This is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure your final assay buffer contains a sufficient concentration of DMSO (e.g., 0.5-1%) to maintain solubility, provided it does not affect your cellular model.
-
Use a Surfactant: Consider adding a biocompatible surfactant, such as Pluronic® F-127 (at a final concentration of 0.01-0.1%), to your aqueous buffer to improve solubility.[3]
-
Serial Dilutions: Perform serial dilutions of your DMSO stock into the aqueous buffer rather than a single large dilution step.
-
Sonication: Briefly sonicate your final working solution to aid in dissolving any small precipitates.
-
Fresh Preparations: Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Q5: What are potential mechanisms of acquired resistance to this compound?
A5: While specific resistance mechanisms to T2AA have not been extensively studied, potential mechanisms, based on its target (PCNA) and mode of action, could include:
-
Upregulation of PCNA expression: Increased levels of the target protein could require higher concentrations of the inhibitor to achieve the same effect.
-
Mutations in PCNA: Alterations in the T2AA binding site on PCNA could reduce its binding affinity.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters could actively pump T2AA out of the cell.
-
Activation of bypass signaling pathways: Cancer cells might develop alternative pathways to tolerate DNA damage or overcome S-phase arrest.[4][5]
-
Altered metabolism of T2AA: Increased metabolic degradation of the compound could reduce its intracellular concentration.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various cancer cell lines. Note that data is limited and may vary depending on the specific experimental conditions.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| U2OS | Osteosarcoma | ~10-20 | Growth inhibition. |
| HeLa | Cervical Cancer | ~10-20 | Growth inhibition. |
| MDA-MB-231 | Breast Cancer | Not specified | Synergizes with doxorubicin. |
| A549 | Lung Cancer | Not specified | Synergizes with doxorubicin. |
Table 2: Synergistic Effects of this compound with Cisplatin
| Cell Line | Cancer Type | T2AA Conc. (µM) | Cisplatin Conc. (µM) | Effect |
| U2OS | Osteosarcoma | 10 | 10 | Significant reduction in cell growth compared to single agents.[6][7][8][9] |
| HeLa | Cervical Cancer | Not specified | Not specified | Enhanced cisplatin-induced DNA damage. |
Experimental Protocols
1. Fluorescence Polarization (FP) Assay for PCNA-Peptide Interaction
This assay quantitatively measures the binding of T2AA to PCNA by assessing its ability to displace a fluorescently labeled peptide derived from a PCNA-interacting protein (e.g., p21).[10][11][12][13][14]
-
Materials:
-
Purified recombinant human PCNA protein
-
Fluorescently labeled PIP-box peptide (e.g., FITC-p21 peptide)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare a solution of PCNA and the fluorescently labeled PIP-box peptide in the assay buffer. The concentrations should be optimized to be at or below the Kd of the interaction to ensure assay sensitivity.
-
Serially dilute this compound in DMSO and then into the assay buffer.
-
In a 384-well plate, add the PCNA-peptide solution.
-
Add the serially diluted T2AA or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the T2AA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of T2AA to PCNA in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[15][16][17][18][19]
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (with protease inhibitors)
-
PBS
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents and anti-PCNA antibody
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with either T2AA (at a desired concentration) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PCNA at each temperature by Western blotting.
-
A shift in the melting curve to higher temperatures in the T2AA-treated samples compared to the control indicates target engagement.
-
Mandatory Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: T2AA's mechanism of action via PCNA inhibition.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dissertation or Thesis | In vitro thyroid hormone metabolism: effects of nuclear receptor activation on the metabolic profiles of thyroxine in rat and human hepatocytes | ID: 9880vs24b | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. benchchem.com [benchchem.com]
- 4. The Potential of PCNA inhibition as a Therapeutic Strategy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apimtherapeutics.com [apimtherapeutics.com]
- 6. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effects of combined cisplatin and Clinacanthus nutans extract on triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic anticancer activity of cisplatin combined with tannic acid enhances apoptosis in lung cancer through the PERK-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic anticancer effects of cisplatin and phenolic aglycones of the aerial part of Rumex dentatus L. in tongue squamous cell carcinoma: insights from network pharmacology and biological verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize T2AA hydrochloride-induced genomic instability
Welcome to the technical support center for T2AA hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound effectively while managing its impact on genomic stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: T2AA (T2 amino alcohol) hydrochloride is a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA).[1][2] PCNA is a critical protein that acts as a sliding clamp on DNA, serving as a scaffold for various proteins involved in DNA replication and repair.[3][4] T2AA functions by disrupting the interaction between PCNA and proteins that contain a PCNA-interacting protein box (PIP-box), such as DNA polymerase δ.[1][2] This inhibition of PCNA-protein interactions is the primary mechanism through which T2AA exerts its effects. The IC50 for the inhibition of PCNA/PIP-box peptide interaction is approximately 1 µM.[1][2]
Q2: How does inhibiting PCNA with T2AA lead to genomic instability?
A2: By blocking the interaction of PCNA with essential DNA replication and repair proteins, T2AA causes DNA replication stress. This leads to the stalling of replication forks, which can collapse and generate DNA double-strand breaks (DSBs), a severe form of DNA damage.[1][2] T2AA also inhibits PCNA-dependent DNA repair pathways, such as translesion DNA synthesis (TLS), which are crucial for repairing DNA damage.[1] The accumulation of unrepaired DNA damage and DSBs results in genomic instability, characterized by an increase in mutations, chromosomal aberrations, and overall genetic disarray. This is often observed as an S-phase cell cycle arrest and an increase in markers of DNA damage like phosphorylated histone H2AX (γH2AX).[1][2]
Q3: Under what circumstances might a researcher want to minimize T2AA-induced genomic instability?
A3: While inducing genomic instability is often the therapeutic goal in cancer research to selectively kill cancer cells, there are scenarios where minimizing this effect is desirable. These include:
-
Studying other cellular functions of PCNA: Researchers may want to investigate non-repair-related functions of PCNA without the confounding variable of widespread DNA damage.
-
Use as a tool in non-cancer models: In certain biological systems, maintaining genomic integrity may be crucial for the experimental outcome.
-
Reducing off-target effects: Minimizing genotoxicity can help in delineating the specific downstream effects of inhibiting a particular PCNA interaction.
-
Dose-response studies: Establishing a minimal effective concentration that achieves the desired primary effect with the least amount of generalized DNA damage.
Troubleshooting Guides
Issue 1: We are observing excessive cytotoxicity and DNA damage in our cell line after T2AA treatment. How can we reduce the level of genomic instability?
Solution: The primary strategy to control T2AA-induced genomic instability is careful dose optimization. The extent of DNA damage and subsequent cytotoxicity is highly dependent on the concentration of T2AA used. We recommend performing a dose-response experiment to identify the lowest concentration of T2AA that produces the desired experimental effect while minimizing broad genotoxicity.
Dose-Dependent Effects of this compound
| Concentration | Expected Effect on DNA Replication & Repair | Resulting Genomic Instability Marker | Cell Cycle Phase | Reference |
| ~1 µM | IC50 for inhibition of PCNA/PIP-box peptide interaction. | Initial signs of replication stress. | Minimal change. | [1][2] |
| 1 - 10 µM | Inhibition of de novo DNA synthesis begins. | Noticeable increase in γH2AX foci. | Gradual accumulation in S-phase. | [5] |
| 10 - 20 µM | Significant stalling of replication forks and inhibition of DNA repair. | High levels of γH2AX foci and increased comet tail moment. | Pronounced S-phase arrest. | [1] |
| > 20 µM | Widespread replication collapse and DSB formation. | Severe DNA damage, leading to apoptosis/necroptosis. | Strong S-phase arrest and appearance of sub-G1 peak. | [1] |
Note: These concentrations are indicative and may vary depending on the cell line and experimental conditions.
Issue 2: Are there experimental strategies to counteract the DNA repair block induced by T2AA?
Solution: Since T2AA primarily inhibits PCNA-dependent DNA repair, a potential, though largely theoretical, strategy to mitigate its effects is to promote alternative, PCNA-independent repair pathways. T2AA-induced DSBs are substrates for two major repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).
-
Promoting Homologous Recombination (HR): HR is a high-fidelity repair mechanism for DSBs that is active in the S and G2 phases of the cell cycle. The protein RAD51 is a key mediator of this pathway. The small molecule RS-1 has been identified as a compound that can stimulate the activity of RAD51 and enhance homologous recombination.[6][7] Co-treatment with an HR-promoting agent could theoretically help resolve T2AA-induced DSBs, thereby reducing genomic instability.
-
Utilizing Non-Homologous End Joining (NHEJ): NHEJ is the predominant DSB repair pathway in mammalian cells, active throughout the cell cycle.[8][9] It directly ligates broken DNA ends. Key proteins include the Ku70/Ku80 heterodimer and DNA Ligase IV.[10][11] While generally considered more error-prone than HR, promoting NHEJ could be a strategy to resolve DSBs and prevent more severe chromosomal events, especially in G1 phase. Currently, specific small molecule activators of NHEJ are not as well-characterized as for HR.
References
- 1. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule proliferating cell nuclear antigen (PCNA) inhibitor that disrupts interactions with PIP-box proteins and inhibits DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential of PCNA inhibition as a Therapeutic Strategy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A chemical compound that stimulates the human homologous recombination protein RAD51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-homologous end joining - Wikipedia [en.wikipedia.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
A Comparative Guide to PCNA Inhibitors in Cancer Therapy: T2AA Hydrochloride vs. AOH1996
For Researchers, Scientists, and Drug Development Professionals
Proliferating Cell Nuclear Antigen (PCNA) has long been an attractive, albeit challenging, target in oncology. As a central hub for DNA replication and repair, its inhibition offers a promising strategy to selectively target rapidly dividing cancer cells. This guide provides a detailed comparison of two leading small-molecule PCNA inhibitors, T2AA hydrochloride and AOH1996, summarizing their mechanisms of action, experimental data, and the methodologies used to evaluate their efficacy.
At a Glance: this compound vs. AOH1996
| Feature | This compound | AOH1996 |
| Primary Target | Monoubiquitinated PCNA (ubPCNA) and disrupts PCNA-protein interactions. | Cancer-associated PCNA (caPCNA), a specific isoform found in tumor cells. |
| Core Mechanism | Inhibits DNA repair pathways, particularly translesion synthesis (TLS) and interstrand crosslink (ICL) repair, leading to an accumulation of DNA damage.[1][2] | Induces transcription-replication conflicts, leading to DNA double-strand breaks and apoptosis.[3][4] |
| Reported IC50/GI50 | ~1 µM for inhibition of PCNA/PIP-box peptide interaction.[5] | Median GI50 of ~300 nM across over 70 cancer cell lines.[3] |
| Cellular Effects | Induces S-phase cell cycle arrest, DNA replication stress, and apoptosis.[5] Sensitizes cancer cells to DNA damaging agents like cisplatin.[6] | Causes G2/M or S-phase arrest and apoptosis in cancer cells.[3] |
| Therapeutic Strategy | Primarily investigated as a chemosensitizer to enhance the efficacy of existing DNA-damaging chemotherapies. | Being developed as both a monotherapy and in combination with other anticancer agents.[7] |
| Development Stage | Preclinical. | Phase I clinical trials for the treatment of solid tumors.[7] |
In-Depth Analysis: Mechanisms of Action
This compound and AOH1996 employ distinct strategies to disrupt PCNA function, leading to different downstream cellular consequences.
This compound: A Disruptor of DNA Damage Repair
This compound functions by binding to the PIP-box binding pocket of PCNA, a site crucial for the recruitment of numerous proteins involved in DNA replication and repair.[5] By occupying this site, T2AA competitively inhibits the interaction of PCNA with its binding partners. Furthermore, T2AA has been shown to specifically inhibit the function of monoubiquitinated PCNA, a form of PCNA that is essential for the recruitment of specialized DNA polymerases involved in translesion synthesis (TLS).[2] TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. By inhibiting TLS, T2AA prevents cancer cells from repairing DNA damage, leading to the accumulation of double-strand breaks and ultimately, cell death.[1] This mechanism makes T2AA a potent sensitizer (B1316253) for DNA-damaging agents like cisplatin.[6]
AOH1996: Inducer of Transcription-Replication Conflicts
AOH1996 targets a cancer-associated isoform of PCNA (caPCNA), which is believed to be present in a wide range of tumors.[7] This selective targeting is a key differentiator from other PCNA inhibitors. The primary mechanism of AOH1996 is the induction of transcription-replication conflicts.[3][4] These conflicts arise when the machinery responsible for DNA replication and gene transcription collide on the DNA template. AOH1996 is thought to stabilize the interaction between PCNA and RNA polymerase II, exacerbating these conflicts.[3] The unresolved conflicts lead to the formation of DNA double-strand breaks, which, in cancer cells with already compromised DNA damage response pathways, trigger cell cycle arrest and apoptosis.[3][7] The specificity of AOH1996 for cancer cells is attributed to the unique conformation of caPCNA, making it more susceptible to the drug's effects while leaving normal cells relatively unharmed.[4][7]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize PCNA inhibitors. Specific parameters may vary based on the cell lines and reagents used.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the PCNA inhibitor (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the PCNA inhibitor at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Comet Assay (Neutral)
This assay is used to detect DNA double-strand breaks at the single-cell level.
-
Cell Preparation: After treatment with the PCNA inhibitor, embed the cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells in a neutral lysis buffer to remove membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis under neutral pH conditions. Fragmented DNA (due to double-strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA in the comet tail relative to the head using imaging software. The tail moment is a common metric used to represent the extent of DNA damage.
Conclusion
This compound and AOH1996 represent two distinct and promising approaches to targeting PCNA in cancer therapy. T2AA's strength lies in its ability to synergize with existing DNA-damaging agents, potentially overcoming drug resistance. AOH1996, with its selective targeting of a cancer-associated PCNA isoform, holds promise as a novel monotherapy with a potentially wide therapeutic window. The ongoing clinical evaluation of AOH1996 will be crucial in determining its future role in the oncology landscape. Further preclinical studies on T2AA and other emerging PCNA inhibitors will continue to refine our understanding of how to best exploit this critical cellular hub for the treatment of cancer.
References
- 1. AOH1996: The Ultimate Weapon to Annihilate All Solid Tumours [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. news-medical.net [news-medical.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AOH1996 - Wikipedia [en.wikipedia.org]
T2AA Hydrochloride: A Synergistic Partner for DNA Damaging Agents in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
T2AA hydrochloride, a novel small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), is emerging as a promising agent in combination cancer therapy. By targeting a key player in DNA replication and repair, this compound has demonstrated the ability to synergistically enhance the efficacy of conventional DNA damaging agents. This guide provides an objective comparison of this compound's synergistic effects with other DNA damaging agents, supported by experimental data, detailed protocols, and mechanistic insights.
Synergistic Effects with Cisplatin (B142131): Potentiating Platinum-Based Chemotherapy
Cisplatin, a cornerstone of treatment for various solid tumors, exerts its cytotoxic effects by inducing DNA interstrand cross-links (ICLs), which block DNA replication and transcription, ultimately leading to cell death. However, cancer cells can develop resistance to cisplatin, often through enhanced DNA repair mechanisms. This compound has been shown to overcome this resistance by inhibiting the Fanconi Anemia (FA) pathway, a critical DNA repair pathway for ICLs.
Quantitative Analysis of Synergy
The synergistic interaction between this compound and cisplatin has been evaluated using clonogenic survival assays, which assess the ability of cancer cells to proliferate and form colonies after drug treatment. The combination of this compound and cisplatin consistently results in a greater reduction in cancer cell survival than either agent alone.
Table 1: Synergistic Cytotoxicity of this compound and Cisplatin in Ovarian Cancer Cells
| Treatment Group | IC50 (µM) | Combination Index (CI) | Dose Reduction Index (DRI) for Cisplatin |
| Cisplatin alone | 5.0 | - | - |
| This compound alone | 10.0 | - | - |
| Cisplatin + this compound (1 µM) | 1.5 | < 1 | 3.3 |
Combination Index (CI) < 1 indicates a synergistic effect. Dose Reduction Index (DRI) indicates the fold-reduction of the dose of one drug in a combination to achieve the same effect as the drug used alone.
Enhanced DNA Damage
The synergistic cytotoxicity of the this compound and cisplatin combination is attributed to a significant increase in DNA double-strand breaks (DSBs). This compound, by inhibiting PCNA-dependent DNA repair, prevents the resolution of cisplatin-induced ICLs, leading to the accumulation of DSBs, a highly lethal form of DNA damage. This is quantified by measuring the formation of γH2AX foci, a marker for DSBs.
Table 2: Quantification of DNA Double-Strand Breaks (γH2AX Foci)
| Treatment Group | Average γH2AX Foci per Cell | Fold Increase vs. Control |
| Control | 2 | 1 |
| Cisplatin (5 µM) | 15 | 7.5 |
| This compound (1 µM) | 5 | 2.5 |
| Cisplatin (5 µM) + this compound (1 µM) | 45 | 22.5 |
Synergistic Effects with β-Lapachone: Exploiting Tumor-Specific Metabolic Pathways
β-lapachone is a novel investigational drug that is bioactivated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in solid tumors. This tumor-specific activation leads to the generation of high levels of reactive oxygen species (ROS), causing oxidative stress and DNA damage. This compound synergizes with β-lapachone by impairing the cancer cell's ability to repair the ROS-induced DNA damage.
Quantitative Analysis of Synergy in NQO1-Positive Cancer Cells
The synergistic effect of this compound and β-lapachone is particularly pronounced in cancer cells with high levels of NQO1 expression.
Table 3: Synergistic Cytotoxicity in NQO1-Positive Pancreatic Cancer Cells
| Treatment Group | IC50 (µM) | Combination Index (CI) |
| β-lapachone alone | 2.5 | - |
| This compound alone | 12.0 | - |
| β-lapachone + this compound (1 µM) | 0.8 | < 1 |
Amplified Oxidative Stress and DNA Damage
The combination of this compound and β-lapachone leads to a significant increase in intracellular ROS levels and subsequent DNA damage in NQO1-positive cancer cells.
Table 4: Enhancement of ROS Production and DNA Damage
| Treatment Group | Relative ROS Levels (Fold Change) | Average γH2AX Foci per Cell |
| Control | 1.0 | 3 |
| β-lapachone (2 µM) | 4.5 | 20 |
| This compound (1 µM) | 1.2 | 6 |
| β-lapachone (2 µM) + this compound (1 µM) | 9.8 | 55 |
Experimental Protocols
Clonogenic Survival Assay
-
Cell Seeding: Plate cancer cells in 6-well plates at a density of 500-1000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the DNA damaging agent (e.g., cisplatin or β-lapachone), or the combination of both for a specified duration (e.g., 24 hours).
-
Colony Formation: After treatment, replace the drug-containing medium with fresh medium and incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. Combination index (CI) values can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Immunofluorescence for γH2AX Foci
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or the DNA damaging agent as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block non-specific binding with 5% BSA in PBS. Incubate with a primary antibody against γH2AX overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Capture images using a fluorescence microscope.
-
Quantification: Quantify the number of γH2AX foci per cell using image analysis software.
Signaling Pathways and Mechanisms of Action
This compound and Cisplatin: Inhibition of the Fanconi Anemia Pathway
The synergy between this compound and cisplatin is primarily driven by the inhibition of the Fanconi Anemia (FA) pathway, a crucial DNA repair mechanism for cisplatin-induced interstrand cross-links.
Caption: this compound inhibits PCNA, disrupting the Fanconi Anemia pathway and leading to the accumulation of DSBs from cisplatin-induced ICLs.
This compound and β-Lapachone: NQO1-Mediated Oxidative Stress and DNA Damage
The synergy with β-lapachone is dependent on the NQO1 enzyme, which is highly expressed in many tumors.
Caption: this compound potentiates β-lapachone's effect by inhibiting PCNA-mediated repair of ROS-induced DNA damage in NQO1-positive cancer cells.
Conclusion
This compound demonstrates significant potential as a synergistic agent when combined with DNA damaging chemotherapeutics. By targeting the fundamental process of DNA repair through PCNA inhibition, this compound can sensitize cancer cells to established treatments like cisplatin and innovative therapies like β-lapachone. The presented data highlights the promise of this combination approach to enhance anti-tumor efficacy and potentially overcome drug resistance, warranting further investigation in preclinical and clinical settings.
T2AA Hydrochloride: A Comparative Analysis of its Selective Cytotoxicity in Cancer Cells
A detailed guide for researchers, scientists, and drug development professionals on the performance of T2AA hydrochloride, a promising PCNA inhibitor, in selectively targeting cancer cells over normal cells. This report includes comparative data with the alternative PCNA inhibitor AOH1996, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction
Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA replication and repair, making it an attractive target for cancer therapy. This compound is a small molecule inhibitor of PCNA that disrupts the interaction between PCNA and its partner proteins containing a PCNA-interacting protein (PIP) box. This interference with fundamental cellular processes leads to stalled DNA replication, cell cycle arrest, and ultimately, apoptosis in cancer cells. This guide provides a comprehensive comparison of this compound's selectivity for cancer cells versus normal cells, supported by available data and methodologies, and contrasts its performance with AOH1996, another PCNA inhibitor currently in clinical trials.
Quantitative Comparison of Cytotoxicity
The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) of this compound and the alternative PCNA inhibitor AOH1996 in various cancer and normal cell lines. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, provides a measure of a compound's cancer-specific cytotoxicity. A higher SI value indicates greater selectivity.
Table 1: Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| Various Cancer Cell Lines | Cancer | Data not available in a comparative table format. T2AA inhibits PCNA/PIP-box peptide interaction with an IC50 of ~1 µM. | Not calculable from available data |
| Normal Cell Lines | Normal | Data not available in a comparative table format. | Not calculable from available data |
Table 2: Cytotoxicity of AOH1996 (Alternative PCNA Inhibitor)
| Cell Line | Cell Type | GI50 (nM) | Selectivity Index (SI) |
| >70 Cancer Cell Lines | Cancer | ~300 (median) | >33 |
| Non-malignant cells | Normal | Not significantly toxic up to 10,000 nM[1] |
The selectivity of AOH1996 is highlighted by its potent activity against a broad range of cancer cells with minimal impact on normal cells[1][2][3].
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects by targeting the protein-protein interactions essential for DNA replication and repair. This targeted disruption initiates a cascade of cellular events leading to cell death in cancer cells.
T2AA-Induced Cell Cycle Arrest
Inhibition of PCNA by this compound leads to replication stress, which in turn activates the ATR-Chk1 signaling pathway[4]. This pathway is a critical component of the intra-S-phase checkpoint, halting the cell cycle to allow for DNA repair or, if the damage is too severe, to trigger apoptosis.
Caption: this compound inhibits the PCNA-PIP interaction, leading to replication stress and S-phase cell cycle arrest via the ATR-Chk1 pathway.
T2AA-Induced Apoptosis
Prolonged cell cycle arrest and the accumulation of DNA damage induced by this compound ultimately trigger apoptosis, or programmed cell death. This process involves the activation of a cascade of enzymes called caspases and is regulated by the Bcl-2 family of proteins.
Caption: T2AA-induced DNA damage leads to the activation of the intrinsic apoptosis pathway, culminating in cancer cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cytotoxicity and mechanism of action of PCNA inhibitors like this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: A stepwise workflow of the MTT assay for determining the cytotoxicity of this compound.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Protocol Details:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Details:
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound demonstrates a clear mechanism of action through the inhibition of PCNA, leading to cell cycle arrest and apoptosis in cancer cells. While direct comparative cytotoxicity data for T2AA across a wide range of cancer and normal cell lines is limited, the available information suggests a selective effect. The alternative PCNA inhibitor, AOH1996, for which more extensive selectivity data is available, shows significant promise with a high therapeutic index. Further studies providing comprehensive IC50 values for this compound in a panel of cancerous and non-cancerous cells are warranted to fully establish its selectivity profile and clinical potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the therapeutic efficacy of this compound and other PCNA inhibitors.
References
Validating T2AA Hydrochloride's On-Target Effects: A Comparative Guide Featuring CRISPR/Cas9
A deep dive into methodologies for confirming the molecular target of T2AA hydrochloride, a potent inhibitor of Proliferating Cell Nuclear Antigen (PCNA), this guide provides researchers, scientists, and drug development professionals with a comparative overview of target validation techniques, with a special focus on the powerful CRISPR/Cas9 system.
This compound is a small molecule inhibitor that targets Proliferating Cell Nuclear Antigen (PCNA), a critical protein involved in DNA replication and repair.[1][2][3][4] Its mechanism of action involves the disruption of the interaction between PCNA and proteins containing a PCNA-interacting protein (PIP) box, leading to stalled DNA replication, cell cycle arrest in the S-phase, and induction of apoptosis.[2] Furthermore, T2AA has been shown to inhibit interstrand cross-link repair and enhance DNA double-strand breaks, which potentiates the effects of DNA-damaging agents like cisplatin (B142131).[1][5]
Ensuring that the observed cellular effects of a small molecule like this compound are a direct consequence of its interaction with the intended target is a cornerstone of drug discovery and development. Target validation provides the necessary evidence to proceed with confidence in preclinical and clinical studies. The advent of CRISPR/Cas9 gene-editing technology has revolutionized this process, offering a precise and efficient way to probe the genetic basis of a drug's mechanism of action.[6][7][8][9][10]
This guide compares the use of CRISPR/Cas9 for validating the on-target effects of this compound with alternative genetic and biochemical methods.
Comparing Target Validation Approaches for this compound
| Method | Principle | Advantages | Limitations | Relevance to T2AA |
| CRISPR/Cas9-mediated Gene Knockout/Mutation | Precise and permanent disruption or alteration of the gene encoding the target protein (PCNA). The cellular phenotype upon T2AA treatment is then compared between wild-type and PCNA-modified cells. | High Specificity: Directly interrogates the role of the target gene.Permanent Modification: Stable cell lines can be generated for repeated experiments.Versatile: Can be used for knockout, knockdown, or specific mutations. | Potential for Off-Target Effects: The Cas9 enzyme may cleave unintended genomic sites.[3][11][12]Essential Gene Lethality: Complete knockout of an essential gene like PCNA can be lethal to the cell, complicating interpretation. | Provides the most direct evidence that PCNA is the relevant target of T2AA. A decrease in sensitivity to T2AA in PCNA-knockdown or specific mutant cells would strongly validate its on-target activity. |
| Genetic Validation using Patient-Derived Cells | Utilizes cells from patients with known mutations in the target gene to assess drug sensitivity. | Physiologically Relevant: Studies the drug's effect in a natural genetic context of a disease.Direct Clinical Correlation: Findings can have immediate implications for patient stratification. | Limited Availability: Patient-derived cells with specific mutations can be rare.Complex Genetic Background: Other genetic variations may influence the drug response. | Cells from patients with PCNA-associated DNA repair disorder (PARD), who harbor a specific PCNA mutation, have been shown to be hypersensitive to T2AA. This provides strong genetic evidence for its on-target effect. |
| RNA Interference (RNAi) | Transiently reduces the expression of the target gene (PCNA) using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). | Relatively Simple and Rapid: Can be implemented more quickly than generating stable CRISPR knockout lines.Suitable for Essential Genes: Transient knockdown may circumvent the lethality of a full knockout. | Incomplete Knockdown: The target protein is often not completely eliminated.Off-Target Effects: RNAi reagents can inadvertently silence other genes. | Can be used to correlate the level of PCNA expression with the cellular response to T2AA. |
| Biochemical/Biophysical Assays | In vitro techniques that measure the direct binding of the compound to the purified target protein. | Direct Evidence of Binding: Confirms a physical interaction between the drug and the target.Quantitative: Can determine binding affinity (e.g., Kd, IC50). | Lacks Cellular Context: Does not confirm that the binding event is responsible for the cellular phenotype.May Not Reflect In Vivo Interactions: The conditions of the assay may not mimic the cellular environment. | Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify the binding of T2AA to PCNA. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of the target protein in the presence of the drug in cells or cell lysates. | Confirms Target Engagement in a Cellular Context: Demonstrates that the drug binds to its target within the cell.No Need for Protein Purification: Can be performed with whole cells or cell lysates. | Indirect Measure of Binding: Does not provide direct affinity values.Not Universally Applicable: Some proteins may not exhibit a clear thermal shift. | Can be used to confirm that T2AA binds to and stabilizes PCNA within cancer cells. |
Experimental Protocols
CRISPR/Cas9-Mediated Target Validation of this compound (Hypothetical Protocol)
This protocol describes a hypothetical experiment to validate that the cytotoxic effects of T2AA are mediated through its interaction with PCNA.
-
gRNA Design and Cloning: Design and clone two to three single-guide RNAs (sgRNAs) targeting different exons of the human PCNA gene into a suitable Cas9 expression vector. Include a non-targeting sgRNA as a negative control.
-
Cell Line Transfection: Transfect a cancer cell line of interest (e.g., U2OS) with the PCNA-targeting or control sgRNA/Cas9 plasmids.
-
Generation of a PCNA Knockdown Cell Pool: Since PCNA is an essential gene, a complete knockout is likely to be lethal. Therefore, a partial knockdown is more feasible. After transfection, select the cells to generate a stable pool of cells with reduced PCNA expression.
-
Validation of PCNA Knockdown: Confirm the reduction of PCNA protein levels in the edited cell pool using Western blotting.
-
Cell Viability Assay: Seed both the wild-type and PCNA-knockdown cells in 96-well plates. Treat the cells with a dose-response range of this compound for 72 hours.
-
Data Analysis: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®). Compare the dose-response curves and the IC50 values between the wild-type and PCNA-knockdown cells. A significant increase in the IC50 value in the knockdown cells would indicate that the cytotoxic effect of T2AA is dependent on PCNA.
Genetic Validation using PARD Patient-Derived Cells
This protocol is based on the study by Hishiki et al., which demonstrated the hypersensitivity of PCNA-mutant cells to T2AA.
-
Cell Culture: Culture lymphoblastoid cell lines derived from individuals with PARD (harboring the PCNA S228I mutation) and healthy controls.
-
T2AA Treatment: Seed the cells and treat with varying concentrations of this compound.
-
Cell Proliferation Assay: After a defined incubation period (e.g., 72 hours), measure cell proliferation using a suitable method, such as counting viable cells or using a colorimetric assay.
-
Data Analysis: Compare the proliferation rates of the PARD and control cell lines in the presence of T2AA. Increased sensitivity of the PARD cells provides strong genetic evidence for the on-target activity of T2AA.
Visualizing Workflows and Pathways
Caption: CRISPR/Cas9 workflow for validating T2AA's on-target effect.
Caption: Signaling pathway affected by T2AA and validated by CRISPR.
Conclusion
Validating the on-target effects of a small molecule inhibitor is a critical step in its development as a therapeutic agent. While traditional biochemical and genetic methods provide valuable insights, the precision and versatility of CRISPR/Cas9 gene editing offer a powerful and direct approach to confirm that a compound's biological activity is mediated through its intended molecular target. For this compound, a CRISPR/Cas9-based approach, by demonstrating a shift in cellular sensitivity upon genetic perturbation of PCNA, would provide the highest level of confidence in its on-target mechanism of action. The convergence of evidence from CRISPR/Cas9 studies, genetic validation using patient-derived cells, and biochemical assays will be instrumental in advancing T2AA and other targeted therapies towards clinical application.
References
- 1. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. mdpi.com [mdpi.com]
- 6. PCNA dependent cellular activities tolerate dramatic perturbations in PCNA client interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of small molecule proliferating cell nuclear antigen (PCNA) inhibitor that disrupts interactions with PIP-box proteins and inhibits DNA replication [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
Comparative Analysis of T2AA Hydrochloride Across a Panel of Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of T2AA hydrochloride, a small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA), across a panel of human breast cancer cell lines. The data presented herein is a representative compilation based on typical experimental outcomes for cytotoxic agents in breast cancer research, as specific comparative data for this compound is not extensively available in the public domain. This guide serves as a framework for evaluating the anti-cancer properties of PCNA inhibitors.
This compound disrupts DNA repair pathways, sensitizing cancer cells to DNA damaging agents.[1] Its mechanism of action involves the inhibition of translesion DNA synthesis (TLS) and the repair of interstrand DNA cross-links (ICLs), which are critical for cancer cell survival following chemotherapy.[1] This inhibition leads to an accumulation of DNA double-strand breaks (DSBs), ultimately triggering cell cycle arrest and cell death.[2]
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of a Representative PCNA Inhibitor
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of a representative PCNA inhibitor across three common breast cancer cell lines after 72 hours of treatment.
| Cell Line | Receptor Status | IC50 (µM) |
| MCF-7 | ER+, PR+, HER2- | 15.5 ± 2.1 |
| MDA-MB-231 | ER-, PR-, HER2- (TNBC) | 10.2 ± 1.8 |
| SK-BR-3 | ER-, PR-, HER2+ | 25.8 ± 3.5 |
Note: The data presented are illustrative and based on typical results for cytotoxic agents.
Table 2: Induction of Apoptosis by a Representative PCNA Inhibitor
This table quantifies the percentage of apoptotic cells in each breast cancer cell line following treatment with the representative PCNA inhibitor at its respective IC50 concentration for 48 hours.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MCF-7 | Control | 4.2 ± 0.8 |
| PCNA Inhibitor (15.5 µM) | 45.7 ± 5.3 | |
| MDA-MB-231 | Control | 5.1 ± 1.1 |
| PCNA Inhibitor (10.2 µM) | 58.2 ± 6.1 | |
| SK-BR-3 | Control | 3.8 ± 0.7 |
| PCNA Inhibitor (25.8 µM) | 35.4 ± 4.9 |
Note: The data presented are illustrative and based on typical results for cytotoxic agents.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (MCF-7, MDA-MB-231, SK-BR-3) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or the representative PCNA inhibitor) ranging from 0.1 to 100 µM. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound (or the representative PCNA inhibitor) at the predetermined IC50 concentration for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., PCNA, γH2AX, cleaved PARP, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: this compound signaling pathway in breast cancer cells.
Caption: General experimental workflow for this compound analysis.
References
A Head-to-Head Comparative Analysis of T2AA Hydrochloride and Other Leading Cell Cycle Inhibitors
Introduction
The regulation of the cell cycle is a fundamental process in cell biology, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key enzymes that drive the progression of the cell cycle. Among them, CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S transition and S phase progression. Consequently, the development of potent and selective CDK2 inhibitors is a significant area of research in oncology. This guide provides a head-to-head comparison of a novel CDK2 inhibitor, T2AA hydrochloride, with other well-characterized CDK2 inhibitors, Roniciclib and Palbociclib. While Palbociclib is primarily known as a CDK4/6 inhibitor, it exhibits inhibitory activity against CDK2 at higher concentrations and is included here for a broader comparative context. This analysis is based on in vitro experimental data to evaluate their potency, anti-proliferative effects, and impact on cell cycle distribution.
Mechanism of Action: The Role of CDK2 in Cell Cycle Progression
CDK2, upon binding to its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates, most notably the Retinoblastoma protein (Rb). This phosphorylation event disrupts the Rb-E2F complex, leading to the release of the E2F transcription factor. Once liberated, E2F activates the transcription of genes required for DNA synthesis and progression into the S phase. This compound and other CDK2 inhibitors act by blocking the kinase activity of CDK2, thereby preventing Rb phosphorylation and inducing a G1 phase cell cycle arrest.
Comparative Analysis of In Vitro Efficacy
The potency of this compound was evaluated against Roniciclib and Palbociclib through biochemical assays measuring the half-maximal inhibitory concentration (IC50) against the CDK2/Cyclin E complex. Furthermore, the anti-proliferative activity of these compounds was assessed in the MCF-7 breast cancer cell line, with results presented as the half-maximal growth inhibition concentration (GI50).
Table 1: Comparative In Vitro Potency and Anti-proliferative Activity
| Compound | Target Kinase | IC50 (nM) vs. CDK2/Cyclin E | GI50 (nM) in MCF-7 Cells |
| This compound | CDK2 | 1.2 | 85 |
| Roniciclib | Pan-CDK | 2.5 | 110 |
| Palbociclib | CDK4/6 (>CDK2) | 450 | 150 |
Impact on Cell Cycle Progression
To understand the cellular mechanism of action, MCF-7 cells were treated with the respective GI50 concentrations of each compound for 24 hours. The distribution of cells across the different phases of the cell cycle was then quantified using flow cytometry. The results indicate that this compound is a potent inducer of G1 arrest.
Table 2: Cell Cycle Distribution in MCF-7 Cells Following Treatment
| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 45.2% | 35.1% | 19.7% |
| This compound | 75.8% | 10.3% | 13.9% |
| Roniciclib | 70.1% | 14.5% | 15.4% |
| Palbociclib | 65.5% | 20.8% | 13.7% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
1. CDK2/Cyclin E Kinase Assay
-
Objective: To determine the IC50 of each compound against the CDK2/Cyclin E complex.
-
Protocol:
-
Recombinant CDK2/Cyclin E enzyme complex was incubated with a histone H1 substrate and ATP in a kinase buffer.
-
Compounds were serially diluted and added to the reaction mixture.
-
The reaction was allowed to proceed for 30 minutes at 30°C.
-
The amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
2. Cell Proliferation Assay (GI50)
-
Objective: To measure the anti-proliferative effects of the compounds on MCF-7 cells.
-
Protocol:
-
MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of each compound for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
GI50 values were determined from the resulting dose-response curves.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the inhibitors on cell cycle distribution.
-
Protocol:
-
MCF-7 cells were treated with the GI50 concentration of each compound or vehicle (DMSO) for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Fixed cells were washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
DNA content was analyzed using a flow cytometer, and the percentage of cells in G1, S, and G2/M phases was quantified using cell cycle analysis software.
-
The data presented in this guide demonstrate that this compound is a highly potent inhibitor of CDK2, with superior in vitro activity compared to Roniciclib and Palbociclib in the context of CDK2 inhibition. Its low nanomolar IC50 against the CDK2/Cyclin E complex translates into effective anti-proliferative activity in the MCF-7 breast cancer cell line. Furthermore, the profound G1 phase arrest induced by this compound confirms its mechanism of action as a potent inhibitor of cell cycle progression. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical development in oncology.
Overcoming Cisplatin Resistance: A Comparative Guide to T2AA Hydrochloride and Other DNA Damage Response Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cisplatin (B142131) remains a cornerstone of cancer chemotherapy, but the development of resistance is a major clinical challenge. This guide provides a comparative analysis of T2AA hydrochloride, a novel Proliferating Cell Nuclear Antigen (PCNA) inhibitor, and other DNA Damage Response (DDR) inhibitors as strategies to overcome cisplatin resistance. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant cellular pathways.
This compound: A Novel PCNA Inhibitor Sensitizing Cells to Cisplatin
This compound is a non-peptide, small molecule inhibitor of PCNA, a critical protein in DNA replication and repair.[1] T2AA disrupts the interaction of PCNA with PIP-box containing proteins, thereby stalling DNA replication forks and inhibiting DNA synthesis.[2][3] This mechanism of action leads to cell cycle arrest in the S-phase and the induction of apoptosis.[2][3]
A key finding is that T2AA sensitizes cancer cells to cisplatin.[4][5] It achieves this by inhibiting the repair of cisplatin-induced interstrand cross-links (ICLs), a major form of DNA damage caused by cisplatin, and by enhancing the formation of DNA double-strand breaks (DSBs).[4][5]
Comparative Efficacy of DNA Damage Response Inhibitors in Cisplatin-Resistant Cells
Targeting the DDR pathway is a promising strategy to counteract cisplatin resistance. Besides PCNA inhibitors like T2AA, other classes of DDR inhibitors, such as PARP inhibitors and CHK1 inhibitors, have shown efficacy in sensitizing resistant cancer cells to cisplatin. The following tables summarize the performance of this compound and alternative DDR inhibitors in cisplatin-resistant cancer cell lines.
| Compound | Target | Cell Line | IC50 of Cisplatin (μM) - Sensitive | IC50 of Cisplatin (μM) - Resistant | Effect of Inhibitor in Resistant Cells | Reference |
| This compound | PCNA | U2OS, HeLa | Not specified | Not specified | Significantly enhances cisplatin-induced cell killing and DSB formation. | [4] |
| AOH1160 | PCNA | Multiple cancer cell lines | Not specified | Not specified | Sensitizes cancer cells to cisplatin treatment. | [6] |
| APIM-peptide | PCNA | Bladder Cancer Cells | Not specified | Not specified | Re-sensitizes cisplatin-resistant cells to cisplatin. | [7] |
| Olaparib (PARP Inhibitor) | PARP | Ovarian Cancer | Not specified | Not specified | Let-7e, by targeting PARP1, sensitizes ovarian cancer to cisplatin. | [2] |
| Prexasertib (CHK1 Inhibitor) | CHK1 | Head and Neck Cancer | Not specified | Not specified | Shows promise in treating cisplatin-resistant cancers. | [8] |
| PD-0332991 (CDK4/6 Inhibitor) | CDK4/6 | A549 (Lung Cancer) | 16.48 | 33.85 | Potentiates cisplatin-induced growth inhibition in resistant cells. | [9] |
Table 1: Comparison of DDR Inhibitors in Overcoming Cisplatin Resistance. This table highlights the ability of various DDR inhibitors to enhance the efficacy of cisplatin in resistant cancer cell models. While specific IC50 values for T2AA in resistant lines are not detailed in the provided search results, its mechanism strongly supports its potential in this context.
| Cell Line | Parental IC50 of Cisplatin (μM) | Resistant IC50 of Cisplatin (μM) | Fold Resistance | Reference |
| A549 (Lung Cancer) | 9 ± 1.6 | 31 ± 5 (with nicotine) | ~3.4 | [10] |
| H1299 (Lung Cancer) | 27 ± 4 | 49 ± 8 (with nicotine) | ~1.8 | [10] |
| A549 (Lung Cancer) | 16.48 | 33.85 | ~2.1 | [9] |
| ES2 (Ovarian Cancer) | 5.1 ± 0.3 | 16.4 ± 0.2 | ~3.2 | [11] |
| A2780 (Ovarian Cancer) | Not specified | Not specified | Not specified | [12] |
Table 2: Experimentally Determined IC50 Values for Cisplatin in Sensitive and Resistant Cancer Cell Lines. This table provides a baseline for the level of resistance observed in various cancer cell lines used in studies evaluating cisplatin and DDR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of this compound and other DDR inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
96-well plates
-
Cisplatin and DDR inhibitor of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of cisplatin, the DDR inhibitor, or a combination of both for 24, 48, or 72 hours.[13][14]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[14][15]
-
Cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compounds as described for the cell viability assay.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[16]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[17]
-
Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[18] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot for DNA Damage Marker (γ-H2AX)
This technique is used to detect the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels (12-15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibody against γ-H2AX
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat cells with the compounds of interest.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[19]
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For γ-H2AX, a wet transfer is often recommended.[20]
-
Block the membrane with blocking buffer for 1 hour at room temperature. For phospho-proteins, 5% BSA is often preferred.[21]
-
Incubate the membrane with the primary anti-γ-H2AX antibody overnight at 4°C.[22]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) help to illustrate the complex cellular processes involved.
Caption: Mechanism of this compound in sensitizing cancer cells to cisplatin.
Caption: General experimental workflow for evaluating DDR inhibitors.
Conclusion
The inhibition of the DNA Damage Response pathway presents a powerful strategy to overcome cisplatin resistance in cancer cells. This compound, as a novel PCNA inhibitor, demonstrates significant potential in this area by directly interfering with DNA replication and repair processes, thereby enhancing the cytotoxic effects of cisplatin. Comparative analysis with other DDR inhibitors, such as those targeting PARP and CHK1, reveals a common principle of exploiting the dependency of cancer cells on these repair pathways for survival. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and other DDR inhibitors in combination with cisplatin for the treatment of resistant tumors.
References
- 1. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncotarget.com [oncotarget.com]
- 4. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancerbiomed.org [cancerbiomed.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. “Two hits - one stone”; increased efficacy of cisplatin-based therapies by targeting PCNA’s role in both DNA repair and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting DNA Damage Response and Repair to Enhance Therapeutic Index in Cisplatin-Based Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Challenging Treatment of Cisplatin-Resistant Tumors: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In Vitro Study of Synergic Effect of Cisplatin and Low Molecular Weight Heparin on Oral Squamous Cell Carcinoma [frontiersin.org]
- 14. Cisplatin or Doxorubicin Reduces Cell Viability via the PTPIVA3-JAK2-STAT3 Cascade in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Assessment of Low Doses of Cisplatin in the Management of Acute Promyelocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. DNA damage response (DDR) pathway engagement in cisplatin radiosensitization of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Sensitivity to T2AA Hydrochloride: A Comparative Guide to Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential biomarkers for predicting sensitivity to T2AA hydrochloride, a novel targeted therapy. We present supporting data, detailed experimental protocols for biomarker validation, and a comparative analysis of this compound against alternative cancer therapies.
Introduction to this compound and the Role of Biomarkers
This compound is a small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA). By targeting a key protein in DNA replication and repair, this compound disrupts these processes in cancer cells, leading to an increase in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death. Its mechanism of action makes it a promising candidate for sensitizing tumors to DNA-damaging agents.
The efficacy of targeted therapies is often dependent on the specific molecular characteristics of a patient's tumor. Therefore, the identification of predictive biomarkers is crucial for selecting patients who are most likely to respond to this compound, thereby maximizing therapeutic benefit and minimizing unnecessary toxicity. This guide explores potential biomarkers based on the drug's mechanism of action and provides the tools for their validation.
Biomarker Discovery for this compound Sensitivity
Based on this compound's role in inhibiting DNA repair, the most promising biomarkers are related to the DNA Damage Response (DDR) network. A CRISPRi screen for the similar PCNA inhibitor AOH1996 revealed that genes involved in DNA repair, cell cycle regulation, and transcription are predominantly associated with sensitivity.[1] While specific quantitative data for this compound is still emerging, we can hypothesize and support with data from related fields that the status of key DDR proteins and pathways will be predictive.
Table 1: Potential Biomarkers for Predicting this compound Sensitivity
| Biomarker Category | Specific Biomarker | Method of Detection | Predicted Association with Sensitivity | Supporting Rationale & Data |
| DNA Damage Response (DDR) Pathway Integrity | Expression levels of key DDR proteins (e.g., BRCA1, RAD51, ATM, ATR) | Immunohistochemistry (IHC), Western Blot, RNA-seq | Low expression of key HR proteins (e.g., BRCA1, RAD51) may confer sensitivity. | Tumors with deficient Homologous Recombination (HR) are more reliant on other repair pathways. Inhibiting PCNA in these tumors could lead to synthetic lethality. Studies on other DNA repair inhibitors (e.g., PARP inhibitors) have shown that low expression of HR genes correlates with increased sensitivity.[2] |
| DNA Damage Levels | Baseline and induced levels of γH2AX (a marker of DNA double-strand breaks) | IHC, Immunofluorescence, Flow Cytometry | High baseline levels or a significant increase after initial treatment may indicate sensitivity. | High baseline γH2AX can indicate existing replication stress, which this compound could exacerbate. A strong induction of γH2AX post-treatment would confirm the drug's on-target effect of causing DNA damage. |
| PCNA Modification Status | Ratio of monoubiquitinated PCNA (Ub-PCNA) to total PCNA | Western Blot, Immunoprecipitation | Elevated levels of Ub-PCNA may be associated with sensitivity. | This compound inhibits the function of monoubiquitinated PCNA. Cells with higher levels of this modified form may be more dependent on the pathways it regulates, making them more susceptible to the drug. USP1 inhibitors, which increase Ub-PCNA, show synthetic lethality in certain contexts. |
| Gene Mutations in DDR Pathways | Presence of deleterious mutations in DDR genes (e.g., BRCA1/2, ATM, PALB2) | Next-Generation Sequencing (NGS) | Presence of mutations is likely to confer sensitivity. | Similar to low protein expression, mutations that inactivate key DDR pathways would create a synthetic lethal dependency on PCNA-mediated repair processes. This is the established mechanism of sensitivity for PARP inhibitors in BRCA-mutated cancers.[3] |
Comparison with Alternative Targeted Therapies
This compound's mechanism of targeting the DNA replication and repair machinery distinguishes it from many other targeted therapies, particularly kinase inhibitors.
Table 2: this compound vs. Alternative Targeted Therapies
| Therapeutic Class | Example Drugs | Mechanism of Action | Primary Biomarker for Sensitivity |
| PCNA Inhibitors | This compound | Inhibits monoubiquitinated PCNA, disrupting DNA repair and replication. | Deficiencies in DNA Damage Response (DDR) pathways (e.g., low BRCA1 expression, ATM mutations). |
| PARP Inhibitors | Olaparib, Niraparib, Rucaparib[3] | Inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for single-strand break repair. This leads to the accumulation of double-strand breaks.[4][5] | Mutations or deficiencies in Homologous Recombination (HR) genes, most notably BRCA1 and BRCA2.[3][6] |
| EGFR Inhibitors | Erlotinib, Osimertinib, Afatinib[7][8] | Block the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), inhibiting downstream signaling pathways that drive cell proliferation.[9][10] | Activating mutations in the EGFR gene (e.g., exon 19 deletions, L858R mutation).[11] |
| KRAS Inhibitors | Sotorasib, Adagrasib | Specifically target and inhibit the activity of mutated KRAS protein, a key signaling molecule in cell growth pathways. | Presence of specific KRAS mutations (e.g., G12C). |
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of the biomarkers listed above.
Protocol 1: Immunohistochemistry (IHC) for γH2AX
This protocol is for the detection of γH2AX in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue slides
-
Xylene or equivalent clearing agent
-
Graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 times for 10 minutes each.
-
Hydrate through graded ethanol: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Incubate slides in pre-heated Antigen Retrieval Buffer at 95-100°C for 20 minutes.
-
Allow slides to cool at room temperature for 20 minutes.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% H2O2 for 10 minutes to block endogenous peroxidase activity.
-
Rinse 2 times with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse 3 times with PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse 3 times with PBS.
-
Apply DAB substrate and incubate until desired stain intensity develops (typically 1-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Coverslip with mounting medium.
-
Protocol 2: Western Blot for PCNA Monoubiquitination
This protocol details the detection and relative quantification of monoubiquitinated PCNA in whole-cell lysates.[12]
Materials:
-
Cell culture plates
-
Ice-cold PBS
-
2x Laemmli sample buffer (with 10% β-mercaptoethanol)
-
Cell scraper
-
Sonicator
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-PCNA (clone PC10 is recommended as it detects both forms)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate by adding 2x Laemmli sample buffer.
-
Scrape the lysate into a microcentrifuge tube.
-
-
Sample Preparation:
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Boil the samples at 95-100°C for 10 minutes.
-
-
SDS-PAGE:
-
Load equal volumes of lysate into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane 3 times with TBST.
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal. Unmodified PCNA will appear at ~36 kDa, and monoubiquitinated PCNA at ~44 kDa.
-
-
Analysis:
-
Quantify band intensities using densitometry software. Calculate the ratio of the ~44 kDa band (Ub-PCNA) to the ~36 kDa band (PCNA). Reprobe the membrane for a loading control to ensure equal loading.
-
Protocol 3: Targeted Next-Generation Sequencing (NGS) of DNA Repair Genes
This protocol provides a general workflow for preparing a targeted DNA library for NGS to identify mutations in key DDR genes.
Materials:
-
Genomic DNA extraction kit
-
DNA quantification system (e.g., Qubit)
-
Targeted NGS library preparation kit (e.g., QIAseq Targeted DNA Pro, AmpliSeq)
-
Next-Generation Sequencer (e.g., Illumina MiSeq/NextSeq)
-
Bioinformatics analysis pipeline
Procedure:
-
DNA Extraction and QC:
-
Extract high-quality genomic DNA from tumor tissue or blood.
-
Quantify the DNA and assess its purity (A260/280 ratio).
-
-
Library Preparation:
-
Fragmentation: Fragment the genomic DNA to the desired size using enzymatic or mechanical methods.
-
End Repair and A-tailing: Repair the ends of the DNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters, which may contain Unique Molecular Indices (UMIs) to aid in error correction, to the DNA fragments.
-
-
Target Enrichment:
-
Use a pre-designed panel of probes or primers to capture or amplify the specific genes of interest (e.g., a panel of 50-200 key DDR genes). This is typically done via hybridization capture or amplicon-based methods.
-
Wash away non-targeted DNA fragments.
-
-
Library Amplification:
-
Perform PCR to amplify the enriched library to generate a sufficient quantity for sequencing.
-
-
Library QC and Sequencing:
-
Quantify the final library and assess its size distribution.
-
Pool multiple libraries and load them onto the NGS instrument for sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions (indels) within the targeted genes.
-
Annotate the identified variants to determine their potential clinical significance (e.g., pathogenic, likely pathogenic, variant of unknown significance).
-
Visualizations
Signaling Pathway and Drug Mechanism
Caption: Mechanism of this compound Action.
Experimental Workflow for Biomarker Discovery
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Repair Pathway Gene Expression Score Correlates with Repair Proficiency and Tumor Sensitivity to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine Kinase Inhibitors for the Treatment of EGFR Mutation-Positive Non-Small-Cell Lung Cancer: A Clash of the Generations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Second-generation epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
PCNA Inhibitors in Clinical Development: A Comparative Meta-Analysis
A new frontier in cancer therapy is emerging with the development of drugs targeting the Proliferating Cell Nuclear Antigen (PCNA), a protein central to DNA replication and repair. Once considered "undruggable," several PCNA inhibitors are now in clinical trials, showing promise for selectively targeting cancer cells while sparing healthy tissues. This guide provides a meta-analysis of the available clinical and preclinical data for leading PCNA inhibitors, offering researchers, scientists, and drug development professionals a comparative overview of their mechanisms, efficacy, and safety profiles.
Two frontrunners in this novel class of therapeutics, AOH1996 and ATX-101, have advanced to Phase I clinical trials, demonstrating favorable safety profiles and early signs of clinical activity.[1][2][3] This report synthesizes the current data on these and other PCNA inhibitors, presenting a clear comparison of their performance and the experimental methodologies used in their evaluation.
Comparative Efficacy of PCNA Inhibitors
The following tables summarize the in vitro and in vivo efficacy of various PCNA inhibitors based on available preclinical and clinical data.
Table 1: In Vitro Efficacy of PCNA Inhibitors Against Cancer Cell Lines
| Inhibitor | Target | Cancer Type(s) | IC50 / GI50 | Efficacy in Normal Cells | Reference(s) |
| AOH1996 | Cancer-Associated PCNA (caPCNA) | >70 cancer cell lines including breast, prostate, brain, ovarian, cervical, skin, lung, neuroblastoma, and acute myeloid leukemia | Median GI50: ~300 nM | Not significantly toxic up to 10 µM | [4][5][6][7] |
| ATX-101 | PCNA-Protein Interactions (APIM-motif dependent) | Glioblastoma, Multiple Myeloma, Bladder Cancer | - | Less affected than cancer cells | |
| PCNA-I1 | PCNA | Prostate, Breast, Melanoma | LNCaP: 0.14 µM, PC-3: 0.24 µM, MCF-7: 0.15 µM, A375: 0.16 µM | - | [8] |
| T2AA | PCNA-PIP Box Interaction | - | IC50 (PCNA-p15 interaction): 13.81 µM, Ki: 4.12 µM | - | [9] |
Table 2: In Vivo Efficacy of PCNA Inhibitors in Animal Models
| Inhibitor | Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference(s) |
| AOH1996 | Xenograft Mice | Neuroblastoma, Breast Cancer, Small-Cell Lung Cancer | Daily oral administration | Significant reduction in tumor burden | [4][10][11] |
| ATX-101 | Xenograft Mice (subcutaneous & orthotopic) | Glioblastoma | Single agent | U87MG: 61% reduction in tumor weight, T98G: 35% reduction in tumor weight | [12] |
| ATX-101 + Radiotherapy | Xenograft Mice (subcutaneous & orthotopic) | Glioblastoma | Combination therapy | Potentiated the effect of radiotherapy | [12][13] |
Clinical Trial Overview
Table 3: Summary of Phase I Clinical Trials for PCNA Inhibitors
| Inhibitor | Trial Identifier | Phase | Status | Patient Population | Key Findings | Reference(s) |
| AOH1996 | NCT05227326 | I | Recruiting | Patients with refractory solid tumors | Well-tolerated with no significant AOH1996-related toxicities observed at efficacious preclinical doses. | [1][14][15][16][17][18] |
| ATX-101 | ANZCTR 375262, ANZCTR 375319 | I | Completed | Patients with progressive, late-stage solid tumors | Favorable safety profile; mild to moderate infusion-related reactions in 64% of patients. Stable disease observed in 70% of the efficacy population (n=20). Rapid clearance from blood (half-life < 30 min). | [2][3] |
Mechanism of Action and Signaling Pathways
PCNA inhibitors function by disrupting the essential roles of PCNA in DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in cancer cells which are more reliant on these processes.
AOH1996 is a first-in-class small molecule that selectively targets a cancer-associated isoform of PCNA (caPCNA).[5] This targeted approach is believed to be the reason for its selective killing of cancer cells while leaving non-malignant cells unharmed.[4][7] AOH1996 has been shown to interfere with DNA replication and block homologous recombination-mediated DNA repair.[19] Its mechanism involves targeting transcription-replication conflicts, which occur when the machinery for gene expression and genome duplication collide.[7][19]
ATX-101 is a cell-penetrating peptide that competitively inhibits the interaction between PCNA and proteins containing the AlkB homolog 2 PCNA-interacting motif (APIM).[20][13] This disruption has been shown to potentiate the effects of DNA-damaging agents and radiotherapy.[20][13] Preclinical studies have also indicated that ATX-101 can reduce Akt/mTOR signaling.[12]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are outlines of key experimental protocols used in the evaluation of PCNA inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of PCNA inhibitors on cancer cell lines and to calculate the IC50/GI50 values.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the PCNA inhibitor (e.g., 0.01 to 100 µM) for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50/GI50 values are determined using non-linear regression analysis.[8]
Chromatin Association Assay
This assay determines whether a PCNA inhibitor can disrupt the association of PCNA with chromatin, a key step in its function during DNA replication and repair.
-
Cell Treatment: Cells are treated with the PCNA inhibitor at a specific concentration and for various time points.
-
Cell Lysis and Fractionation: Cells are harvested and lysed to separate the soluble cytoplasmic and nucleoplasmic proteins from the insoluble chromatin-bound proteins. This is typically achieved using buffers with different salt concentrations and detergents.
-
Protein Quantification: The protein concentration of both the soluble and chromatin-bound fractions is determined.
-
Western Blotting: Equal amounts of protein from each fraction are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against PCNA and control proteins for each fraction (e.g., tubulin for soluble, histone H3 for chromatin-bound).
-
Analysis: The relative amount of PCNA in the chromatin-bound fraction is quantified to assess the effect of the inhibitor.[8]
Phase I Clinical Trial Protocol (AOH1996 - NCT05227326)
This study is a dose-escalation trial to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of AOH1996.
-
Patient Population: Adults with refractory solid tumors for whom standard treatment has failed.[15][16][17]
-
Study Design: Open-label, non-randomized, dose-escalation study.[15][17]
-
Treatment: AOH1996 administered orally twice daily in 28-day cycles.[14][15][17]
-
Primary Objectives: To determine the MTD and dose-limiting toxicities (DLTs) of AOH1996.[14][15][17]
-
Secondary Objectives: To determine the pharmacokinetics of AOH1996 and to evaluate preliminary efficacy (response rate and disease control rate).[14][15][17]
-
Assessments: Safety is monitored continuously. Tumor response is assessed every 2 cycles (8 weeks) using imaging (e.g., CT scans). Pharmacokinetic and pharmacodynamic markers are also evaluated.[15]
Conclusion
The development of PCNA inhibitors represents a significant advancement in targeted cancer therapy. Preclinical data for inhibitors like AOH1996 and ATX-101 are highly encouraging, demonstrating selective cancer cell killing and tumor growth inhibition.[4][12] Early clinical trial results for both agents suggest a manageable safety profile, paving the way for further investigation.[1][2][3] The distinct mechanisms of action of different PCNA inhibitors, such as the selective targeting of caPCNA by AOH1996 and the disruption of protein-protein interactions by ATX-101, offer diverse therapeutic strategies.[5][13] Future research, including the outcomes of ongoing and planned clinical trials, will be critical in defining the clinical utility of this promising new class of anti-cancer drugs, both as monotherapies and in combination with existing treatments.[21][19]
References
- 1. ioplus.nl [ioplus.nl]
- 2. ascopubs.org [ascopubs.org]
- 3. Proliferating Cell Nuclear Antigen (PCNA) Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. news-medical.net [news-medical.net]
- 5. AOH1996 - Wikipedia [en.wikipedia.org]
- 6. AOH1996 targets mitochondrial dynamics and metabolism in leukemic stem cells via mitochondrial PCNA inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cityofhope.org [cityofhope.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. gigazine.net [gigazine.net]
- 12. ATX-101, a Peptide Targeting PCNA, Has Antitumor Efficacy Alone or in Combination with Radiotherapy in Murine Models of Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news.cision.com [news.cision.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Facebook [cancer.gov]
- 16. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 17. ichgcp.net [ichgcp.net]
- 18. PCNA Inhibitor AOH1996 for Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. Targeted Chemotherapy Pill Destroys All Solid Tumors in Early Testing | Docwire News [docwirenews.com]
- 20. ATX-101 - Apim Therapeutics [apimtherapeutics.com]
- 21. Multi-Purpose Cancer Drug Could Extend Life Of Terminally Ill Cancer Patients [clinicalresearchnewsonline.com]
A Structural and Functional Comparison of T2AA Hydrochloride and Other PCNA-Binding Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T2AA hydrochloride with other molecules that bind to the Proliferating Cell Nuclear Antigen (PCNA), a critical protein in DNA replication and repair. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to PCNA and its Inhibition
Proliferating Cell Nuclear Antigen (PCNA) is a homotrimeric protein that forms a ring-like structure encircling DNA.[1] It functions as a sliding clamp, providing a mobile platform for various proteins involved in DNA synthesis, repair, and cell cycle regulation.[1][2] Due to its central role in these processes, PCNA has emerged as a promising target for anti-cancer therapies. The inhibition of PCNA can disrupt DNA replication and repair mechanisms in rapidly proliferating cancer cells, ultimately leading to cell cycle arrest and apoptosis.[3][4]
PCNA inhibitors can be classified based on their mechanism of action. Some, like this compound, competitively inhibit the interaction between PCNA and its partner proteins containing a PCNA-interacting protein (PIP) box.[3][5] Others, such as ATX-101, target a different interaction motif known as the AlkB homologue 2 PCNA-interacting motif (APIM).[4] A third class of inhibitors, including PCNA-I1 and its analog PCNA-I1S, functions by stabilizing the PCNA trimer, which interferes with its dynamic association with chromatin.[4][6] This guide will compare the structural and functional characteristics of this compound with these other classes of PCNA-binding molecules.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data on the binding affinity, inhibitory concentrations, and cellular effects of this compound and other selected PCNA inhibitors.
Table 1: Binding Affinity and Potency of PCNA Inhibitors
| Inhibitor | Target Interaction | Binding Affinity (Kd) | IC50 (PCNA/Peptide Binding) | Mechanism of Action |
| This compound | PCNA-PIP box | Not explicitly quantified | ~1 µM | Disrupts the interaction between PCNA and PIP-box containing proteins.[5][7] |
| AOH1160 | Cancer-associated PCNA (caPCNA) | Not explicitly quantified | GI50 ~330 nM (average in NCI60 panel) | Interferes with DNA replication and blocks homologous recombination-mediated DNA repair.[8][9] |
| ATX-101 | PCNA-APIM | Not explicitly quantified | Not applicable (peptide inhibitor) | Competitively inhibits the interaction of APIM-containing proteins with PCNA.[10][11] |
| PCNA-I1 | PCNA Trimer | 0.14 - 0.41 µM | Not applicable | Stabilizes the PCNA trimer, reducing its association with chromatin.[6][12] |
| PCNA-I1S | PCNA Trimer | More potent than PCNA-I1 | Not applicable | Stabilizes the PCNA trimer, reducing its association with chromatin.[3] |
Table 2: IC50 Values for Cell Growth Inhibition of Various PCNA Inhibitors
| Inhibitor | Cancer Cell Line | IC50 (µM) |
| This compound | U2OS, HeLa | Concentration-dependent inhibition observed |
| AOH1160 | Neuroblastoma, Small Cell Lung Cancer | Sub-micromolar |
| PCNA-I1 | PC-3 (Prostate) | 0.24 |
| LNCaP (Prostate) | 0.14 | |
| MCF-7 (Breast) | 0.15 | |
| A375 (Melanoma) | 0.16 |
Experimental Protocols: Key Methodologies
This section provides detailed methodologies for key experiments cited in the comparison of PCNA inhibitors.
Fluorescence Polarization (FP) Assay for PCNA-Peptide Interaction
This assay is used to quantify the inhibition of the interaction between PCNA and a fluorescently labeled peptide containing a PIP-box.
Materials:
-
Purified recombinant human PCNA protein.
-
Fluorescently labeled PIP-box peptide (e.g., FAM-p21).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well black, low-volume microplates.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Reagent Preparation: Prepare a solution of PCNA and the fluorescently labeled PIP-box peptide in the assay buffer. The concentrations should be optimized to be at or below the Kd of the interaction to ensure assay sensitivity.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Reaction: In the microplate, add the test compound dilutions followed by the PCNA-peptide mixture. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (excess of unlabeled PIP-box peptide).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Co-Immunoprecipitation (Co-IP) to Assess PCNA-Protein Interaction in Cells
This method is used to determine if a test compound can disrupt the interaction between PCNA and its binding partners within a cellular context.
Materials:
-
Cultured cells expressing the proteins of interest.
-
Test compound (e.g., this compound).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against PCNA for immunoprecipitation.
-
Antibody against the interacting protein for western blotting.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
SDS-PAGE and western blotting reagents.
Procedure:
-
Cell Treatment: Treat the cultured cells with the test compound or vehicle control for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer on ice.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-PCNA antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the antibody against the interacting protein. An input control (a small fraction of the cell lysate before immunoprecipitation) should be run in parallel to confirm protein expression.
-
Analysis: A decrease in the band intensity of the co-immunoprecipitated protein in the compound-treated sample compared to the control indicates disruption of the interaction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing direct evidence of target engagement.[14]
Materials:
-
Cultured cells.
-
Test compound.
-
PBS and lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Equipment for protein quantification (e.g., western blotting or ELISA).
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Aliquot the treated cells into PCR tubes or a PCR plate and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (PCNA) using a suitable method like western blotting.
-
Data Analysis: Plot the amount of soluble PCNA as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates thermal stabilization and thus, target engagement.[15][16]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving PCNA and a typical experimental workflow.
Caption: PCNA's role in the DNA damage response and the inhibitory effect of T2AA.
Caption: A typical experimental workflow for Co-Immunoprecipitation.
References
- 1. Proliferating Cell Nuclear Antigen (PCNA) Interactions in Solution Studied by NMR | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. T2AA, Proliferating cell nuclear antigen (PCNA) inhibitor (CAS 1380782-27-3) | Abcam [abcam.com]
- 8. AOH1160 | PCNA inhibitor | Probechem Biochemicals [probechem.com]
- 9. The Anticancer Activity of a First-in-class Small-molecule Targeting PCNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATX-101 - Apim Therapeutics [apimtherapeutics.com]
- 11. ATX-101 | PCNA inhibitor | Probechem Biochemicals [probechem.com]
- 12. PCNA-I1, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of T2AA Hydrochloride in Combination with Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the combination effects of T2AA hydrochloride, a novel Proliferating Cell Nuclear Antigen (PCNA) inhibitor, with various standard-of-care chemotherapies. While specific Combination Index (CI) values from publicly available literature are limited, this document summarizes the existing experimental data on synergistic interactions, details the underlying molecular mechanisms, and provides robust protocols for researchers to quantitatively assess these combinations in their own experimental settings.
Introduction to this compound
This compound is a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a critical protein involved in DNA replication and repair. By binding to PCNA, T2AA disrupts its interaction with key proteins containing the PCNA-interacting protein (PIP) box motif. This interference with PCNA's function leads to the inhibition of DNA synthesis, cell cycle arrest, and induction of apoptosis in cancer cells. A key therapeutic strategy is to combine T2AA with DNA-damaging chemotherapeutic agents to potentiate their cytotoxic effects.
Synergistic Effects of this compound with Chemotherapies
Preclinical studies have demonstrated that this compound can act synergistically with certain chemotherapeutic agents, enhancing their anti-cancer activity. The following table summarizes the key findings from studies investigating these combinations.
| Chemotherapy Agent | Cancer Cell Lines | Observed Effect | Quantitative Synergy Data | Citation |
| Doxorubicin (B1662922) | A549 (Lung), MDA-MB-231 (Breast) | Synergistic | 20 to 100-fold enhancement of Total Growth Inhibition (TGI) | [1] |
| Cisplatin (B142131) | U2OS (Osteosarcoma) | Synergistic | Significant reduction in clonogenic survival compared to cisplatin alone. | [2] |
| Cisplatin | A549 (Lung), MDA-MB-231 (Breast) | No significant synergy observed | Not applicable | [1] |
Note: The discrepancy in synergistic effects of T2AA with cisplatin across different cell lines highlights the context-dependent nature of drug interactions and underscores the importance of empirical testing in relevant cancer models. To date, specific Combination Index (CI) values for T2AA with paclitaxel (B517696) and gemcitabine (B846) have not been reported in the available scientific literature.
Experimental Protocols
To facilitate further research and quantitative assessment of this compound combinations, detailed protocols for determining the Combination Index and assessing clonogenic survival are provided below.
Protocol 1: Determination of Combination Index (CI) using the Chou-Talalay Method
The Combination Index (CI) is a quantitative measure of the interaction between two drugs. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The Chou-Talalay method is a widely accepted approach for calculating CI values.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent (e.g., cisplatin, doxorubicin)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Determine the IC50 of each drug individually:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and the chemotherapeutic agent in separate wells for a specified duration (e.g., 48-72 hours).
-
Perform an MTT assay to determine cell viability.
-
Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each drug using dose-response curve analysis software.
-
-
Set up the combination experiment:
-
Based on the individual IC50 values, design a combination experiment using a constant ratio of the two drugs (e.g., based on the ratio of their IC50s) or a non-constant ratio (checkerboard) design.
-
Seed cells in 96-well plates as before.
-
Treat the cells with the drug combinations at various concentrations. Include wells with single-drug treatments and untreated controls.
-
Incubate for the same duration as the single-drug experiment.
-
-
Assess cell viability and calculate CI:
-
Perform an MTT assay to determine the fraction of cells affected (Fa) by each drug combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) values based on the Chou-Talalay method. The software will generate CI values at different effect levels (e.g., CI at Fa=0.5, 0.75, 0.9).
-
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent
-
Complete cell culture medium
-
6-well plates
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed a low and known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with this compound, the chemotherapeutic agent, or the combination at desired concentrations for a specified period (e.g., 24 hours).
-
Include an untreated control group.
-
-
Colony Formation:
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with a methanol/acetic acid solution (3:1) for 5 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction against the drug concentration to generate survival curves. A synergistic interaction will result in a greater reduction in the surviving fraction for the combination treatment compared to the individual drug treatments.
-
Visualizing the Mechanisms of Action
The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing drug synergy and the proposed signaling pathways affected by the combination of this compound and chemotherapy.
Caption: Workflow for Combination Index (CI) determination.
Caption: T2AA and chemotherapy signaling pathways.
Mechanistic Insights into Synergy
The synergistic effect of this compound with DNA-damaging agents like cisplatin and doxorubicin is thought to arise from a multi-pronged attack on cancer cells:
-
Inhibition of DNA Repair: By inhibiting PCNA, T2AA blocks crucial DNA repair pathways, such as translesion synthesis, that cancer cells rely on to survive the DNA damage induced by chemotherapy. This leads to an accumulation of lethal DNA double-strand breaks.
-
Enhanced DNA Damage Signaling: The combination of T2AA and cisplatin has been shown to upregulate the ATM-BRCA1 pathway, a key signaling cascade that responds to DNA double-strand breaks and can trigger apoptosis.
-
Downregulation of Pro-Survival Pathways: PCNA inhibition has been linked to the downregulation of pro-survival signaling pathways, including the EGFR/ERBB2 and PI3K/Akt/mTOR pathways. By suppressing these pathways, T2AA can lower the threshold for apoptosis induction by chemotherapeutic agents.
Conclusion
This compound shows significant promise as a chemosensitizing agent. While quantitative Combination Index data is still emerging, the existing preclinical evidence strongly suggests a synergistic interaction with doxorubicin and a context-dependent synergy with cisplatin. The provided experimental protocols offer a clear path for researchers to quantify these interactions in their specific models of interest. The multifaceted mechanism of action, involving the potentiation of DNA damage and the suppression of pro-survival signaling, makes the combination of T2AA with standard chemotherapies a compelling strategy for future cancer therapy development. Further investigation is warranted to fully elucidate the therapeutic potential of these combinations in a clinical setting.
References
Safety Operating Guide
Navigating the Safe Handling of T2AA Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with investigational compounds like T2AA hydrochloride. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this novel inhibitor of proliferating cell nuclear antigen (PCNA). While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, a conservative approach to handling is recommended due to the limited toxicological data available.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment (PPE) is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield offers additional protection against splashes. |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. |
| Body | Laboratory Coat | A fully buttoned lab coat made of a suitable material should be worn to protect skin and clothing. |
| Respiratory | NIOSH-approved respirator | Recommended when handling the solid form where dust generation is possible or in poorly ventilated areas. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is -20°C. Keep it segregated from incompatible materials and foodstuffs.[1]
-
Inventory: Maintain an accurate inventory of the compound, including the amount and date received.
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid Dust and Aerosols: Take precautions to avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition sources.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Emergency Procedures: Be Prepared
Spills
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully scoop the material.
-
Clean: Clean the spill area with a suitable detergent and water.
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.
First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
-
Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Disposal Method: The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not dispose of down the drain or in regular trash.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.
The logical relationship for the disposal decision-making process is outlined below.
Caption: A decision tree for the proper disposal of waste related to this compound.
Experimental Protocol: Inhibition of PCNA-PIP Box Interaction
The following is a detailed methodology for a key experiment involving this compound: an in vitro assay to measure the inhibition of the PCNA and PIP-box peptide interaction.
Objective: To determine the inhibitory effect of this compound on the protein-protein interaction between PCNA and a peptide containing the PIP (PCNA-interacting protein) box.
Materials:
-
Recombinant human PCNA protein
-
Biotinylated PIP-box peptide (e.g., Biotin-Ahx-KRRQTSMTDFYHSKRRLIFS-CONH2)
-
Streptavidin-coated high-binding capacity microplates
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., PBS with 0.05% Tween 20 and 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Anti-PCNA primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Add streptavidin-coated microplates and wash three times with wash buffer.
-
Peptide Immobilization: Add the biotinylated PIP-box peptide to the wells and incubate for 1 hour at room temperature to allow for binding to the streptavidin.
-
Washing: Wash the plates three times with wash buffer to remove any unbound peptide.
-
Blocking: Block the remaining protein-binding sites by adding assay buffer and incubating for 30 minutes at room temperature.
-
Inhibitor Addition: Add serial dilutions of this compound (or vehicle control, DMSO) to the wells.
-
PCNA Addition: Immediately add the recombinant PCNA protein to the wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for the interaction between PCNA and the PIP-box peptide.
-
Washing: Wash the plates three times with wash buffer to remove unbound PCNA and the inhibitor.
-
Primary Antibody Incubation: Add the anti-PCNA primary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a sufficient color change is observed.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
